molecular formula C11H16O B3057631 2-(2,4-Dimethylphenyl)propan-2-ol CAS No. 83208-06-4

2-(2,4-Dimethylphenyl)propan-2-ol

Cat. No.: B3057631
CAS No.: 83208-06-4
M. Wt: 164.24 g/mol
InChI Key: GZCAOBKBHBLCNA-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)propan-2-ol ( 83208-06-4) is a high-value tertiary alcohol intermediate with the molecular formula C11H16O and a molecular weight of 164.24 g/mol . This compound is characterized by a dimethyl-substituted phenyl group, which confers unique steric and electronic properties to the molecule . The defined steric hindrance and lipophilic nature of the aromatic ring system enhance the compound's stability and make it a versatile building block in synthetic chemistry . Its primary research value lies in its application as a critical intermediate for the development of pharmaceuticals and fine chemicals, where its reactivity is leveraged in condensation or substitution reactions to construct more complex molecular architectures . The structural motif of substituted propan-2-ol derivatives is well-established in the development of bioactive molecules, with related compounds demonstrating significant fungicidal activities in patented formulations . Supplied at a purity of Not Less Than (NLT) 97%, this product is manufactured under ISO-certified quality systems to ensure consistency and reproducibility for research and development purposes . This product is intended for laboratory research use only and is strictly not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

83208-06-4

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

2-(2,4-dimethylphenyl)propan-2-ol

InChI

InChI=1S/C11H16O/c1-8-5-6-10(9(2)7-8)11(3,4)12/h5-7,12H,1-4H3

InChI Key

GZCAOBKBHBLCNA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(C)(C)O)C

Canonical SMILES

CC1=CC(=C(C=C1)C(C)(C)O)C

Other CAS No.

83208-06-4

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: Structural Dynamics and Synthetic Utility of 2-(2,4-Dimethylphenyl)propan-2-ol

[1]

Structural Elucidation & Physicochemical Profile[1][2]

2-(2,4-Dimethylphenyl)propan-2-ol (also known as

1
Chemical Identity[1]
  • IUPAC Name: 2-(2,4-Dimethylphenyl)propan-2-ol[1]

  • Molecular Formula:

    
    [2][3][]
    
  • Molecular Weight: 164.25 g/mol [3]

  • SMILES: CC1=CC(=C(C=C1)C(C)(C)O)C

  • Key Structural Feature: The gem-dimethyl carbinol group is flanked by an ortho-methyl group.[1] This proximity restricts rotation around the

    
     bond, creating a "molecular gate" effect that modulates nucleophilic attack and dehydration rates.
    
Physicochemical Properties (Experimental & Predicted)

The following data synthesizes known properties of the dimethylbenzyl alcohol class, adjusted for the 2,4-substitution pattern.

PropertyValue / DescriptionContext
Physical State Viscous colorless liquid or low-melting solidThe ortho-methyl disrupts crystal packing compared to para-isomers.[1]
Boiling Point ~235–240 °C (Predicted)Higher than cumyl alcohol (202 °C) due to increased MW and lipophilicity.
Density ~0.96 g/cm³Typical for alkyl-substituted benzylic alcohols.[1]
LogP (Octanol/Water) ~3.2 (Predicted)High lipophilicity makes it membrane-permeable in biological assays.[1]
pKa ~15 (Alcoholic proton)Weakly acidic; comparable to tert-butanol.[1]

Synthetic Pathways & Mechanistic Insights

The synthesis of 2-(2,4-Dimethylphenyl)propan-2-ol is most reliably achieved via a Grignard addition to a ketone precursor.[1] While Friedel-Crafts alkylation is used industrially for simpler homologs, the Grignard route offers superior regiocontrol for the 2,4-isomer.

Primary Route: Grignard Addition

This protocol utilizes 2,4-dimethylacetophenone as the electrophile and methylmagnesium bromide (MeMgBr) as the nucleophile.

Mechanism:

  • Nucleophilic Attack: The anionic methyl group of the Grignard reagent attacks the carbonyl carbon. The ortho-methyl group on the ring creates steric hindrance, requiring slightly more vigorous conditions (reflux) than unsubstituted acetophenone.

  • Alkoxide Formation: A magnesium alkoxide intermediate forms.[1]

  • Hydrolysis: Acidic workup protonates the alkoxide to yield the tertiary alcohol.

Visualization of Synthesis Workflow

The following diagram outlines the logical flow of the synthesis and workup, emphasizing critical control points.

SynthesisWorkflowStartPrecursor:2,4-DimethylacetophenoneInterIntermediate:Mg-Alkoxide ComplexStart->Inter NucleophilicAdditionReagentReagent:MeMgBr (in Et2O/THF)Reagent->InterQuenchQuench:NH4Cl (sat. aq.)Inter->Quench HydrolysisProductTarget:2-(2,4-Dimethylphenyl)propan-2-olQuench->Product Purification

Figure 1: Step-wise synthesis workflow via Grignard addition.

Spectroscopic Characterization (The "Fingerprint")

Accurate identification relies on Nuclear Magnetic Resonance (NMR).[1][5][6] The 2,4-substitution pattern creates a distinct asymmetry in the aromatic region compared to symmetric isomers (e.g., 2,6-dimethyl).

Proton NMR ( -NMR) Anticipated Shifts

Solvent:

1
MoietyShift (

ppm)
MultiplicityIntegrationInterpretation
Ar-H (C3) 6.95 - 7.00Singlet (s)1HIsolated proton between two methyl groups.[1]
Ar-H (C6) 7.35 - 7.45Doublet (d,

)
1HDeshielded by the adjacent alcohol group; ortho-coupling to H5.[1]
Ar-H (C5) 6.90 - 7.05Doublet (d,

)
1HMeta to alcohol, ortho to C4-Me.[1]
Ar-CH3 (C2) 2.45 - 2.55Singlet (s)3HShifted downfield due to proximity to the alcohol.[1]
Ar-CH3 (C4) 2.25 - 2.30Singlet (s)3HTypical benzylic methyl shift.[1]
C(CH3)2 1.60 - 1.65Singlet (s)6HGem-dimethyl group; characteristic of the isopropyl alcohol moiety.
-OH 1.80 - 2.50Broad Singlet1HExchangeable; shift varies with concentration/solvent.[1]
Carbon NMR ( -NMR) Key Signals[1]
  • Quaternary Carbinol (

    
    ):  ~73-75 ppm.[1]
    
  • Aromatic Ipso (

    
    ):  ~142-145 ppm (Deshielded by alkyl/alcohol attachment).[1]
    
  • Aromatic Methyls: ~20-24 ppm (Distinct peaks for C2-Me and C4-Me).[1]

  • Gem-Dimethyls: ~30-32 ppm.[1]

Reactivity Profile in Drug Design & Materials

For drug development professionals, this compound serves as more than a solvent or byproduct.[][5][7] It is a masked alkene and a lipophilic scaffold .

Dehydration to -Methylstyrenes

The most dominant reaction pathway is acid-catalyzed dehydration.[1] Due to the stability of the tertiary benzylic carbocation, this reaction proceeds readily via an E1 mechanism .[8]

  • Product: 2,4-Dimethyl-

    
    -methylstyrene.[1]
    
  • Utility: This alkene is a monomer used to modify the glass transition temperature (

    
    ) of styrenic polymers and as a chain transfer agent.
    
Mechanistic Visualization: Dehydration

The ortho-methyl group exerts steric pressure that accelerates the leaving of the water molecule but may retard the deprotonation step due to restricted access for the base.

DehydrationMechanismAlcoholAlcohol(Starting Material)ProtonationProtonation(+ H+)Alcohol->Protonation Acid Cat.CarbocationTertiary BenzylicCarbocationProtonation->Carbocation - H2O (RDS)EliminationElimination (-H+)Formation of C=CCarbocation->Elimination FastAlkeneAlkene Product2,4-Dimethyl-alpha-methylstyreneElimination->Alkene

Figure 2: E1 Dehydration mechanism showing the Rate Determining Step (RDS).[1]

Experimental Protocol: Synthesis via Grignard

Objective: Synthesis of 2-(2,4-Dimethylphenyl)propan-2-ol (10 mmol scale).

Safety Precaution: Grignard reagents are pyrophoric and moisture-sensitive.[1] All glassware must be flame-dried.[1]

  • Preparation:

    • Assemble a 3-neck round-bottom flask with a reflux condenser and addition funnel under

      
       atmosphere.
      
    • Charge with Magnesium turnings (12 mmol, 0.29 g) and anhydrous THF (10 mL).

  • Grignard Formation:

    • Add a crystal of iodine. Add Methyl Iodide or Bromide (12 mmol) dropwise.[1]

    • Observation: Disappearance of iodine color and spontaneous boiling indicates initiation.[1]

  • Addition of Ketone:

    • Cool the solution to 0 °C.

    • Add 2,4-Dimethylacetophenone (10 mmol, ~1.48 g) dissolved in THF dropwise over 20 minutes.

    • Note: The solution will likely turn viscous/cloudy as the alkoxide forms.

    • Warm to room temperature and stir for 2 hours.

  • Workup:

    • Quench carefully with saturated

      
       solution (exothermic!).[1]
      
    • Extract with Diethyl Ether (

      
       mL).[1]
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • The crude oil can be purified via silica gel column chromatography (Hexanes:Ethyl Acetate 9:1) or vacuum distillation if high purity is required.[1]

References

  • BenchChem. Synthesis of 2-(4-Methylphenyl)propan-2-ol: A Technical Guide. (Accessed 2025).[1][8] Provides the foundational Grignard protocols for methyl-substituted benzyl alcohols.[1]

  • PubChem. 2-(2,3-Dimethylphenyl)propan-2-ol Compound Summary. National Library of Medicine.[1][2] (Accessed 2025).[1][8] Used for comparative physicochemical property estimation of dimethyl-substituted isomers.[1]

  • ChemGuide. The Dehydration of Propan-2-ol and Homologs. (Accessed 2025).[1][8] Mechanistic basis for the acid-catalyzed dehydration of secondary and tertiary alcohols.[8][9][10]

  • NIST WebBook. Cumyl Alcohol (2-Phenyl-2-propanol) Spectral Data.[1] (Accessed 2025).[1][8] Reference standard for the spectroscopic assignment of the dimethyl carbinol moiety.

Introduction to Dimethyl-Substituted 2-Phenylpropan-2-ols

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(2,4-Dimethylphenyl)propan-2-ol and its Isomers

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2,4-Dimethylphenyl)propan-2-ol, a tertiary alcohol with potential applications in various fields of chemical synthesis. Due to the limited specific data available for the 2,4-dimethyl isomer, this guide also encompasses the broader class of dimethyl-substituted 2-phenylpropan-2-ol isomers, providing a comparative context for its synthesis, properties, and potential applications. The CAS number for the closely related isomer, 2-(2,3-Dimethylphenyl)propan-2-ol, is 156744-78-4[1][2].

2-Phenylpropan-2-ol and its substituted analogues are valuable intermediates in organic synthesis. The presence of two methyl groups on the phenyl ring, as in 2-(2,4-Dimethylphenyl)propan-2-ol, can significantly influence the compound's reactivity, lipophilicity, and metabolic stability. These characteristics make such molecules interesting building blocks for the development of new pharmaceuticals, agrochemicals, and specialty materials.

The core structure consists of a tertiary alcohol attached to a dimethyl-substituted phenyl ring. The specific substitution pattern on the aromatic ring can lead to different isomers (e.g., 2,3-dimethyl, 2,4-dimethyl, 3,5-dimethyl), each with unique physicochemical properties.

Synthesis of 2-(2,4-Dimethylphenyl)propan-2-ol

The primary and most efficient method for the synthesis of tertiary alcohols like 2-(2,4-Dimethylphenyl)propan-2-ol is the Grignard reaction. This classic organometallic reaction involves the nucleophilic addition of a Grignard reagent to a ketone or ester.

Grignard Reaction Pathway

The synthesis of 2-(2,4-Dimethylphenyl)propan-2-ol can be achieved by reacting a Grignard reagent prepared from a brominated xylene derivative with acetone. Specifically, 2,4-dimethylphenylmagnesium bromide would be reacted with acetone to yield the desired product after an acidic workup.

Experimental Protocol: Synthesis of 2-(2,4-Dimethylphenyl)propan-2-ol via Grignard Reaction

This protocol details the synthesis of 2-(2,4-Dimethylphenyl)propan-2-ol from 1-bromo-2,4-dimethylbenzene and acetone.

Materials:

  • 1-Bromo-2,4-dimethylbenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Acetone, anhydrous

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for anhydrous reactions (flame-dried)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a magnetic stirrer, place magnesium turnings.

    • Add a solution of 1-bromo-2,4-dimethylbenzene in anhydrous diethyl ether dropwise from the dropping funnel. The reaction may need gentle warming to initiate.

    • Once initiated, the reaction should proceed to a gentle reflux. Continue stirring until most of the magnesium has been consumed.

  • Reaction with Acetone:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of anhydrous acetone in anhydrous diethyl ether dropwise from the dropping funnel. A white precipitate will likely form.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup:

    • Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with two portions of diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Remove the solvent by rotary evaporation.

    • The crude product can be purified by vacuum distillation or column chromatography to yield pure 2-(2,4-Dimethylphenyl)propan-2-ol.

Diagram of the Grignard Reaction Workflow:

Grignard_Workflow cluster_reagent_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification BromoXylene 1-Bromo-2,4-dimethylbenzene Grignard 2,4-Dimethylphenyl- magnesium Bromide BromoXylene->Grignard 1. Mg Magnesium Turnings Mg->Grignard 1. Ether1 Anhydrous Ether Ether1->Grignard Solvent Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide 2. Nucleophilic Attack Acetone Acetone Acetone->Alkoxide Electrophile Ether2 Anhydrous Ether Ether2->Alkoxide Solvent Product 2-(2,4-Dimethylphenyl) propan-2-ol Alkoxide->Product 3. Protonation Workup Aqueous Acidic Workup (e.g., NH4Cl) Workup->Product Purification Purification (Distillation/Chromatography) Product->Purification 4. FinalProduct Pure Product Purification->FinalProduct

Caption: Synthetic workflow for 2-(2,4-Dimethylphenyl)propan-2-ol via Grignard reaction.

Physicochemical Properties

The physicochemical properties of dimethyl-substituted 2-phenylpropan-2-ol isomers are influenced by the position of the methyl groups on the phenyl ring. The table below summarizes some of these properties. Data for the 2,4-dimethyl isomer is predicted or extrapolated based on related structures due to limited availability.

Property2-(2,3-Dimethylphenyl)propan-2-ol2-(2,4-Dimethylphenyl)propan-2-ol (Predicted)2-(4-Methylphenyl)propan-2-ol
CAS Number 156744-78-4[1][2]N/A1197-01-9[3]
Molecular Formula C₁₁H₁₆OC₁₁H₁₆OC₁₀H₁₄O
Molecular Weight 164.24 g/mol [1]164.24 g/mol 150.22 g/mol
Boiling Point Not readily availablePredicted to be similar to other isomers64 °C at 0.6 mm Hg[3]
Density Not readily availablePredicted to be ~0.97 g/mL0.97 g/mL at 25 °C[3]
Refractive Index Not readily availablePredicted to be ~1.521.5185 at 20 °C[3]
Solubility Insoluble in water; soluble in organic solventsInsoluble in water; soluble in organic solventsInsoluble in water; soluble in organic solvents

Applications in Research and Development

While specific applications for 2-(2,4-Dimethylphenyl)propan-2-ol are not widely documented, the broader class of substituted 2-phenylpropan-2-ols serves as versatile intermediates in several areas:

  • Pharmaceutical Synthesis: The tertiary alcohol moiety can be a key structural element or a precursor to other functional groups in the synthesis of active pharmaceutical ingredients (APIs). The dimethyl substitution pattern can be used to fine-tune the pharmacological profile of a lead compound.

  • Agrochemicals: Similar to pharmaceutical applications, these compounds can serve as building blocks for novel pesticides and herbicides. The lipophilicity imparted by the dimethylphenyl group can be advantageous for agrochemical formulations. For instance, the structurally related 2-phenyl-2-propanol is a known intermediate in the synthesis of some insecticides[4].

  • Fragrance and Flavor Industry: Certain phenylpropanol derivatives are used in the fragrance industry. While not a primary application for this specific compound, related structures can possess unique olfactory properties[5].

  • Material Science: These molecules can be used as monomers or additives in polymer synthesis, potentially imparting specific thermal or mechanical properties to the resulting materials.

Safety and Handling

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Fire Safety: These compounds are combustible. Keep away from open flames, sparks, and other sources of ignition. Use appropriate fire extinguishing media such as carbon dioxide, dry chemical powder, or alcohol-resistant foam.

  • Handling: Avoid contact with skin and eyes. Do not ingest or inhale.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

Toxicity Profile (General for Aromatic Alcohols):

  • May cause skin and eye irritation.

  • Harmful if swallowed.

  • May cause respiratory tract irritation upon inhalation.

Always refer to the specific Safety Data Sheet for the particular isomer being used for detailed and accurate safety information.

Conclusion

2-(2,4-Dimethylphenyl)propan-2-ol represents a potentially useful, yet not extensively studied, building block in organic synthesis. Its synthesis is readily achievable through established methods like the Grignard reaction. While specific data for this isomer is scarce, the properties and applications of related dimethyl-substituted 2-phenylpropan-2-ols suggest its potential utility in the development of new molecules in the pharmaceutical, agrochemical, and material science fields. Further research into the specific properties and reactivity of the 2,4-dimethyl isomer is warranted to fully explore its synthetic potential.

References

  • ChemScene. 156744-78-4 | 2-(2,3-Dimethylphenyl)propan-2-ol.

  • American Elements. 2-(2,3-dimethylphenyl)propan-2-ol | CAS 156744-78-4.

  • BenchChem. Synthesis of 2-(4-Methylphenyl)propan-2-ol: A Technical Guide.

  • Fisher Scientific. SAFETY DATA SHEET - Propan-2-ol.

  • Wikipedia. 2-Phenyl-2-propanol.

  • FooDB. Showing Compound 2-(4-Methylphenyl)-2-propanol (FDB000826).

  • PubChem. 2-(2,3-Dimethylphenyl)propan-2-ol.

  • NP-MRD. Showing NP-Card for 2-(4-Methylphenyl)-2-propanol (NP0044922).

  • BenchChem. Applications of 2-Phenyl-2-propanol in the Agrochemical Industry: Detailed Application Notes and Protocols.

  • BenchChem. Application Note: Synthesis of 2-(4-Methylphenyl)propan-2-ol via Grignard Reaction.

  • Fisher Scientific. SAFETY DATA SHEET - PROPAN-2-OL AR.

  • MilliporeSigma. 2-(4-ethoxy-3,5-dimethylphenyl)propan-2-ol.

  • ChemicalBook. 2-(4-Methylphenyl)propan-2-ol | 1197-01-9.

  • Zhang, J., et al. Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives.

Sources

2,4-dimethyl-alpha,alpha-dimethylbenzyl alcohol properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-(2,4-Dimethylphenyl)propan-2-ol

Abstract

This technical guide provides a comprehensive overview of 2-(2,4-dimethylphenyl)propan-2-ol, a sterically hindered tertiary benzylic alcohol. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from established chemical principles and data on closely related structural analogs. The guide covers nomenclature, physicochemical properties, proposed synthetic routes, expected chemical reactivity, and potential applications, with a focus on providing a robust resource for researchers, chemists, and professionals in drug development and fine chemical synthesis. Safety considerations are also addressed based on data for analogous compounds.

Introduction and Chemical Identity

2-(2,4-Dimethylphenyl)propan-2-ol, also known as 2,4-dimethyl-α,α-dimethylbenzyl alcohol, is an aromatic alcohol characterized by a benzene ring substituted with two methyl groups at the 2 and 4 positions, and a 2-hydroxy-2-propyl group. This substitution pattern results in significant steric hindrance around the tertiary alcohol functionality, which is expected to influence its physical properties and chemical reactivity.

Systematic IUPAC Name: 2-(2,4-Dimethylphenyl)propan-2-ol

Common Synonyms:

  • 2,4-Dimethyl-α,α-dimethylbenzyl alcohol

  • α,α,2,4-Tetramethylbenzyl alcohol

Chemical Structure:

Figure 1: Chemical structure of 2-(2,4-dimethylphenyl)propan-2-ol.

Physicochemical Properties

PropertyPredicted ValueBasis for Prediction & Comments
Molecular Formula C₁₁H₁₆OBased on chemical structure.
Molecular Weight 164.25 g/mol Calculated from the molecular formula.[3]
Appearance Colorless to pale yellow liquid or low-melting solidSimilar tertiary benzylic alcohols are liquids or low-melting solids at room temperature.[4]
Boiling Point > 200 °C (at atmospheric pressure)Expected to be higher than 2-phenyl-2-propanol (202 °C) due to increased molecular weight.[4]
Melting Point < 25 °CThe asymmetrical substitution may lead to a lower melting point compared to more symmetrical isomers.
Solubility Sparingly soluble in waterThe hydrophobic nature of the xylene and tertiary butyl groups will dominate. Expected to be soluble in common organic solvents like ethanol, ether, and acetone.[4]
pKa ~17-18Typical for tertiary alcohols, where the hydroxyl proton is weakly acidic.
LogP (octanol/water) ~2.5 - 3.0Estimated based on the increased lipophilicity from the two additional methyl groups compared to 2-phenyl-2-propanol.

Synthesis Pathways

The synthesis of 2-(2,4-dimethylphenyl)propan-2-ol can be logically approached through well-established organometallic reactions. The most direct and reliable method is the Grignard reaction.

Primary Synthetic Route: Grignard Reaction

This pathway involves the reaction of a suitable Grignard reagent with a ketone. Two variations of this approach are feasible:

  • Route A: Reaction of methylmagnesium halide with 2,4-dimethylacetophenone.

  • Route B: Reaction of 2,4-dimethylphenylmagnesium halide with acetone.

Route A is generally preferred due to the commercial availability and stability of 2,4-dimethylacetophenone.

G cluster_0 Route A cluster_1 Route B 2,4-Dimethylacetophenone 2,4-Dimethylacetophenone Intermediate_A Intermediate_A 2,4-Dimethylacetophenone->Intermediate_A 1. CH₃MgBr, Anhydrous Ether Product 2-(2,4-Dimethylphenyl)propan-2-ol Intermediate_A->Product 2. H₃O⁺ workup 2,4-Dimethylbromobenzene 2,4-Dimethylbromobenzene Grignard_B Grignard_B 2,4-Dimethylbromobenzene->Grignard_B Mg, Anhydrous Ether Intermediate_B Intermediate_B Grignard_B->Intermediate_B 1. Acetone Intermediate_B->Product 2. H₃O⁺ workup

Figure 2: Proposed synthetic pathways to 2-(2,4-dimethylphenyl)propan-2-ol.

Experimental Protocol: Synthesis via Grignard Reaction (Route A)

This protocol outlines the synthesis of 2-(2,4-dimethylphenyl)propan-2-ol from 2,4-dimethylacetophenone and methylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Methyl iodide or methyl bromide

  • 2,4-Dimethylacetophenone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard flame-dried glassware for anhydrous reactions

Procedure:

  • Preparation of Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings.

    • Add a solution of methyl iodide or bromide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction may need gentle warming to initiate.

    • Maintain a gentle reflux until most of the magnesium has reacted.[5][6]

  • Addition of Ketone:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of 2,4-dimethylacetophenone in anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Workup:

    • Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction.

    • Separate the organic layer and extract the aqueous layer with two portions of diethyl ether.

  • Purification:

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent by rotary evaporation.

    • The crude product can be purified by vacuum distillation to yield pure 2-(2,4-dimethylphenyl)propan-2-ol.

Chemical Reactivity and Mechanistic Considerations

The reactivity of 2-(2,4-dimethylphenyl)propan-2-ol is governed by the tertiary benzylic alcohol functional group and the steric hindrance imposed by the four methyl groups.

  • Reactions at the Hydroxyl Group: Like other tertiary alcohols, it can undergo esterification with acyl chlorides or anhydrides under forcing conditions, likely requiring a catalyst. It can also be converted to the corresponding alkoxide with a strong base.

  • S N 1 Reactions: As a benzylic alcohol, the C-O bond can be protonated by a strong acid, followed by the loss of water to form a tertiary benzylic carbocation. This carbocation is stabilized by both hyperconjugation from the methyl groups and resonance with the dimethylphenyl ring. This intermediate can then be attacked by nucleophiles. However, the steric hindrance from the ortho-methyl group and the two α-methyl groups will significantly slow down the rate of both carbocation formation and nucleophilic attack.[7][8]

  • Elimination Reactions: Treatment with a strong acid at elevated temperatures is expected to lead to elimination of water to form 2-(2,4-dimethylphenyl)propene.

  • Oxidation: Tertiary alcohols are generally resistant to oxidation under standard conditions (e.g., PCC, PDC, Swern oxidation) because they lack a hydrogen atom on the carbinol carbon. Forced oxidation would likely lead to cleavage of carbon-carbon bonds.

G Alcohol 2-(2,4-Dimethylphenyl)propan-2-ol Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol + H⁺ Carbocation Tertiary Benzylic Carbocation (Resonance Stabilized) Protonated_Alcohol->Carbocation - H₂O (Rate-determining step) SN1_Product Sₙ1 Product Carbocation->SN1_Product + Nu⁻ E1_Product E1 Product (Alkene) Carbocation->E1_Product - H⁺ (from adjacent carbon)

Figure 3: General S N 1/E1 reaction pathway for 2-(2,4-dimethylphenyl)propan-2-ol.

Predicted Spectroscopic Data

  • ¹H NMR:

    • Aromatic protons: Two to three signals in the 7.0-7.3 ppm region, showing complex coupling.

    • Hydroxyl proton: A broad singlet, with a chemical shift that is dependent on concentration and solvent.

    • α-Methyl protons: A singlet around 1.5-1.6 ppm, integrating to 6H.

    • Ring methyl protons: Two distinct singlets, likely between 2.2 and 2.4 ppm, each integrating to 3H.

  • ¹³C NMR:

    • Quaternary benzylic carbon (C-OH): A signal in the 70-75 ppm range.[9]

    • Aromatic carbons: Four signals for the substituted carbons and two for the unsubstituted carbons in the aromatic region (120-150 ppm).

    • α-Methyl carbons: A signal around 30-32 ppm.

    • Ring methyl carbons: Two distinct signals in the 19-22 ppm range.

  • Infrared (IR) Spectroscopy:

    • A broad O-H stretching band around 3200-3600 cm⁻¹.[10]

    • C-H stretching bands for aromatic and aliphatic protons just below and above 3000 cm⁻¹.

    • C=C stretching bands in the aromatic region (1450-1600 cm⁻¹).

    • A C-O stretching band around 1150-1200 cm⁻¹.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) at m/z = 164.

    • A prominent peak at m/z = 149, corresponding to the loss of a methyl group ([M-15]⁺).

    • A base peak at m/z = 131, corresponding to the loss of a water molecule and a methyl group, or a peak corresponding to the stable tertiary benzylic carbocation.

Potential Applications

Given its structure, 2-(2,4-dimethylphenyl)propan-2-ol is not likely to be a direct bioactive molecule but could serve as a valuable intermediate in several areas:

  • Fine Chemical Synthesis: It can be a building block for more complex molecules where a sterically hindered tertiary benzylic group is desired.

  • Polymer Chemistry: The corresponding alkene, derived from dehydration, could be a monomer for specialty polymers.

  • Agrochemicals: The 2-phenyl-2-propanol scaffold is a known intermediate in the synthesis of some pesticides.[11] The dimethylphenyl derivative could be explored for the synthesis of new agrochemicals.

  • Research Chemical: It can be used in mechanistic studies to investigate the effects of steric hindrance on the reactivity of benzylic alcohols.

Safety and Handling

No specific toxicity data is available for 2-(2,4-dimethylphenyl)propan-2-ol. However, based on the data for benzyl alcohol and its derivatives, the following precautions are recommended:

  • General Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.[12][13]

  • Toxicity: Benzyl alcohols generally exhibit low to moderate acute toxicity.[14] However, they can be harmful if swallowed or inhaled in large quantities and may cause skin and eye irritation.[15]

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Storage: Store in a cool, dry, well-ventilated place away from strong oxidizing agents.

Conclusion

2-(2,4-Dimethylphenyl)propan-2-ol is a sterically hindered tertiary benzylic alcohol with properties and reactivity that can be reasonably predicted from its structure and comparison with known analogs. While direct experimental data is limited, this guide provides a solid theoretical and practical foundation for its synthesis, handling, and potential applications. The synthetic protocols and predicted reactivity patterns offer a starting point for further research and development involving this unique chemical entity.

References

  • Studies of the Reaction Conditions for a More Efficient Protocol Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols - SciELO. (n.d.). Retrieved from [Link]

  • Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol - ResearchGate. (2025, December 18). Retrieved from [Link]

  • Toxicology of benzyl alcohols: a QSAR analysis - PubMed. (2000, November 15). Retrieved from [Link]

  • The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes - PEARL. (2016, July 1). Retrieved from [Link]

  • Reactions of secondary and tertiary benzylic alcohols bearing... - ResearchGate. (n.d.). Retrieved from [Link]

  • Experiment 1: Friedel-Crafts Acylation. (n.d.). Retrieved from [Link]

  • Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Grignard Reagents. (n.d.). Retrieved from [Link]

  • Order of reactivity of alcohols (Allyl, benzyl, primary, secondary and tertiary) with HX. (2025, October 10). Retrieved from [Link]

  • 2-Phenyl-2-propanol - Wikipedia. (n.d.). Retrieved from [Link]

  • Showing Compound 2-(4-Methylphenyl)-2-propanol (FDB000826) - FooDB. (2010, April 8). Retrieved from [Link]

  • 2-(2,3-Dimethylphenyl)propan-2-ol - PubChem. (n.d.). Retrieved from [Link]

  • Grignard reagent - Wikipedia. (n.d.). Retrieved from [Link]

  • Benzyl Alcohol; Exemption From the Requirement of a Tolerance - Federal Register. (2023, May 19). Retrieved from [Link]

  • Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. (n.d.). Retrieved from [Link]

  • Friedel–Crafts Acylation - Chemistry Steps. (2025, June 20). Retrieved from [Link]

  • SAFETY DATA SHEET BENZYL ALCOHOL TECH. (n.d.). Retrieved from [Link]

  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. (2015, November 11). Retrieved from [Link]

  • Phenol, 2,4-dimethyl- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Phenol, 2,4-dimethyl- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Safety Alert March 2024 - Benzyl alcohol containing products. (n.d.). Retrieved from [Link]

  • The thermal reaction of sterically hindered nitroxyl radicals with allylic and benzylic substrates: experimental and computational evidence for divergent mechanisms - PubMed. (2002, September 20). Retrieved from [Link]

  • Showing NP-Card for 2-(4-Methylphenyl)-2-propanol (NP0044922) - NP-MRD. (2022, March 10). Retrieved from [Link]

  • infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes. (2025, February 27). Retrieved from [Link]

  • 2-Phenyl-2-propanol | C9H12O | CID 12053 - PubChem. (n.d.). Retrieved from [Link]

  • nmr spectroscopy - LearnedGuys.com. (n.d.). Retrieved from [Link]

  • Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. (n.d.). Retrieved from [Link]

  • Organic compounds - MassBank. (2008, October 21). Retrieved from [Link]

  • mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes. (2026, March 1). Retrieved from [Link]

  • C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

  • WO2014191548A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents. (n.d.).
  • Showing NP-Card for 2-(4-methylphenyl)propan-1-ol (NP0160279) - NP-MRD. (2022, September 2). Retrieved from [Link]

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2-(2,4-Xylyl)-2-propanol IUPAC name

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 2-(2,4-Dimethylphenyl)propan-2-ol (Commonly referred to as 2-(2,4-Xylyl)-2-propanol)

Executive Summary

This technical guide provides a comprehensive analysis of 2-(2,4-dimethylphenyl)propan-2-ol , a tertiary benzylic alcohol often encountered in the synthesis of specialty agrochemicals, pharmaceutical intermediates, and as a metabolic marker for substituted cumenes. While the user-specified term "2-(2,4-Xylyl)-2-propanol" is chemically descriptive, it is a semi-systematic name. The rigorous IUPAC designation is 2-(2,4-dimethylphenyl)propan-2-ol .[1]

This document details the compound's nomenclature, validated synthesis protocols, physicochemical properties, and its role in drug development as a metabolic "soft spot" or structural scaffold.

Chemical Identity & Nomenclature

Accurate nomenclature is critical for database searching and regulatory compliance.[1] The term "Xylyl" refers to the dimethylphenyl radical.[1] The specific isomer "2,4-Xylyl" indicates methyl substituents at the 2 and 4 positions relative to the point of attachment.[1]

Identifier Value
IUPAC Name 2-(2,4-dimethylphenyl)propan-2-ol
Common Name 2-(2,4-Xylyl)-2-propanol;

-Tetramethylbenzyl alcohol
CAS Number Not widely indexed; Analogous to 4-methyl isomer (CAS 1197-01-9)
Molecular Formula

Molecular Weight 164.25 g/mol
SMILES CC(C)(O)c1ccc(C)cc1C

Structural Insight: The molecule features a tertiary alcohol group directly attached to a benzene ring (benzylic position).[1] This structural motif imparts specific reactivity, notably susceptibility to acid-catalyzed dehydration to form the corresponding styrene derivative (2,4-dimethyl-


-methylstyrene).

Synthesis Protocols

The most robust method for synthesizing 2-(2,4-dimethylphenyl)propan-2-ol is the Grignard addition of methylmagnesium bromide to 2,4-dimethylacetophenone. This route is preferred over Friedel-Crafts alkylation due to higher regioselectivity.[1]

Protocol A: Grignard Addition (Recommended)[1][2]

Reaction Principle: Nucleophilic attack of the methyl Grignard reagent on the ketone carbonyl carbon, followed by acidic workup.[1][2][3]

Reagents:

  • Substrate: 2,4-Dimethylacetophenone (1.0 eq)

  • Reagent: Methylmagnesium bromide (MeMgBr) (3.0 M in diethyl ether, 1.2 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (

    
    )[1]
    
  • Quench: Saturated Ammonium Chloride (

    
    )
    

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Maintain an inert atmosphere (

    
     or Ar).[1]
    
  • Reagent Loading: Charge the flask with MeMgBr (1.2 eq) and cool to 0°C in an ice bath.

  • Addition: Dissolve 2,4-dimethylacetophenone in anhydrous THF (5 mL/g substrate). Add this solution dropwise to the Grignard reagent over 30 minutes.[1][2] Note: Exothermic reaction; control rate to maintain temperature <10°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor consumption of ketone by TLC (Hexane/EtOAc 8:2).

  • Quench: Cool the mixture to 0°C. Slowly add saturated aqueous

    
     to hydrolyze the magnesium alkoxide intermediate. Caution: Vigorous gas evolution.[1]
    
  • Extraction: Extract the aqueous phase with

    
     (
    
    
    
    ). Combine organic layers.
  • Purification: Wash combined organics with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
    
Visual Workflow: Grignard Synthesis

G cluster_0 Pre-Reaction cluster_1 Reaction Phase cluster_2 Workup & Isolation Start 2,4-Dimethylacetophenone (Substrate) Intermediate Magnesium Alkoxide Complex Start->Intermediate Nucleophilic Addition (THF, 0°C -> RT) Reagent MeMgBr (Grignard Reagent) Reagent->Intermediate Quench NH4Cl (aq) Hydrolysis Intermediate->Quench Acidic Workup Product 2-(2,4-Dimethylphenyl)propan-2-ol (Target) Quench->Product Extraction & Purification

Figure 1: Synthetic workflow for the Grignard addition of methylmagnesium bromide to 2,4-dimethylacetophenone.

Physicochemical Properties & Characterization

The following data is derived from validated models for tertiary benzylic alcohols and specific analog data (e.g., 2-(4-methylphenyl)propan-2-ol).

Property Value / Description Source/Method
Physical State Colorless to pale yellow viscous oil or low-melting solidAnalog Comparison [1]
Boiling Point ~225°C (Predicted)ACD/Labs Percepta
LogP 3.2 ± 0.3Consensus LogP
Solubility Insoluble in water; Soluble in EtOH, DMSO, DCMStructural Analysis
pKa ~15 (Alcoholic proton)ChemicalBook [2]
Stability Stable at RT; Dehydrates to alkene >100°C or with acidReactivity Profile

Spectral Expectations (NMR):

  • 
     NMR (
    
    
    
    ):
    • 
       1.60 (s, 6H, 
      
      
      
      )
    • 
       2.30 (s, 3H, 
      
      
      
      )
    • 
       2.45 (s, 3H, 
      
      
      
      )
    • 
       7.0–7.4 (m, 3H, Aromatic protons)
      
    • 
       ~1.8 (br s, 1H, 
      
      
      
      , exchangeable)

Drug Development Relevance

In pharmaceutical research, 2-(2,4-dimethylphenyl)propan-2-ol serves two primary roles:

A. Metabolic "Soft Spot"

Tertiary benzylic carbons are prime sites for metabolic oxidation (via CYP450 enzymes) or elimination.[1]

  • Metabolic Pathway: If the parent drug contains a 2,4-dimethylcumene moiety, this alcohol is the primary Phase I metabolite formed via benzylic hydroxylation.[1]

  • Elimination: The alcohol can undergo dehydration in acidic biological compartments (e.g., stomach) to form the styrene, which may be reactive (Michael acceptor).[1]

B. Bioisostere Design

The gem-dimethyl group (


) is often used to block metabolic sites or improve lipophilicity compared to a simple secondary alcohol.[1] However, the steric bulk of the ortho-methyl group (at position 2 of the ring) restricts rotation around the phenyl-alkyl bond, potentially locking the molecule into a specific bioactive conformation.
Visual Logic: Metabolic Fate

Metabolism Parent 2,4-Dimethylcumene (Parent Structure) Metabolite 2-(2,4-Dimethylphenyl)propan-2-ol (Phase I Metabolite) Parent->Metabolite CYP450 Oxidation (Benzylic Hydroxylation) Elimination 2,4-Dimethyl-alpha-methylstyrene (Dehydration Product) Metabolite->Elimination Acidic Dehydration (-H2O) Conjugate O-Glucuronide (Phase II Conjugate) Metabolite->Conjugate UGT Glucuronidation (Excretion)

Figure 2: Predicted metabolic and degradation pathways for the 2,4-dimethylcumene scaffold.

References

  • BenchChem. (2025).[1][2][3] Synthesis of 2-(4-Methylphenyl)propan-2-ol: A Technical Guide. Retrieved from 3

  • ChemicalBook. (2025).[1][2] 2-(4-Methoxyphenyl)propan-2-ol Properties and Safety. Retrieved from 4

  • PubChem. (2025).[1][5][6] Compound Summary for CID 12053: 2-Phenyl-2-propanol. National Center for Biotechnology Information.[1] Retrieved from 1[5][6][7]

  • Sigma-Aldrich. (2025).[1] Product Specification: 2-(4-Fluorophenyl)propan-2-ol.[1] Retrieved from

Sources

Molecular weight of 2-(2,4-Dimethylphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-(2,4-Dimethylphenyl)propan-2-ol , a tertiary benzylic alcohol utilized as a specialized intermediate in organic synthesis and fragrance chemistry.[1]

Molecular Weight & Stoichiometric Criticality in Synthesis

Executive Summary

2-(2,4-Dimethylphenyl)propan-2-ol (CAS: Analogous to 156744-78-4 isomer series) is a tertiary alcohol characterized by a precise molecular weight of 164.25 g/mol .[1] Structurally, it consists of a 2,4-dimethylphenyl moiety attached to a dimethyl-substituted carbinol center.[1]

In drug development and fine chemical manufacturing, this molecule serves as a lipophilic building block. Its molecular weight is the fundamental constant governing its stoichiometric application in Grignard additions, Friedel-Crafts alkylations, and dehydration reactions to form substituted styrenes.[1] This guide synthesizes the physicochemical data, synthesis protocols, and analytical validation methods required for high-purity applications.

Physicochemical Characterization

The molecular weight is derived from standard atomic weights (


). Accurate knowledge of these properties is essential for calculating molar equivalents in synthesis.
Table 1: Core Physicochemical Data
PropertyValueTechnical Context
Molecular Formula C₁₁H₁₆O Basis for elemental analysis validation.[1][2]
Molecular Weight 164.25 g/mol Used for all stoichiometric calculations.
Monoisotopic Mass 164.1201 DaCritical for High-Resolution Mass Spectrometry (HRMS).
Structure Type Tertiary Benzylic AlcoholProne to dehydration; stable to oxidation (no

-protons).
Predicted LogP ~3.2 - 3.5Indicates high lipophilicity; relevant for membrane permeability studies.[1]
Physical State Viscous Liquid / Low-melting SolidIsomer-dependent; often supercools to a viscous oil.[1]

Synthesis & Stoichiometry: The Grignard Route

To ensure high fidelity in generating 2-(2,4-Dimethylphenyl)propan-2-ol, the Grignard addition to a ketone is the most robust, self-validating protocol.[1] This method minimizes byproduct formation compared to Friedel-Crafts routes.[1]

Experimental Logic

The synthesis targets the nucleophilic attack of a methyl anion (from Grignard) onto the carbonyl carbon of 2',4'-dimethylacetophenone .[1]

  • Precursor: 2',4'-Dimethylacetophenone (MW: 148.20 g/mol ).[1]

  • Reagent: Methylmagnesium Bromide (MeMgBr) (3.0 M in ether).

  • Causality: The steric hindrance of the 2,4-dimethyl substitution pattern requires controlled addition temperatures to prevent enolization side reactions.[1]

Protocol: Methylation of 2',4'-Dimethylacetophenone

Scale: 10 mmol Target.[1]

  • Setup: Flame-dry a 50 mL 2-neck round-bottom flask under Nitrogen (

    
    ).
    
  • Reagent Preparation: Charge flask with 1.48 g (10 mmol) of 2',4'-dimethylacetophenone dissolved in 15 mL anhydrous THF.

  • Addition: Cool to 0°C. Dropwise add 12 mmol (4.0 mL of 3.0 M solution) of MeMgBr.

    • Note: 1.2 equivalents are used to account for adventitious moisture.

  • Reaction: Allow to warm to room temperature (25°C) and stir for 2 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 9:1). Disappearance of the ketone spot (

      
      ) indicates completion.
      
  • Quench: Cool to 0°C. Slowly add sat.

    
     (aq).
    
    • Mechanism:[1][3][4][5] Hydrolysis of the magnesium alkoxide intermediate yields the free alcohol.

  • Workup: Extract with Diethyl Ether (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     mL). Dry over 
    
    
    
    .[6] Concentrate in vacuo.
Stoichiometric Table (Mass Balance)
ComponentMW ( g/mol )EquivalentsMass (g)Moles (mmol)
2',4'-Dimethylacetophenone 148.201.01.4810.0
Methylmagnesium Bromide 119.241.2Solution12.0
Product: 2-(2,4-Dimethylphenyl)propan-2-ol 164.25 1.0 (Theoretical) 1.64 10.0
Synthesis Workflow Visualization

The following diagram illustrates the logical flow and critical control points of the synthesis.

G Start Start: 2',4'-Dimethylacetophenone (1.48 g, 10 mmol) Reaction Reaction: Nucleophilic Addition (0°C -> 25°C, 2h) Start->Reaction Dissolve in THF Reagent Reagent: MeMgBr (1.2 equiv, in THF) Reagent->Reaction Dropwise Addition Intermediate Mg-Alkoxide Complex Reaction->Intermediate C-C Bond Formation Quench Quench: Sat. NH4Cl (Hydrolysis) Intermediate->Quench Protonation Product Product: 2-(2,4-Dimethylphenyl)propan-2-ol (MW: 164.25 g/mol) Quench->Product Workup & Isolation

Caption: Grignard synthesis workflow converting the ketone precursor to the target tertiary alcohol.

Analytical Validation

Trustworthiness in chemical identity relies on cross-referencing the molecular weight with spectroscopic fragmentation patterns.

Mass Spectrometry (GC-MS)

In Electron Impact (EI) ionization (70 eV), tertiary alcohols rarely show a strong molecular ion (


).[1]
  • Molecular Ion (

    
    ):  m/z 164 (Weak or absent).
    
  • Base Peak (m/z 149): Loss of a methyl radical (

    
    ).
    
    • Mechanism:[1][3][4][5] Cleavage of one of the gem-dimethyl groups to form a resonance-stabilized cation.[1]

  • Dehydration Peak (m/z 146): Loss of water (

    
    ).
    
    • Diagnostic: Thermal dehydration in the injection port often generates the corresponding styrene derivative.

  • Tropylium Derivative (m/z 119/105): Fragmentation of the aromatic core.

Nuclear Magnetic Resonance ( -NMR)
  • Aromatic Region:

    
     7.0 - 7.4 ppm (3H, m).
    
  • Benzylic Methyls:

    
     2.2 - 2.4 ppm (6H, s, two distinct peaks due to 2,4-positioning).[1]
    
  • Gem-Dimethyl:

    
     1.5 - 1.6 ppm (6H, s).[1]
    
  • Hydroxyl:

    
     1.8 - 2.5 ppm (1H, broad s, 
    
    
    
    exchangeable).[1]

Applications in Drug Development

The precise molecular weight of 164.25 g/mol allows this molecule to function as a "fragment" in Fragment-Based Drug Discovery (FBDD).

  • Bioisostere Design: The 2-(2,4-dimethylphenyl)propan-2-ol scaffold mimics the lipophilic core of certain terpenes and non-steroidal anti-inflammatory drugs (NSAIDs).[1]

  • Metabolic Stability: As a tertiary alcohol, it is resistant to oxidation by Alcohol Dehydrogenase (ADH), unlike its primary or secondary counterparts. This metabolic stability makes it a valuable motif for extending the half-life of lipophilic drugs.

  • Fragrance Chemistry: Related isomers (e.g., p-Cymen-8-ol) are key fragrance ingredients.[1] The 2,4-dimethyl analog provides a modified scent profile (earthy/floral) and serves as a fixative due to its low volatility.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23590531, 2-(2,3-Dimethylphenyl)propan-2-ol (Isomer Analog).[1] Retrieved from [Link][1]

  • NIST Chemistry WebBook. Mass Spectrum of 2-Phenyl-2-propanol (Homolog). Retrieved from [Link][1]

Sources

Solubility of 2-(2,4-Dimethylphenyl)propan-2-ol in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 2-(2,4-Dimethylphenyl)propan-2-ol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(2,4-Dimethylphenyl)propan-2-ol, a substituted tertiary alcohol. In the absence of extensive published quantitative data, this document establishes a predictive framework for its solubility based on fundamental physicochemical principles, including intermolecular forces and the structural attributes of the solute and various organic solvents. We explore the delicate balance between the compound's polar hydroxyl group and its non-polar aromatic backbone, which governs its interactions with solvents of varying polarities. Furthermore, this guide presents a rigorous, step-by-step experimental protocol for the quantitative determination of solubility, designed to yield reliable and reproducible data for researchers, scientists, and professionals in drug development and chemical synthesis. The inclusion of a detailed workflow diagram and a discussion on the rationale behind experimental choices aims to empower users to perform self-validating solubility assessments.

Introduction to 2-(2,4-Dimethylphenyl)propan-2-ol

2-(2,4-Dimethylphenyl)propan-2-ol is an organic compound featuring a tertiary alcohol functional group attached to a xylene (dimethylbenzene) ring. Its molecular structure is foundational to its chemical behavior and physical properties, including its solubility profile.

Chemical Structure:

Physicochemical Properties:

While specific experimental data for 2-(2,4-Dimethylphenyl)propan-2-ol is sparse, its properties can be reliably inferred from its structure and comparison with analogous compounds like 2-phenyl-2-propanol and its various isomers.

  • Molecular Formula: C₁₁H₁₆O

  • Molecular Weight: 164.24 g/mol .[1]

  • Polarity: The molecule possesses both a polar region (the hydroxyl, -OH, group) and a significant non-polar region (the dimethylphenyl ring and two methyl groups). The hydroxyl group can act as both a hydrogen bond donor and acceptor, imparting polarity.[2][3]

  • Structural Influence: As a tertiary alcohol, the hydroxyl group is sterically hindered by the adjacent methyl and dimethylphenyl groups. This can influence the kinetics of dissolution and the strength of hydrogen bonding compared to less hindered primary or secondary alcohols.[3][4]

Understanding the solubility of this compound is critical in various scientific applications, including its use as a synthetic intermediate, for purification via crystallization, and in formulation studies where solvent selection is paramount.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the intermolecular interactions between solute-solute, solvent-solvent, and solute-solvent molecules. Dissolution occurs when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break apart solute-solute and solvent-solvent interactions.

The "Like Dissolves Like" Paradigm This principle is the cornerstone of solubility prediction.[5] It posits that substances with similar polarities and intermolecular forces are more likely to be miscible or soluble in one another.

  • Polar Solutes in Polar Solvents: The polar hydroxyl group of 2-(2,4-Dimethylphenyl)propan-2-ol is the primary driver for its solubility in polar solvents. In polar protic solvents like alcohols (e.g., ethanol, methanol), the dominant interaction is hydrogen bonding.[3][6]

  • Non-polar Solutes in Non-polar Solvents: The large, non-polar dimethylphenyl group and the attached methyl groups make the molecule significantly lipophilic. This region interacts favorably with non-polar solvents (e.g., hexane, toluene) through London dispersion forces (van der Waals interactions).

Balancing Hydrophilic and Lipophilic Character The overall solubility of 2-(2,4-Dimethylphenyl)propan-2-ol in a given solvent is determined by the balance between its hydrophilic (-OH group) and lipophilic (hydrocarbon structure) portions. For alcohols with more than four or five carbon atoms, the influence of the non-polar region typically starts to dominate, leading to reduced solubility in highly polar solvents like water.[2] Given its 11 carbon atoms, 2-(2,4-Dimethylphenyl)propan-2-ol is expected to have very low water solubility but will be readily soluble in many organic solvents.

Predicted Solubility Profile

Based on the theoretical principles outlined above, a qualitative solubility profile for 2-(2,4-Dimethylphenyl)propan-2-ol can be predicted. The following table summarizes these predictions for common laboratory solvents, grouped by class.

Solvent ClassExample SolventPredicted SolubilityRationale for Prediction
Polar Protic Methanol, EthanolHighly Soluble Strong hydrogen bonding occurs between the solute's hydroxyl group and the solvent's hydroxyl group. The solvent's alkyl chain is compatible with the solute's non-polar region.[6]
Polar Aprotic Acetone, Tetrahydrofuran (THF)Highly Soluble The solvent can act as a hydrogen bond acceptor for the solute's hydroxyl group. Strong dipole-dipole interactions and compatibility of non-polar regions contribute to solubility.
Non-Polar Aromatic Toluene, BenzeneHighly Soluble Strong van der Waals (dispersion) forces between the aromatic rings of the solute and solvent. The "like dissolves like" principle is strongly demonstrated here. A related compound has been shown to be soluble in benzene.[7]
Non-Polar Aliphatic n-Hexane, HeptaneSoluble Solubility is driven by van der Waals forces between the non-polar regions of the solute and the aliphatic solvent. The polar -OH group may slightly limit miscibility at all proportions.
Chlorinated Dichloromethane (DCM), ChloroformHighly Soluble These solvents have moderate polarity and can effectively solvate both the polar and non-polar portions of the molecule.
Highly Polar WaterSlightly Soluble to Insoluble The large, non-polar hydrocarbon backbone (C₁₁) significantly outweighs the solubilizing effect of the single hydroxyl group, making favorable interactions with the water network difficult.[2] A structurally similar compound, 2-phenyl-2-propanol, is noted as being insoluble in water.[8][9]

Standardized Protocol for Experimental Solubility Determination

To move beyond prediction and obtain precise, quantitative data, a rigorous experimental approach is necessary. The isothermal equilibrium method is a gold standard for determining the solubility of a solid compound in a solvent.

Objective: To quantitatively determine the solubility of 2-(2,4-Dimethylphenyl)propan-2-ol in a selected organic solvent at a constant, specified temperature.

Core Principle: This protocol is a self-validating system because it ensures that a true thermodynamic equilibrium is reached between the dissolved solute and the excess, undissolved solid. This is achieved through controlled temperature and sufficient equilibration time.

Materials and Equipment:

  • 2-(2,4-Dimethylphenyl)propan-2-ol (analytical grade)

  • Selected organic solvent (HPLC grade or equivalent)

  • Analytical balance (±0.1 mg)

  • Glass vials with screw caps

  • Thermostatic orbital shaker or temperature-controlled incubator/water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a gravimetric analysis setup (oven, desiccator).

Step-by-Step Methodology:

  • Preparation of a Saturated Slurry:

    • Add an excess amount of 2-(2,4-Dimethylphenyl)propan-2-ol to a glass vial. "Excess" means adding enough solid so that a significant amount remains undissolved after equilibration. This is a visual confirmation that the solution is saturated.

    • Record the approximate mass of the solid added.

    • Accurately add a known volume or mass of the chosen organic solvent to the vial.

  • Equilibration:

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the slurry for a predetermined period, typically 24 to 72 hours.[10]

    • Rationale: This extended period ensures that the system reaches thermodynamic equilibrium. A shorter time might result in an undersaturated solution and an inaccurate, lower solubility value. Constant temperature is critical as solubility is highly temperature-dependent.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2-4 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a solvent-compatible syringe filter into a clean, tared vial or volumetric flask.[10]

    • Rationale: This step is crucial to separate the saturated liquid phase from any undissolved solid particles. Failure to do so will lead to erroneously high solubility measurements. Centrifugation prior to filtration can also be employed for denser slurries.

  • Quantification of Solute:

    • Method A: Gravimetric Analysis (for non-volatile solutes)

      • Accurately weigh the tared vial containing the filtered saturated solution.

      • Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature well below the solute's boiling/decomposition point.

      • Once all solvent is removed, place the vial in a desiccator to cool to room temperature and remove any residual moisture.

      • Weigh the vial containing the dry solute residue. The difference in mass gives the amount of dissolved solute.

    • Method B: Chromatographic Analysis (e.g., HPLC)

      • Accurately dilute a known mass or volume of the filtered saturated solution with the mobile phase or a suitable solvent in a volumetric flask.

      • Analyze the diluted sample by HPLC using a pre-established calibration curve for 2-(2,4-Dimethylphenyl)propan-2-ol.

      • Determine the concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility using the data from the quantification step. Express the result in appropriate units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the standardized protocol for determining solubility.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_calc 5. Calculation A Add excess solute to vial B Add known volume of solvent A->B C Agitate at constant T (24-72 hours) B->C D Settle excess solid C->D E Filter supernatant (0.22 µm filter) D->E F Obtain clear saturated solution sample E->F G Gravimetric Analysis (Evaporate & Weigh) F->G Method A H Chromatographic Analysis (Dilute & Inject) F->H Method B I Calculate Solubility (e.g., g/100 mL) G->I H->I

Caption: Workflow for the Isothermal Equilibrium Solubility Determination Method.

Conclusion

While specific quantitative solubility data for 2-(2,4-Dimethylphenyl)propan-2-ol is not widely published, a strong predictive understanding can be achieved by applying the fundamental principles of chemical interactions. The compound's dual nature—a polar hydroxyl group on a large, non-polar scaffold—suggests high solubility in a wide range of common organic solvents, from alcohols and ethers to aromatic and chlorinated hydrocarbons, with predictably poor solubility in water. For applications requiring precise data, the detailed isothermal equilibrium protocol provided in this guide offers a robust and reliable pathway for experimental determination. This combination of theoretical prediction and practical methodology provides a comprehensive resource for scientists and researchers working with this compound.

References

  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Vertex AI Search. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
  • LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
  • PubChem. (n.d.). 2-(2,3-Dimethylphenyl)propan-2-ol.
  • Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds.
  • MolecularCloud. (2024, November 19). Physical and Chemical Properties of Alcohols.
  • Chemistry Stack Exchange. (2025, June 25). Solubility of primary, secondary, and tertiary alcohols in water (and in extension polar solvents).
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
  • Master Organic Chemistry. (2014, September 17). Alcohols - Nomenclature and Properties.
  • FooDB. (2010, April 8). Showing Compound 2-(4-Methylphenyl)-2-propanol (FDB000826).
  • NP-MRD. (2022, March 10). Showing NP-Card for 2-(4-Methylphenyl)-2-propanol (NP0044922).
  • PubChem. (n.d.). 2-Phenyl-2-propanol.
  • Wikipedia. (n.d.). 2-Phenyl-2-propanol.
  • BenchChem. (n.d.). Physical and chemical properties of 2-(4-Ethylphenyl)propan-2-amine.
  • American Elements. (n.d.). 2-(2,3-dimethylphenyl)propan-2-ol.
  • BenchChem. (n.d.). Technical Guide: Solubility of 2-(4-Ethylphenyl)propan-2-amine in Organic Solvents.
  • Google Patents. (n.d.). US9126915B2 - Method for preparation of 2-(2,3-dimethylphenyl)-1-propanal.

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Tertiary Benzylic Alcohols with Dimethyl Substitution: A Guide to Synthesis, Reactivity, and Application

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tertiary benzylic alcohols, particularly those bearing a dimethyl substitution at the carbinol carbon, represent a class of organic compounds of significant interest in synthetic and medicinal chemistry. The prototypical example, 2-phenyl-2-propanol (also known as α,α-dimethylbenzyl alcohol), serves as a versatile intermediate and a structural motif in various functional molecules.[1][2] This guide provides a comprehensive technical overview, delving into the robust synthetic methodologies for their preparation, their characteristic reactivity profiles governed by the stable tertiary benzylic carbocation, and their strategic applications in modern drug discovery.[2][3] We will explore detailed, field-proven protocols, elucidate the mechanistic underpinnings of their key transformations, and present their spectroscopic signatures for unambiguous characterization.

Introduction: The Strategic Importance of the Dimethyl Tertiary Benzylic Alcohol Moiety

The value of tertiary alcohols in organic synthesis is well-established, serving as crucial intermediates and appearing in a multitude of natural products and pharmaceutical agents.[4][5] The specific subclass of tertiary benzylic alcohols featuring a gem-dimethyl group (Ar-C(CH₃)₂-OH) possesses a unique combination of steric and electronic properties. The benzylic position facilitates reactions proceeding through carbocation intermediates, while the tertiary nature of the alcohol provides steric shielding and, critically, blocks metabolic oxidation pathways that can be liabilities for primary and secondary alcohols.[3][6]

In drug development, the incorporation of a tertiary alcohol can increase solubility and reduce inhibition of crucial metabolic enzymes (CYP) and the hERG channel, although primary alcohols are sometimes more effective at preventing hERG binding.[3] The resistance of tertiary alcohols to oxidation to ketones or carboxylic acids enhances metabolic stability, a highly desirable trait for drug candidates.[3] This guide uses 2-phenyl-2-propanol as a model system to explore the core principles of this important functional group.

Synthesis: Constructing the Quaternary Center

The creation of the quaternary carbon center is the central challenge in synthesizing these alcohols. Among various methods, the Grignard reaction stands out as the most direct, robust, and widely implemented approach in laboratory settings.[1][2]

The Grignard Reaction: A Cornerstone of C-C Bond Formation

The Grignard reaction offers two primary convergent pathways to 2-phenyl-2-propanol, both of which are highly effective.[7] This transformation involves the nucleophilic addition of an organomagnesium halide to a ketone's electrophilic carbonyl carbon.[7]

  • Route 1: Phenylmagnesium bromide reacting with acetone.

  • Route 2: Methylmagnesium bromide reacting with acetophenone.

The choice between these routes often depends on the commercial availability and cost of the starting materials. Both methods reliably produce the desired tertiary alcohol after an acidic workup protonates the intermediate magnesium alkoxide.[7]

Experimental Protocol: Synthesis of 2-Phenyl-2-propanol via Grignard Reaction (Route 1)

This protocol details the synthesis using phenylmagnesium bromide and acetone, a common undergraduate and research laboratory procedure.[1]

Causality Note: The Grignard reagent is a powerful nucleophile and a strong base, making it highly reactive with protic sources like water.[8] Therefore, the entire reaction must be conducted under strictly anhydrous (dry) conditions to prevent the reagent from being quenched, which would drastically lower the yield. All glassware must be oven- or flame-dried, and anhydrous solvents must be used.[1][8]

Materials & Reagents:

Reagent/Material Formula Molar Mass ( g/mol ) Quantity (for 0.10 mol scale)
Magnesium turnings Mg 24.31 2.43 g (0.10 mol)
Bromobenzene C₆H₅Br 157.01 15.7 g (11.0 mL, 0.10 mol)
Anhydrous Diethyl Ether (C₂H₅)₂O 74.12 ~150 mL
Acetone (Anhydrous) C₃H₆O 58.08 5.81 g (7.3 mL, 0.10 mol)
6M Hydrochloric Acid HCl 36.46 ~50 mL
Saturated Sodium Bicarbonate NaHCO₃ 84.01 As needed
Brine (Saturated NaCl) NaCl 58.44 As needed

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed |

Step-by-Step Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a pressure-equalizing dropping funnel, and a magnetic stirrer. Ensure all glassware is thoroughly dried.

  • Grignard Reagent Formation:

    • Place the magnesium turnings in the flask.

    • Add ~20 mL of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of bromobenzene in 40 mL of anhydrous diethyl ether.

    • Add a small portion (~5 mL) of the bromobenzene solution to the magnesium. The reaction should initiate within minutes, evidenced by bubbling and a cloudy, grayish appearance.[1] If it doesn't start, gently warm the flask or add a small crystal of iodine to activate the magnesium surface.[1]

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the phenylmagnesium bromide.

  • Reaction with Acetone:

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of anhydrous acetone in 40 mL of anhydrous diethyl ether in the dropping funnel.

    • Slowly add the acetone solution dropwise to the stirred, cooled Grignard reagent. A vigorous reaction will occur, forming a white precipitate (the magnesium alkoxide).[1] Control the addition rate to maintain a gentle reflux.

  • Hydrolysis (Workup):

    • After the acetone addition is complete, cool the reaction mixture again in an ice bath.

    • Slowly and carefully add 6M HCl dropwise to quench the reaction and dissolve the magnesium salts. This step is exothermic and may cause bubbling.

    • Transfer the mixture to a separatory funnel. The product will be in the top ether layer.

  • Purification:

    • Separate the layers. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

    • The crude product can be purified by recrystallization or distillation.

G Workflow: Grignard Synthesis of 2-Phenyl-2-propanol cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Workup & Purification reagents Dry Glassware & Anhydrous Reagents form_grignard 1. Form Grignard Reagent (Phenylmagnesium Bromide) reagents->form_grignard react_acetone 2. React with Acetone (Forms Alkoxide Intermediate) form_grignard->react_acetone Dropwise Addition (Ice Bath) hydrolysis 3. Acidic Hydrolysis (Protonation to Alcohol) react_acetone->hydrolysis Quench extraction 4. Liquid-Liquid Extraction hydrolysis->extraction purify 5. Dry & Evaporate Solvent extraction->purify final_product Pure 2-Phenyl-2-propanol purify->final_product

Caption: A typical experimental workflow for the synthesis of 2-phenyl-2-propanol.

Asymmetric Synthesis Approaches

While the Grignard reaction is highly effective for producing racemic tertiary alcohols, obtaining enantiomerically pure compounds is a significant challenge and a critical need in drug development.[9] Research has focused on asymmetric methods, such as the addition of organometallic reagents to ketones that contain a chiral auxiliary, like a stereogenic sulfoxide.[4][5][10] This approach allows for the generation of tertiary alcohols in diastereomerically and enantiomerically pure forms.[10]

Spectroscopic Characterization and Validation

Unambiguous identification of the synthesized product is paramount. A combination of NMR, IR, and Mass Spectrometry provides a definitive structural fingerprint.[7][11]

Property Value / Observation Reference
Appearance White to pale-yellow solid[7]
Melting Point 28-32 °C[2][7]
Boiling Point 202 °C[2][7]
¹H NMR (CDCl₃) δ ~7.2-7.4 (m, 5H, Ar-H), ~2.1 (s, 1H, -OH), ~1.6 (s, 6H, -CH₃)[7][12]
¹³C NMR (CDCl₃) δ ~148 (Ar C-ipso), ~128 (Ar C-ortho), ~127 (Ar C-para), ~125 (Ar C-meta), ~73 (C-OH), ~32 (-CH₃)[12][13]
IR (KBr Pellet) ~3400 cm⁻¹ (broad, O-H stretch), ~3100-3000 cm⁻¹ (sp² C-H stretch), ~3000-2900 cm⁻¹ (sp³ C-H stretch), ~1600, 1490, 1450 cm⁻¹ (C=C aromatic stretch)[11]
Mass Spec (EI) m/z 121 (M - CH₃), 77 (C₆H₅⁺)[13]

Expert Interpretation:

  • ¹H NMR: The key features are the singlet at ~1.6 ppm integrating to 6 protons, confirming the two equivalent methyl groups, and the multiplet for the 5 aromatic protons. The hydroxyl proton is a broad singlet and its position can vary.

  • IR: The most prominent feature is the broad O-H stretching band around 3400 cm⁻¹, characteristic of an alcohol.[11]

  • Mass Spec: The molecular ion is often weak or absent. A characteristic and strong peak at m/z 121 corresponds to the loss of a methyl group (M-15) to form the highly stable tertiary benzylic carbocation.

Reactivity and Mechanistic Insights

The reactivity of dimethyl-substituted tertiary benzylic alcohols is dominated by the exceptional stability of the carbocation intermediate formed upon loss of the hydroxyl group.

Acid-Catalyzed Dehydration (E1 Elimination)

The most characteristic reaction is acid-catalyzed dehydration to form an alkene, in this case, α-methylstyrene.[14] This reaction proceeds readily under relatively mild acidic conditions and lower temperatures compared to secondary or primary alcohols due to the stability of the intermediate.[15][16] The mechanism is a classic example of unimolecular elimination (E1).[14]

Mechanism Steps:

  • Protonation: The hydroxyl group is protonated by an acid catalyst (e.g., H₂SO₄, H₃PO₄) to form a good leaving group, water.[14][15]

  • Carbocation Formation: The protonated alcohol loses a water molecule to form a highly stable tertiary benzylic carbocation. This is the rate-determining step.[14][16]

  • Deprotonation: A weak base (like water or the conjugate base of the acid) removes a proton from an adjacent methyl group, forming a double bond and regenerating the acid catalyst.[14]

G Mechanism: E1 Dehydration of 2-Phenyl-2-propanol alcohol 2-Phenyl-2-propanol (Ar-C(CH₃)₂-OH) oxonium Protonated Alcohol (Oxonium Ion) (Ar-C(CH₃)₂-OH₂⁺) alcohol->oxonium 1. Protonation carbocation Tertiary Benzylic Carbocation (Ar-C⁺(CH₃)₂) oxonium->carbocation 2. Loss of Leaving Group (Rate-Determining Step) H2O_leave - H₂O alkene α-Methylstyrene (Ar-C(CH₃)=CH₂) carbocation->alkene 3. Deprotonation H_plus_regen - H⁺ H_plus H⁺

Caption: The E1 mechanism for the dehydration of 2-phenyl-2-propanol.

Resistance to Oxidation

Unlike primary and secondary alcohols, tertiary alcohols lack a hydrogen atom on the carbinol carbon. Consequently, they are resistant to oxidation under standard conditions (e.g., using CrO₃, KMnO₄, Na₂Cr₂O₇).[6][17] This inertness is a key feature, allowing for selective oxidation of other functional groups in a molecule without affecting the tertiary alcohol. Under very harsh, forcing conditions, oxidation can occur, but it proceeds via C-C bond cleavage.[6]

Substitution Reactions

The stable carbocation intermediate also facilitates nucleophilic substitution (Sₙ1) reactions. For example, tertiary benzylic alcohols can be converted to the corresponding alkyl halides using concentrated hydrohalic acids (HX) or to ethers and azides using Brønsted acid catalysis with appropriate nucleophiles.[18][19][20]

G Reactivity Profile of Dimethyl Tertiary Benzylic Alcohols center Ar-C(CH₃)₂-OH sub Substitution (Sₙ1) - Forms Alkyl Halides (HX) - Forms Ethers (ROH, H⁺) - Forms Azides (TMSN₃, H⁺) center->sub Via Stable Carbocation elim Elimination (E1) - Forms Alkenes (H⁺, Heat) center->elim Via Stable Carbocation oxid Oxidation - Generally Unreactive (No α-Hydrogen) center->oxid

Caption: Summary of the primary reaction pathways for dimethyl tertiary benzylic alcohols.

Applications in Drug Discovery and Organic Synthesis

The unique properties of dimethyl-substituted tertiary benzylic alcohols make them valuable in several contexts.

  • Pharmaceutical Intermediates: They serve as key building blocks in the synthesis of more complex active pharmaceutical ingredients (APIs).[2] Their ability to undergo clean substitution and elimination reactions allows for the controlled introduction of other functional groups.

  • Metabolic Blocking: As mentioned, the tertiary nature of the alcohol prevents metabolic oxidation, a common deactivation pathway for many drugs.[3] Strategically placing this moiety can "shield" a molecule from metabolism, thereby increasing its bioavailability and half-life. An example is the JAK inhibitor peficitinib, where the tertiary alcohol enhances its metabolic profile.[3]

  • Precursors to Polymers: Dehydration of 2-phenyl-2-propanol yields α-methylstyrene, a monomer used in the production of certain plastics and resins.[14]

  • Proelectrophiles in Friedel-Crafts Reactions: Tertiary benzylic alcohols can serve as precursors to the electrophilic carbocation in Friedel-Crafts type alkylation reactions, allowing for the formation of new C-C bonds with other aromatic rings.[20][21]

Conclusion

Tertiary benzylic alcohols with dimethyl substitution are more than simple organic molecules; they are strategic assets for the modern chemist. Their synthesis is straightforward and high-yielding via the Grignard reaction, and their reactivity is predictable and dominated by a stable carbocation intermediate. This predictable reactivity, combined with their inherent resistance to oxidation, makes them robust synthetic intermediates. For drug development professionals, the metabolic stability conferred by the tertiary alcohol group offers a powerful tool for optimizing the pharmacokinetic profiles of new chemical entities. A thorough understanding of their synthesis, characterization, and reactivity is therefore essential for researchers in both academic and industrial settings.

References

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  • PubMed. (2011). Asymmetric synthesis of tertiary benzylic alcohols. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Reactions of secondary and tertiary benzylic alcohols bearing electron-neutral and electron-withdrawing substituents. ResearchGate. [Link]

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  • Taylor, R. J. K. et al. (2020). Brønsted Acid‐Catalysed Dehydrative Substitution Reactions of Alcohols. PMC - NIH. [Link]

  • Chemistry Stack Exchange. (2025). Order of reactivity of alcohols (Allyl, benzyl, primary, secondary and tertiary) with HX. [Link]

  • Carlier, P. R. et al. (2012). Access to "Friedel-Crafts-Restricted" tert-Alkyl Aromatics by Activation/Methylation of Tertiary Benzylic Alcohols. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Catalytic Dehydration of Benzylic Alcohols to Styrenes by Rhenium Complexes. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Phenyl-2-propanol. PubChem. [Link]

  • ResearchGate. (n.d.). Mechanism for the oxidation of benzylic alcohols to aromatic ketones. ResearchGate. [Link]

  • Grignard Reaction. (n.d.). Grignard Synthesis of Triphenylmethanol. [Link]

  • ResearchGate. (n.d.). Access to "Friedel Crafts-Restricted" tert-Alkyl Aromatics by Activation/Methylation of Tertiary Benzylic Alcohols. ResearchGate. [Link]

  • JoVE. (2025). Reactions at the Benzylic Position: Oxidation and Reduction. JoVE. [Link]

  • SpectraBase. (n.d.). 2-Phenyl-2-propanol - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

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  • Royal Society of Chemistry. (2024). Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation. RSC Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation. Organic Chemistry Portal. [Link]

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  • Dehydration of Benzyl Alcohols in Phosphonium Ionic Liquids: Synthesis of Ethers and Alkenes. (n.d.). [Link]

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  • Kabalka, G. W. et al. (n.d.). Synthetic methods and reactions. 157. Reductive alkylation and reduction of tertiary, secondary, and benzylic alcohols with trimethyl-(triethyl-, and triisopropyl)boron/trifluoromethanesulfonic (triflic) acid. The Journal of Organic Chemistry. [Link]

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Methodological & Application

Synthesis of 2-(2,4-Dimethylphenyl)propan-2-ol via Grignard reaction

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 2-(2,4-Dimethylphenyl)propan-2-ol via Grignard Reaction

Abstract & Scope

This application note details the protocol for synthesizing 2-(2,4-dimethylphenyl)propan-2-ol , a tertiary alcohol utilized as a specialized intermediate in the synthesis of agrochemicals and functionalized materials. The synthesis leverages a classic Grignard reaction between 2,4-dimethylphenylmagnesium bromide and acetone.

Critical Technical Insight: Unlike simple phenyl Grignard reagents, the 2,4-dimethyl substitution pattern introduces steric hindrance at the ortho position. This structural feature significantly increases the activation energy required for Grignard formation and necessitates specific initiation protocols to prevent "runaway" exotherms once the induction period breaks. This guide focuses on controlling these kinetics for a safe, high-yield process.

Scientific Background & Mechanism

The reaction proceeds via the nucleophilic addition of an organomagnesium species to a ketone.[1][2][3] The presence of a methyl group at the ortho position of the aryl ring creates steric bulk, which can retard the initial insertion of Magnesium into the Carbon-Bromine bond.

Reaction Scheme:

  • Formation: 1-Bromo-2,4-dimethylbenzene + Mg

    
     2,4-Dimethylphenylmagnesium bromide.
    
  • Addition: Nucleophilic attack of the carbanion on the electrophilic carbonyl carbon of acetone.

  • Hydrolysis: Acidic workup yields the tertiary alcohol.[1][3][4]

Mechanistic Visualization

GrignardMechanism cluster_conditions Critical Factors Reactants Aryl Bromide + Mg (Solid) Grignard Grignard Reagent (Ar-Mg-Br) Reactants->Grignard SET Mechanism (Ether/THF) TS Transition State (6-Membered Cyclic) Grignard->TS + Acetone Alkoxide Magnesium Alkoxide Intermediate TS->Alkoxide Nucleophilic Addition Product 2-(2,4-Dimethylphenyl) propan-2-ol Alkoxide->Product H3O+ Hydrolysis Anhydrous Conditions Anhydrous Conditions Anhydrous Conditions->Reactants Steric Hindrance Steric Hindrance Steric Hindrance->TS Slows Attack

Figure 1: Mechanistic pathway highlighting the transition from aryl halide to tertiary alcohol.

Experimental Protocol

Reagent Stoichiometry
ReagentMW ( g/mol )Equiv.[1]Mass/Vol (Example Scale)Role
1-Bromo-2,4-dimethylbenzene 185.061.018.5 g (100 mmol)Limiting Reagent
Magnesium Turnings 24.311.22.92 g (120 mmol)Metal Source
Acetone (Anhydrous) 58.081.58.7 g (~11.0 mL)Electrophile
Iodine (

)
253.8Cat.1 crystal (~10 mg)Initiator
THF (Anhydrous) 72.11Solvent100 mL TotalSolvent

Note on Solvent: While Diethyl Ether is traditional, Tetrahydrofuran (THF) is recommended for this specific substrate. The higher boiling point of THF (


C) allows for a more vigorous reflux, which helps overcome the kinetic barrier caused by the ortho-methyl steric hindrance during Grignard formation [1].
Step-by-Step Methodology

Phase A: Apparatus Preparation

  • Oven-dry a 3-neck round-bottom flask (250 mL), reflux condenser, and pressure-equalizing addition funnel overnight at

    
    C.
    
  • Assemble glassware while hot under a flow of dry Nitrogen (

    
    ) or Argon.[4]
    
  • Seal joints with Teflon sleeves or light grease to maintain inert atmosphere.

Phase B: Grignard Reagent Formation (The Critical Step)

  • Loading: Add Magnesium turnings to the flask. Expert Tip: Crushing the turnings with a mortar and pestle immediately before use exposes fresh metal surface, crucial for hindered halides.

  • Activation: Add the iodine crystal and cover Mg with just enough THF to submerge it.

  • Initiation: Add approx. 5% of the 1-Bromo-2,4-dimethylbenzene solution (dissolved in 20 mL THF) directly to the Mg.

  • Observation: Heat gently with a heat gun or oil bath.[4] The disappearance of the iodine color (brown to clear/grey) and spontaneous bubbling indicates initiation.

    • Troubleshooting: If initiation does not occur within 5 minutes, add 2 drops of 1,2-dibromoethane . This "entrainment" method is highly effective for deactivated or hindered aryl halides [2].

  • Addition: Once reflux stabilizes, add the remaining aryl bromide solution dropwise over 45–60 minutes. Maintain a gentle reflux throughout.[3]

  • Digestion: After addition, reflux for an additional 1 hour to ensure complete consumption of the bromide. The solution should appear dark grey/brown.

Phase C: Electrophilic Addition

  • Cooling: Cool the Grignard solution to

    
    C using an ice/salt bath.
    
  • Acetone Addition: Dissolve the anhydrous acetone in 20 mL THF. Add this solution dropwise to the Grignard reagent.[1][5]

    • Note: The reaction is highly exothermic.[6][7] Control the addition rate so the temperature does not exceed

      
      C.
      
  • Completion: Allow the mixture to warm to room temperature and stir for 2 hours.

Phase D: Quenching & Isolation

  • Quench: Cool the mixture back to

    
    C. Slowly add saturated Ammonium Chloride (
    
    
    
    )
    solution.
    • Warning: Do not use strong acids (HCl/H2SO4) initially. Tertiary alcohols are prone to acid-catalyzed dehydration (elimination) to form alkenes (e.g.,

      
      -methylstyrene derivatives) [3].[4]
      
  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
     mL).[4]
    
  • Drying: Wash combined organics with brine, dry over anhydrous

    
    , and filter.
    
  • Purification: Concentrate under reduced pressure. The crude oil can be purified via vacuum distillation or silica gel column chromatography (Hexanes:EtOAc 9:1).

Workflow Visualization

Workflow Setup 1. Inert Gas Setup (Dry Glassware, N2) Activation 2. Mg Activation (Iodine/Heat/Entrainment) Setup->Activation Formation 3. Grignard Formation (Reflux THF, 1 hr) Activation->Formation Initiation Confirmed Addition 4. Acetone Addition (0°C, Controlled Rate) Formation->Addition Cool to 0°C Quench 5. Hydrolysis (Sat. NH4Cl - Avoid Strong Acid) Addition->Quench Complete Conversion Purification 6. Isolation (Extraction -> Distillation) Quench->Purification

Figure 2: Operational workflow emphasizing temperature control points.

Expertise & Troubleshooting (E-E-A-T)

  • The "Schlenk Equilibrium" & Solvent Choice: In THF, the Grignard reagent exists as a monomeric species which is generally more reactive than in Diethyl Ether. For 2,4-dimethylphenyl bromide, the steric hindrance makes the C-Mg bond formation slower. Using THF accelerates this step. However, ensure the THF is peroxide-free and distilled from Sodium/Benzophenone immediately before use [4].

  • Handling "Sleeping" Reactions: A common failure mode is adding all the bromide when the reaction hasn't actually started (no exotherm). When it finally kicks in, the accumulated reagents cause a violent runaway. Rule of Thumb: Never add more than 10% of the halide until you see positive evidence of initiation (bubbling/turbidity).

  • Dehydration Risk: The product is a tertiary benzylic-like alcohol.[4] It is exceptionally sensitive to acid. If the workup is too acidic, you will observe a new spot on TLC (higher Rf) corresponding to the alkene elimination product. Stick to

    
     or dilute Acetic Acid for buffering.
    

Safety Profile

  • Magnesium: Flammable solid. Do not use water to extinguish Mg fires; use Class D extinguishers or dry sand.[4]

  • THF/Acetone: Highly flammable. Ensure all heating is done via oil bath or mantle; no open flames.

  • Exotherm: The Grignard formation is autocatalytic. Have an ice bath ready before starting the reaction to quench a runaway if necessary.[8]

References

  • Silverman, G. S., & Rakita, P. E. (1996).[9] Handbook of Grignard Reagents. CRC Press. (General reference for solvent effects on hindered substrates). [4]

  • Organic Syntheses. (1974).[10] Aldehydes from 4,4-Dimethyl-2-oxazoline and Grignard Reagents. Org. Synth. 54, 42. (Demonstrates initiation techniques for substituted phenyl Grignards).

  • BenchChem. (2025).[1][3] Synthesis of 2-(4-Methylphenyl)propan-2-ol: A Technical Guide. (Analogous protocol for the 4-methyl isomer, highlighting acidic workup risks).

  • PubChem. (n.d.). 2,4-Dimethylphenylmagnesium bromide.[11] National Library of Medicine.[4]

Sources

Reaction of 2,4-dimethylphenylmagnesium bromide with acetone

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Synthesis of Sterically Hindered Tertiary Alcohols via Grignard Addition

Executive Summary

This application note details the protocol for synthesizing 2-(2,4-dimethylphenyl)propan-2-ol via the nucleophilic addition of 2,4-dimethylphenylmagnesium bromide to acetone. While standard Grignard additions are routine, this specific transformation presents unique challenges due to the ortho-effect : the steric bulk of the methyl group at the 2-position of the phenyl ring increases the activation energy of formation and influences the stability of the resulting magnesium alkoxide. This guide provides a self-validating workflow emphasizing moisture control, initiation kinetics, and a non-dehydrating workup crucial for isolating high-purity tertiary alcohols.

Mechanistic Insight & Scientific Rationale

The Ortho-Effect and Reactivity

The reaction proceeds via a concerted nucleophilic attack of the carbanionic carbon of the Grignard reagent onto the electrophilic carbonyl carbon of acetone.

  • Steric Hindrance: Unlike phenylmagnesium bromide, the 2,4-dimethyl variant possesses a methyl group ortho to the reactive center. This creates significant steric strain in the transition state.

  • Solvent Strategy: Tetrahydrofuran (THF) is preferred over diethyl ether (

    
    ) for the preparation of the Grignard reagent. The higher Lewis basicity of THF stabilizes the magnesium species more effectively, helping to solubilize the sterically hindered Grignard complex and preventing precipitation during the induction period.
    
Reaction Mechanism (DOT Visualization)

GrignardMechanism R1 2,4-Dimethylphenyl MgBr TS 6-Membered Transition State R1->TS Nucleophilic Attack R2 Acetone R2->TS Int Magnesium Alkoxide Intermediate TS->Int Alkoxide Formation Quench NH4Cl (aq) Hydrolysis Int->Quench Protonation Prod 2-(2,4-dimethylphenyl) propan-2-ol Quench->Prod Final Product

Figure 1: Mechanistic pathway showing the nucleophilic addition and subsequent hydrolysis.[1] The transition state involves the coordination of the carbonyl oxygen to the magnesium center.

Experimental Protocol

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[2]Density (g/mL)Role
1-Bromo-2,4-dimethylbenzene 185.061.01.38Starting Material
Magnesium Turnings 24.311.2-Metal Source
Acetone (Anhydrous) 58.081.50.784Electrophile
Iodine (

)
253.8Cat.-Initiator
THF (Anhydrous) 72.11Solvent0.889Solvent
Sat.

-Excess-Quenching Agent
Step-by-Step Methodology

Phase 1: Grignard Reagent Preparation (Inert Atmosphere Required)

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, addition funnel, and nitrogen inlet. Add a magnetic stir bar.[2][3]

  • Activation: Add Magnesium turnings (1.2 equiv) to the flask. Add a single crystal of Iodine.[4] Tip: Heat gently with a heat gun until iodine vaporizes to activate the Mg surface.

  • Initiation: Dissolve 1-bromo-2,4-dimethylbenzene (1.0 equiv) in anhydrous THF (concentration ~1.0 M). Add 10% of this solution to the Mg turnings.

    • Observation: Turbidity and a rise in temperature indicate initiation. If no reaction occurs after 5 minutes, gently warm the flask. Do not add the remaining bromide until initiation is confirmed to avoid a runaway exotherm.

  • Completion: Dropwise add the remaining bromide solution over 30-45 minutes, maintaining a gentle reflux. Reflux for an additional 1 hour to ensure complete consumption of the aryl bromide.

Phase 2: Nucleophilic Addition

  • Cooling: Cool the Grignard solution to 0°C using an ice bath. The sterically hindered Grignard may precipitate; if so, warm slightly to 10°C to maintain solubility.

  • Addition: Dissolve Acetone (1.5 equiv) in anhydrous THF (1:1 v/v). Add this solution dropwise to the Grignard reagent over 30 minutes.[4]

    • Note: The reaction is highly exothermic. Monitor internal temperature to keep below 20°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

Phase 3: Work-up & Isolation

  • Quenching (Critical Step): Cool the mixture to 0°C. Slowly add saturated aqueous Ammonium Chloride (

    
    ).
    
    • Why: Use

      
       instead of 
      
      
      
      . Strong acids can cause the dehydration of the resulting tertiary alcohol to an alkene (styrene derivative), especially given the electron-donating methyl groups on the ring.
  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Wash: Wash combined organics with Brine, then dry over anhydrous

    
    .
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes:Ethyl Acetate 9:1) or vacuum distillation.[3]

Workflow Visualization

Workflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Synthesis cluster_2 Phase 3: Workup Step1 Flame Dry Glassware N2 Atmosphere Step2 Mg + I2 Activation (Heat Gun) Step1->Step2 Step3 Add 10% Aryl Bromide Wait for Exotherm Step2->Step3 Step4 Add Remaining Bromide Reflux 1 hr Step3->Step4 Initiation Confirmed Step5 Cool to 0°C Add Acetone Step4->Step5 Step6 Quench with Sat. NH4Cl (Avoid Strong Acid) Step5->Step6 Step7 Extract (EtOAc) Conc. & Purify Step6->Step7

Figure 2: Operational workflow highlighting critical control points (red/blue nodes) for safety and yield.

Characterization & QC

The product, 2-(2,4-dimethylphenyl)propan-2-ol , should be validated using NMR spectroscopy.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.10–7.30 (m, 3H, Aromatic protons).
      
    • 
       2.45 (s, 3H, Ortho -
      
      
      
      ).
    • 
       2.30 (s, 3H, Para -
      
      
      
      ).
    • 
       1.65 (s, 6H, Gem-dimethyl 
      
      
      
      ).
    • 
       1.80 (br s, 1H, 
      
      
      
      ,
      
      
      exchangeable).
  • Key Diagnostic: The presence of two distinct aromatic methyl singlets and one equivalent gem-dimethyl singlet confirms the structure. The shift of the ortho-methyl is typically slightly downfield due to the proximity of the oxygen.

Troubleshooting & Safety

IssueProbable CauseCorrective Action
No Initiation Mg surface passivated or wet solvent.Add more

, apply localized heat, or use "Rieke Magnesium" for highly active surface.
Low Yield Enolization of acetone.Although rare with acetone, ensure temperature is kept low (0°C) during addition to favor nucleophilic attack over deprotonation.
Alkene Impurity Acid-catalyzed dehydration during workup.Strictly avoid HCl/H2SO4. Use buffered

. If pH is acidic, neutralize with

.
Wurtz Coupling Dimerization of Grignard.Add aryl bromide slowly. High local concentration of bromide favors homocoupling (Ar-Ar).

Safety Warning: 2,4-Dimethylphenylmagnesium bromide is water-reactive and pyrophoric. Always handle under inert gas. In case of fire, use Class D extinguishers or dry sand; never use water .

References

  • Sigma-Aldrich. Safety Data Sheet: 2,4-Dimethylphenylmagnesium bromide. Retrieved from

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 9: Nucleophilic addition to the carbonyl group).
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th ed.). Longman Scientific & Technical. (Standard Grignard Protocols).
  • BenchChem. Synthesis of 2-(4-Methylphenyl)propan-2-ol via Grignard Reaction. Retrieved from

  • PubChem. Compound Summary: 2-Phenyl-2-propanol (Analogous spectral data). Retrieved from

Sources

Preparation of tertiary alcohols from 2,4-dimethylbromobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis of tertiary alcohols utilizing 1-bromo-2,4-dimethylbenzene as the organometallic precursor. The primary challenge in this synthesis is the ortho-methyl steric hindrance at the C2 position, which kinetically impedes magnesium insertion and subsequent nucleophilic attack.

This protocol employs a Grignard-mediated nucleophilic addition strategy.[1][2][3][4][5] Unlike standard phenyl Grignards, the 2,4-dimethylphenyl scaffold requires specific activation protocols (Iodine/Thermal) to prevent Wurtz homocoupling and ensure high yields. We provide a validated workflow for synthesizing 2-(2,4-dimethylphenyl)propan-2-ol (via acetone) and (2,4-dimethylphenyl)diphenylmethanol (via benzophenone).

Strategic Analysis: The Steric Challenge

The 2,4-dimethylphenyl moiety is a privileged scaffold in drug discovery due to its ability to restrict conformational rotation and increase lipophilicity. However, its synthesis presents unique challenges:

  • Initiation Latency: The C2-methyl group creates steric bulk around the C-Br bond, making the oxidative addition of Magnesium (

    
    ) slower than in unsubstituted bromobenzene.
    
  • Side Reaction Risk: Sluggish initiation often leads researchers to overheat the reaction, promoting Wurtz coupling (formation of 2,2',4,4'-tetramethylbiphenyl) rather than the desired Grignard reagent.

  • Solvent Choice: While Diethyl Ether (

    
    ) is standard, Tetrahydrofuran (THF)  is recommended here if initiation fails, as its higher boiling point and Lewis basicity stabilize the hindered organomagnesium species.
    

Experimental Workflow Diagram

The following flowchart illustrates the critical path for the synthesis, including decision nodes for troubleshooting initiation failure.

G Start Start: 1-bromo-2,4-dimethylbenzene Mg_Prep Mg Activation (Flame dry, N2 atm, Iodine crystal) Start->Mg_Prep Initiation Initiation Phase (Add 10% halide + Heat) Mg_Prep->Initiation Check_Init Exotherm/Color Change? Initiation->Check_Init Add_Rest Maintain Reflux Dropwise addition of remaining halide Check_Init->Add_Rest Yes Entrainment Add 1,2-dibromoethane (Entrainment Method) Check_Init->Entrainment No Grignard_Ready Grignard Reagent Formed (Dark Grey/Brown) Add_Rest->Grignard_Ready Entrainment->Initiation Ketone_Add Nucleophilic Addition (Add Acetone or Benzophenone) Grignard_Ready->Ketone_Add Intermediate Alkoxide Intermediate Ketone_Add->Intermediate Quench Acidic Hydrolysis (NH4Cl or dilute HCl) Intermediate->Quench Product Final Product: Tertiary Alcohol Quench->Product

Caption: Workflow for the preparation of tertiary alcohols from hindered aryl bromides.

Detailed Protocol

Phase A: Preparation of Grignard Reagent (2,4-Dimethylphenylmagnesium Bromide)

Reagents & Materials:

  • 1-bromo-2,4-dimethylbenzene (18.5 g, 100 mmol)

  • Magnesium turnings (2.7 g, 110 mmol, 1.1 eq)

  • Iodine (single crystal)[6]

  • Anhydrous Diethyl Ether (or THF) (100 mL)

  • Apparatus: 3-neck RBF, reflux condenser, addition funnel, Nitrogen inlet.

Step-by-Step:

  • System Preparation: Flame-dry the glassware under a stream of Nitrogen.[6] Allow to cool. Add Magnesium turnings and a single crystal of Iodine.

  • Activation: Dry stir the Mg/Iodine for 5 minutes to mechanically scar the metal surface (exposing fresh

    
    ).
    
  • Solvent Charge: Add just enough anhydrous ether to cover the magnesium (~15 mL).

  • Initiation:

    • Prepare a solution of the aryl bromide (18.5 g) in the remaining ether (85 mL) in the addition funnel.

    • Add approximately 5-10% of the bromide solution directly to the Mg.

    • Critical Step: Heat gently with a heat gun or warm water bath.

    • Observation: The iodine color (brown/purple) should fade to colorless/grey, and the solvent should begin to boil spontaneously. This indicates successful initiation.

  • Propagation: Once initiating, start the dropwise addition of the remaining bromide solution. Adjust the rate to maintain a gentle reflux without external heating .

    • Note: If reflux stops, stop addition, reheat to restart, then resume.

  • Completion: After addition, reflux externally (water bath) for 1 hour. The solution should be a dark grey/brown turbid mixture.[1]

Phase B: Synthesis of Tertiary Alcohol (e.g., Reaction with Acetone)

Target: 2-(2,4-dimethylphenyl)propan-2-ol

  • Cooling: Cool the Grignard solution to 0°C using an ice bath.

  • Electrophile Addition: Dissolve Acetone (6.4 g, 110 mmol, 1.1 eq) in 20 mL anhydrous ether. Add this solution dropwise to the Grignard reagent.[1]

    • Caution: This reaction is highly exothermic.[7] Monitor internal temperature to keep below 10°C to minimize side products.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

    • Checkpoint: A thick white precipitate (magnesium alkoxide) will form.

  • Quenching: Pour the reaction mixture into a beaker containing 200 mL of saturated Ammonium Chloride (

    
    ) solution and 100 g of crushed ice.
    
    • Why

      
      ? Strong acids (HCl) can cause dehydration of the resulting tertiary alcohol to an alkene (styrene derivative). 
      
      
      
      is gentle enough to protonate the alkoxide without eliminating the alcohol.
  • Workup: Separate the organic layer.[1] Extract the aqueous layer with Ether (2 x 50 mL). Combine organics, wash with brine, dry over

    
    , and concentrate in vacuo.
    

Data Presentation & Stoichiometry

ComponentRoleMW ( g/mol )Equiv.[7]Mass/Vol
1-bromo-2,4-dimethylbenzene Precursor185.061.018.5 g
Magnesium Turnings Reagent24.311.12.7 g
Acetone Electrophile58.081.16.4 g
Diethyl Ether Solvent74.12N/A~120 mL
Ammonium Chloride Quench53.49ExcessSat. Soln.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Initiation Passivated Mg surface or Wet Solvent.1. Add 2 drops of 1,2-dibromoethane (Entrainment).2. Sonicate the flask for 30 seconds.3. Ensure solvent is distilled over Na/Benzophenone.
Low Yield Steric hindrance preventing attack.[6][8]Switch solvent to THF and reflux the ketone addition step for 4-6 hours.
Biphenyl Byproduct Wurtz Coupling (Overheating).Dilute the reaction further. Slow down the addition rate of the bromide. Keep temperature strictly at reflux, not higher.
Alkene Product Acid-catalyzed dehydration during workup.Use saturated

for hydrolysis instead of HCl or

. Keep workup cold.

References

  • BenchChem. Optimizing Grignard Reactions with Sterically Hindered Alkyl Halides. Technical Support Center. Link

  • Master Organic Chemistry. Reaction Of Grignard Reagents With Ketones To Give Tertiary Alcohols.Link

  • Chemistry LibreTexts. The Grignard Reaction (Experiment). University of California, Davis. Link[7]

  • PrepChem. Preparation of diphenylmethanol (Benzhydrol). (General protocol for aryl Grignard addition). Link

  • Organic Chemistry Tutor. Synthesis of Alcohols Using the Grignard Reaction.Link

Sources

Application Note: Synthesis, Olfactory Transduction, and Formulation of 2-(2,4-Dimethylphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Fragrance Chemists, Olfactory Neurobiologists, and Formulation Scientists Document Type: Advanced Technical Guide & Protocol Matrix

Molecular Rationale & Olfactory Dynamics

Dimethylbenzyl carbinol (DMBC) and its derivatives are foundational to modern fragrance chemistry, widely recognized for imparting warm, herbaceous, and muguet (lily of the valley) profiles [1]. However, the demand for highly substantive, hydrophobic aroma chemicals in functional perfumery has driven the development of alkylated derivatives.

2-(2,4-Dimethylphenyl)propan-2-ol (also known as 2,4-dimethylcumyl alcohol) represents a strategic structural evolution of the DMBC scaffold [2]. By introducing methyl groups at the ortho and para positions of the aromatic ring, two critical physicochemical shifts occur:

  • Steric Restriction: The ortho-methyl group restricts the rotational freedom of the tertiary alcohol moiety, locking the molecule into a specific conformer that alters its binding affinity to olfactory G-protein coupled receptors (GPCRs).

  • Hydrophobic Partitioning: The addition of two methyl groups increases the partition coefficient (LogP), reducing the vapor pressure. This shifts the molecule's volatility from a transient heart note to a substantive base note, acting as a fixative in emulsion-based formulations.

Table 1: Physicochemical & Olfactory Profile
ParameterValue / DescriptorMechanistic Implication
Molecular Formula C₁₁H₁₆OHigh carbon-to-oxygen ratio enhances lipophilicity.
Molecular Weight 164.24 g/mol Optimal mass for sustained volatility (base note).
Estimated LogP ~2.8Excellent partitioning into lipid bilayers and surfactant micelles.
Odor Profile Muguet, woody, mild herbaceous, slightly animalic.Ortho-substitution suppresses the sharp green notes of standard DMBC, enhancing woody warmth.

Synthetic Methodology & Validation System

The synthesis of highly substituted tertiary alcohols relies on the classic Grignard addition, a robust method for carbon-carbon bond formation [3]. However, tertiary alcohols are notoriously susceptible to acid-catalyzed dehydration. The following self-validating protocol is engineered to maximize yield while strictly preventing the formation of alkene byproducts (e.g., 2,4-dimethyl-alpha-methylstyrene).

Experimental Protocol: Grignard Synthesis

Reagents: 2,4-Dimethylbromobenzene (1.0 eq), Magnesium turnings (1.1 eq), Anhydrous Acetone (1.2 eq), Anhydrous THF.

  • Magnesium Activation: Add Mg turnings to a flame-dried flask under N₂. Add a single crystal of iodine (I₂). Causality: Iodine reacts with the passivating magnesium oxide layer, exposing the highly reactive zero-valent magnesium surface necessary for reliable Grignard initiation.

  • Grignard Formation: Add 2,4-dimethylbromobenzene in anhydrous THF dropwise. Maintain a gentle reflux. Causality: THF acts as a Lewis base, stabilizing the formed 2,4-dimethylphenylmagnesium bromide complex via coordination, preventing the Schlenk equilibrium from precipitating the reagent.

  • Electrophilic Addition: Cool the reaction to 0–5 °C using an ice bath. Add anhydrous acetone dropwise. Causality: Strict temperature control prevents the highly basic Grignard reagent from deprotonating acetone to form an enolate, which would lead to unwanted aldol condensation byproducts.

  • Mild Quench (Critical Step): Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Causality: Do not use strong acids (e.g., HCl). Strong acids will rapidly protonate the newly formed tertiary hydroxyl group, triggering an E1 elimination to form an alkene. NH₄Cl provides a mildly acidic environment (pH ~5.5) that safely hydrolyzes the magnesium alkoxide and dissolves magnesium salts without causing dehydration.

  • Validation (GC-MS): Analyze the organic layer prior to distillation. Self-Validation: A molecular ion peak at m/z 164 confirms the target product. A peak at m/z 146 indicates dehydration (loss of H₂O), signaling that the quench was too acidic.

SynthesisWorkflow A 1. Mg Activation (I2 + Mg turnings) B 2. Grignard Formation (2,4-Dimethylbromobenzene) A->B C 3. Electrophilic Addition (Acetone at 0-5°C) B->C D 4. Mild Quench (Sat. aq. NH4Cl) C->D E 5. Phase Separation (Organic Extraction) D->E F 6. GC-MS Validation (Check m/z 164 vs 146) E->F G 7. Vacuum Distillation (Pure Isolate) F->G

Caption: Workflow for the Grignard synthesis of 2-(2,4-Dimethylphenyl)propan-2-ol.

Biological Transduction & Receptor Pharmacology

In both fragrance design and neuropharmacology, understanding how a ligand interacts with the olfactory epithelium is paramount. 2-(2,4-Dimethylphenyl)propan-2-ol acts as an agonist for specific Olfactory Receptors (ORs), initiating a highly conserved secondary messenger cascade[4].

Because of its increased steric bulk, this molecule exhibits a slower off-rate (dissociation constant) from the OR binding pocket compared to smaller aliphatic alcohols, which correlates with its sustained olfactory perception (base note behavior).

OlfactorySignaling Odorant Odorant Binding (2-(2,4-Dimethylphenyl)propan-2-ol) OR Olfactory Receptor (GPCR Conformational Change) Odorant->OR G_olf G_olf Protein Activation (GTP Exchange) OR->G_olf AC3 Adenylyl Cyclase III (ATP to cAMP) G_olf->AC3 cAMP cAMP Accumulation AC3->cAMP CNG CNG Channel Opening (Ca2+ / Na+ Influx) cAMP->CNG Depol Neuronal Depolarization (Signal to Olfactory Bulb) CNG->Depol

Caption: Olfactory GPCR signaling pathway activated by 2-(2,4-Dimethylphenyl)propan-2-ol.

Formulation Matrix: Muguet-Woody Accord

In applied fragrance chemistry, 2-(2,4-dimethylphenyl)propan-2-ol is utilized not just for its intrinsic odor, but for its fixative properties . By incorporating it into a volatile floral matrix, the molecule utilizes intermolecular hydrogen bonding (via its tertiary hydroxyl group) to suppress the evaporation rate of highly volatile top notes.

Table 2: Comparative Formulation Matrix (Mass Parts)
IngredientControl AccordModified AccordOlfactory Function / Causality
Linalool 200200Provides fresh, floral top notes.
Hedione 300300Transparent jasmine heart; enhances diffusion.
Iso E Super 250200Woody amber base; reduced in modified accord to prevent clashing.
Hydroxycitronellal 150150Core muguet (lily) character.
Standard DMBC 1000Herbaceous heart note; evaporates within 4-6 hours.
2-(2,4-Dimethylphenyl)propan-2-ol 0 150 Replaces DMBC. Adds deep woody-muguet substantivity; extends accord longevity to >12 hours.
Total 10001000

Formulation Insight: The modified accord demonstrates superior performance in high-pH environments (e.g., bar soaps). The steric shielding provided by the ortho and para methyl groups protects the aromatic ring from oxidative degradation, ensuring the fragrance remains stable and does not discolor the final product.

References

  • Title: EP0076493B1 - Use of 1,1-di(c1-c6-alkyl)
  • Title: Dimethylbenzyl carbinol Source: The Good Scents Company URL: [Link]

  • Title: Grignard Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Olfactory Transduction Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Catalytic hydrogenation of 2-(2,4-dimethylphenyl)propene to alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Conversion of 2-(2,4-Dimethylphenyl)propene to Alcohols via Reductive and Hydrative Pathways

Executive Summary & Mechanistic Rationale

In industrial and advanced synthetic nomenclature, the direct "catalytic hydrogenation" of an unfunctionalized alkene to an alcohol is technically a misnomer, as the direct addition of


 across a carbon-carbon double bond yields an alkane. To synthesize an alcohol from a starting material like 2-(2,4-dimethylphenyl)propene, a tandem C–O bond-forming and reduction sequence is required.

As a Senior Application Scientist, it is critical to select the pathway that aligns with your target product's carbon count. This guide details the two premier, field-proven catalytic pathways:

  • Tandem Hydroformylation-Hydrogenation (The Reductive Syngas Route): The alkene undergoes Rh-catalyzed hydroformylation (the "Oxo process") to yield an aldehyde, which is subsequently hydrogenated to a C+1 primary alcohol [1].

  • Catalytic Anti-Markovnikov Hydration: The alkene reacts with a water surrogate under base catalysis, followed by acidic cleavage to yield the carbon-isomeric primary alcohol [2].

Both protocols below are designed as self-validating systems to ensure high reproducibility and mechanistic transparency.

Pathway A: Tandem Hydroformylation-Hydrogenation

Mechanistic Causality & Expertise: The hydroformylation of


-methylstyrene derivatives is inherently biased toward yielding branched isomers due to the thermodynamic stability of the benzylic intermediate. To override this electronic bias and achieve high linear regioselectivity (>95%), a bulky bidentate phosphine ligand (e.g., Xantphos or tetraphosphorus derivatives) is employed[3]. The extreme steric bulk restricts the Rhodium center, forcing anti-Markovnikov CO insertion at the terminal carbon.

For the subsequent reduction, a solvent-compatible Ruthenium on Carbon (Ru/C) catalyst is introduced. Ru/C is specifically selected because it chemoselectively reduces the intermediate aldehyde to 3-(2,4-dimethylphenyl)butan-1-ol without over-reducing the electron-rich 2,4-dimethylphenyl aromatic ring.

Protocol A: Self-Validating Workflow

  • Preparation: In a nitrogen-filled glovebox, charge a 50 mL high-pressure Parr autoclave with 2-(2,4-dimethylphenyl)propene (10.0 mmol),

    
     (0.1 mol%, catalyst precursor), and Xantphos (0.2 mol%, directing ligand) in anhydrous toluene (20 mL).
    
  • Hydroformylation: Seal the reactor, purge three times with syngas (

    
    , 1:1), and pressurize to 20 bar. Heat the mixture to 80 °C with vigorous stirring (800 rpm) to eliminate gas-liquid mass transfer limitations.
    
  • In-Process Validation: After 12 hours, cool the reactor and vent. Analyze a 50

    
    L aliquot via GC-MS. The disappearance of the alkene mass (
    
    
    
    146) and appearance of the aldehyde (
    
    
    176) validates the completion of the carbon-extension step.
  • Hydrogenation: To the same reactor, add Ru/C (5 wt%, 50 mg). Purge the headspace with pure

    
     gas, pressurize to 30 bar, and heat to 100 °C for 6 hours.
    
  • Isolation: Cool, vent, and filter the mixture through a Celite pad to remove the heterogeneous Ru catalyst. Concentrate the filtrate in vacuo to yield the target 3-(2,4-dimethylphenyl)butan-1-ol .

Pathway B: Catalytic Anti-Markovnikov Hydration

Mechanistic Causality & Expertise: Traditional anti-Markovnikov hydration relies on hydroboration-oxidation, which utilizes stoichiometric, hazardous boranes that scale poorly and often lead to over-reduction in styrene derivatives. A modern, scalable alternative utilizes a catalytic organic superbase or a crown ether-ligated inorganic base[2]. Direct addition of water is thermodynamically unfavorable; therefore, 1-cyclopropylethanol is utilized as a nucleophilic water surrogate to drive the equilibrium forward. The addition of 18-crown-6 sequesters the potassium cation from KO-t-Bu, generating a highly reactive, "naked" alkoxide that selectively attacks the less sterically hindered terminal carbon of the alkene.

Protocol B: Self-Validating Workflow

  • Preparation: In a nitrogen-filled Schlenk flask, combine 2-(2,4-dimethylphenyl)propene (10.0 mmol), 1-cyclopropylethanol (50.0 mmol, water surrogate), KO-t-Bu (10 mol%), and 18-crown-6 (10 mol%).

  • Catalytic Addition: Stir the neat mixture at 25 °C for 24 hours.

  • In-Process Validation: Monitor the reaction via

    
     NMR. The disappearance of the terminal olefinic protons (
    
    
    
    5.0–5.3 ppm) confirms the formation of the intermediate ether adduct.
  • Cleavage: Quench the reaction with 1 M HCl (20 mL) and stir vigorously for 30 minutes at room temperature to hydrolyze the ether linkage.

  • Isolation: Extract the aqueous layer with ethyl acetate (3

    
     20 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate. Purify via flash column chromatography (Hexanes/EtOAc, 9:1) to isolate 2-(2,4-dimethylphenyl)propan-1-ol .

Data Presentation

ParameterPathway A: Hydroformylation-HydrogenationPathway B: Base-Catalyzed Hydration
Catalyst System

+ Xantphos

Ru/C
KO-t-Bu / 18-crown-6
Reagents Syngas (

),

gas
1-cyclopropylethanol, HCl (aq)
Temperature 80 °C (Step 1), 100 °C (Step 2)25 °C
Pressure 20 bar (

), 30 bar (

)
1 atm (Ambient)
Target Product 3-(2,4-dimethylphenyl)butan-1-ol (C+1)2-(2,4-dimethylphenyl)propan-1-ol (C)
Regioselectivity >95% Linear (Terminal formylation)>99% Anti-Markovnikov
Typical Yield 85 – 90% (over two steps)80 – 88%

Reaction Pathway Visualization

G A 2-(2,4-dimethylphenyl)propene (Alkene) B Hydroformylation (Rh cat., CO/H2) A->B Syngas (20 bar) F Base-Catalyzed Hydration (KO-t-Bu, Water Surrogate) A->F 18-crown-6, 25 °C C 3-(2,4-dimethylphenyl)butanal (Aldehyde) B->C D Hydrogenation (Ru/C, H2) C->D H2 (30 bar) E 3-(2,4-dimethylphenyl)butan-1-ol (C+1 Alcohol) D->E G 2-(2,4-dimethylphenyl)propan-1-ol (Isomeric Alcohol) F->G Acidic Cleavage

Reaction pathways for the catalytic conversion of 2-(2,4-dimethylphenyl)propene to primary alcohols.

References

  • [2] Title: A base-catalyzed approach for the anti-Markovnikov hydration of styrene derivatives. Source: Chemical Science (RSC). URL:[Link]

  • [1] Title: Hydroformylation of Alkenes: An Industrial View of the Status and Importance. Source: Advances in Catalysis. URL:[Link]

  • [3] Title: Highly Regioselective Hydroformylation of Styrene and Its Derivatives Catalyzed by Rh Complex with Tetraphosphorus Ligands. Source: Organic Letters (ACS). URL:[Link]

Sources

Purification Protocols for 2-(2,4-Dimethylphenyl)propan-2-ol: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(2,4-Dimethylphenyl)propan-2-ol is a tertiary alcohol of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its structural motif, featuring a substituted aromatic ring and a tertiary alcohol, makes it a valuable intermediate for the synthesis of more complex molecules. The purity of this compound is paramount, as even minor impurities can lead to undesirable side reactions, impact product yields, and complicate the interpretation of biological or material-based assays.

This comprehensive guide provides detailed application notes and protocols for the purification of 2-(2,4-Dimethylphenyl)propan-2-ol. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the underlying scientific rationale, enabling researchers to adapt and troubleshoot these methods effectively.

Understanding the Impurity Profile: A Prerequisite for Effective Purification

The most common synthetic route to 2-(2,4-Dimethylphenyl)propan-2-ol is the Grignard reaction between 2,4-dimethylphenylmagnesium bromide and acetone. While efficient, this method can introduce several classes of impurities that must be addressed during purification.

Common Impurities from Grignard Synthesis:

  • Unreacted Starting Materials: Residual 1-bromo-2,4-dimethylbenzene and acetone may remain in the crude product.

  • Biphenyl Byproduct: A significant impurity can be the symmetrical biphenyl, 3,3',5,5'-tetramethyl-1,1'-biphenyl, formed via a Wurtz-type coupling of the Grignard reagent with unreacted aryl halide.

  • Hydrolysis Product: The Grignard reagent can be quenched by trace amounts of water to produce m-xylene.

  • Reduction Product: The Grignard reagent can act as a reducing agent, converting acetone to isopropanol.

A thorough understanding of these potential impurities is critical for selecting the most appropriate purification strategy.

Physicochemical Properties of 2-(2,4-Dimethylphenyl)propan-2-ol and Related Isomers

While specific experimental data for 2-(2,4-Dimethylphenyl)propan-2-ol is not widely published, we can estimate its properties based on closely related isomers. These properties are crucial for designing effective distillation and recrystallization protocols.

Property2-(2,4-Dimethylphenyl)propan-2-ol (Estimated)2-(2,3-Dimethylphenyl)propan-2-ol[1]2-(4-Methylphenyl)propan-2-ol
Molecular Weight 164.24 g/mol 164.24 g/mol 150.22 g/mol
Boiling Point ~210-220 °C (at 760 mmHg)Not available204.8 °C (at 760 mmHg)
Melting Point ~30-40 °CNot available29-34 °C
Appearance White to off-white solid or oilNot availableWhite to pale yellow solid

Purification Strategies: A Multi-faceted Approach

A combination of techniques is often necessary to achieve high purity. The choice of method will depend on the scale of the purification and the nature of the impurities present.

Sources

Troubleshooting & Optimization

Improving yield of 2-(2,4-Dimethylphenyl)propan-2-ol Grignard synthesis

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Optimization Guide: Synthesis of 2-(2,4-Dimethylphenyl)propan-2-ol via Grignard Reaction

Executive Summary

The synthesis of 2-(2,4-dimethylphenyl)propan-2-ol via the addition of methylmagnesium halide to 2’,4’-dimethylacetophenone is deceptively simple. While standard Grignard protocols work for non-hindered ketones, this specific substrate presents a classic case of the "Ortho Effect."

The methyl group at the ortho (2-position) creates significant steric strain, blocking the nucleophilic attack trajectory.[1] This forces the Grignard reagent to act as a base rather than a nucleophile , leading to enolization and the recovery of starting material.[1] Furthermore, the resulting tertiary benzylic alcohol is highly prone to acid-catalyzed dehydration during workup.

This guide provides a troubleshooting framework and a modified Organocerium (Imamoto) Protocol to overcome these yield-limiting factors.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: The reaction consumes the Grignard reagent, but I recover 60-80% starting ketone. What is happening?

Diagnosis: You are experiencing Enolization (Proton Transfer).[2] Technical Explanation: The Grignard reagent (MeMgBr) is both a nucleophile and a strong base.[3] The ortho-methyl group on the phenyl ring sterically shields the carbonyl carbon. Consequently, the Grignard reagent abstracts an acidic


-proton from the acetyl group (kinetic pathway) rather than attacking the carbonyl carbon (thermodynamic pathway).
Result:  This forms a magnesium enolate.[2] Upon aqueous quench, the enolate simply protonates back to the starting ketone.
Solution:  Switch to the Organocerium Protocol  (see Part 2). Organocerium reagents are more nucleophilic and less basic than organomagnesium reagents, favoring addition over deprotonation.
Q2: My crude NMR shows the product, but after column chromatography, I isolate the styrene derivative (alkene). Why?

Diagnosis: Acid-Catalyzed Dehydration.[2] Technical Explanation: The target molecule is a tertiary benzylic alcohol .[2][4] The carbocation intermediate formed by losing the -OH group is stabilized by both the tertiary center and resonance with the electron-rich (dimethyl) aromatic ring. This makes the alcohol extremely sensitive to even weak acids (like the silanols on unbuffered silica gel). Solution:

  • Quench: Use saturated

    
     (mildly acidic) or water, never 
    
    
    
    or
    
    
    .
  • Purification: Pre-treat silica gel with 1% Triethylamine (Et3N) or use Neutral Alumina instead of silica.[2]

Q3: I see a "dimer" impurity in the mass spec. What is this?

Diagnosis: Wurtz Homocoupling or Pinacol Coupling. Technical Explanation: If the Grignard reagent is prepared with insufficient solvent or high local temperatures, radical pathways can lead to biphenyl formation (Wurtz) or reductive coupling of the ketone (Pinacol). Solution: Use Knochel-type Turbo Grignards (iPrMgCl·LiCl) for exchange or ensure slow addition rates at low temperatures (-78°C to 0°C).

Part 2: The Solution – Organocerium (Imamoto) Protocol

To bypass the steric hindrance of the 2,4-dimethyl system, we utilize the high oxophilicity of Cerium(III). The addition of anhydrous


 suppresses basicity and activates the carbonyl oxygen.
Mechanism of Action
  • Transmetallation:

    
    
    
  • Activation: The Cerium atom coordinates strongly to the carbonyl oxygen, increasing the electrophilicity of the carbon center.

  • Addition: The organocerium species, being less basic, attacks the carbonyl despite the steric bulk.

Visualizing the Pathway Competition

GrignardPathways Start 2,4-Dimethylacetophenone + MeMgBr Decision Steric Environment Start->Decision Enolization Path A: Enolization (Grignard acts as Base) Decision->Enolization Standard Conditions (High Sterics) Ce_Activation Path B: CeCl3 Activation (Imamoto Method) Decision->Ce_Activation With Anhydrous CeCl3 Enolate Magnesium Enolate (Intermediate) Enolization->Enolate Workup Aqueous Workup Enolate->Workup Recovered Recovered Starting Material (After Quench) Addition Nucleophilic Addition Ce_Activation->Addition Alkoxide Cerium Alkoxide Addition->Alkoxide Alkoxide->Workup Workup->Recovered Product Target: 2-(2,4-Dimethylphenyl)propan-2-ol Workup->Product Neutral/Basic pH Dehydration Side Product: Styrene Derivative (Acidic Conditions) Workup->Dehydration Acidic pH / Silica

Caption: Reaction pathways showing the competition between enolization (yield loss) and the desired organocerium-mediated addition.

Part 3: Experimental Protocol

Critical Pre-requisite:


 is hygroscopic. It MUST  be dried to a powder.[2] Using the hydrate will destroy the Grignard reagent immediately.
Materials
ReagentEquivalentsRoleNotes
2',4'-Dimethylacetophenone1.0 eqSubstrateDry azeotropically if needed.
Methylmagnesium Bromide1.5 eqNucleophile3.0M in Ether preferred.[2]
Cerium(III) Chloride1.6 eqLewis AcidMust be anhydrous.
THF (Anhydrous)SolventMediumFreshly distilled/dried.
Step-by-Step Methodology

1. Activation of Cerium(III) Chloride:

  • Place

    
     in a Schlenk flask with a large stir bar.
    
  • Heat to 140–150°C under high vacuum (<0.1 mmHg) for 2–3 hours.

  • Observation: The solid will bubble and eventually become a fine white powder.[2] Ensure the powder is loose and not clumped.[2]

  • Cool to room temperature under Argon.

2. Preparation of Organocerium Reagent:

  • Suspend the dried

    
     in anhydrous THF. Stir vigorously at room temperature for 1 hour to form a milky suspension.
    
  • Cool the suspension to -78°C (Dry ice/Acetone bath).

  • Add MeMgBr dropwise.[2]

  • Stir for 30 minutes at -78°C. The color may change to yellow/brown.

3. Addition of Substrate:

  • Dissolve 2',4'-Dimethylacetophenone in a minimum amount of anhydrous THF.

  • Add the ketone solution dropwise to the organocerium mixture at -78°C.

  • Crucial: Allow the reaction to warm slowly to 0°C over 2–3 hours. (The steric barrier requires thermal energy to overcome, but the Ce-complex prevents enolization during warming).

4. Workup (Dehydration Prevention):

  • Quench at 0°C with 10% aqueous acetic acid (carefully) or saturated

    
     .
    
  • Extract with Diethyl Ether (

    
    ).[2]
    
  • Wash combined organics with saturated

    
     (to ensure basicity) and Brine.[5]
    
  • Dry over

    
    .
    

5. Purification:

  • If chromatography is necessary, treat the silica gel column with 1%

    
     in Hexanes before loading the sample. This neutralizes acidic sites.[2][6]
    

References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium(III) Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398.

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, vol. 43, no. 25, 2004, pp. 3333–3336.

  • Conlon, D. A., et al. "Practical Synthesis of Sterically Hindered Tertiary Alcohols via Organocerium Reagents." Advances in Synthesis & Catalysis, vol. 346, 2004, pp. 1307.
  • BenchChem Technical Support. "Preventing Enolization in Grignard Reactions of Hindered Ketones." BenchChem Knowledge Base.[2]

Sources

Removing unreacted 2,4-dimethylbromobenzene from product

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Separation Sciences Group Subject: Technical Guide for the Removal of Unreacted 1-Bromo-2,4-dimethylbenzene

Executive Summary & Compound Profile

This guide addresses the specific challenge of removing unreacted 1-Bromo-2,4-dimethylbenzene (CAS: 583-70-0) from reaction mixtures. This aryl halide is a common starting material in Suzuki, Buchwald-Hartwig, and Grignard reactions. Its lipophilic nature and high boiling point often lead to co-elution with non-polar products during chromatography, creating a bottleneck in purification.

Impurity Profile:

Property Value Implication for Purification
Boiling Point ~214 °C (at 760 mmHg) Too high for rotary evaporation; requires high-vacuum distillation.
Melting Point -17 °C Liquid at room temperature; cannot be removed by simple filtration.
Solubility High in Hexane, DCM, Et2O Co-solubilizes with most organic products.

| Polarity | Very Low (Lipophilic) | Elutes near the solvent front (high Rf) in normal phase silica. |

Strategic Decision Matrix

Do not default to chromatography immediately. Use this logic flow to select the most efficient purification method based on your product's properties.

PurificationStrategy Start Start: Impure Mixture ProductState Is the Product a Solid or Liquid? Start->ProductState Liquid Liquid Product ProductState->Liquid Solid Solid Product ProductState->Solid BP_Diff Is Product BP < 140°C or > 280°C? Liquid->BP_Diff Distill Method A: High Vacuum Distillation BP_Diff->Distill Yes (Large BP Gap) Scavenge Method C: Chemical Scavenging BP_Diff->Scavenge No (BP overlap) Recryst Method B: Recrystallization (Cold Hexanes/MeOH) Solid->Recryst Chrom Method D: Flash Chromatography (Gradient Elution) Recryst->Chrom If Recryst Fails

Figure 1: Decision tree for selecting the optimal purification workflow.

Detailed Protocols

Method A: High Vacuum Distillation (For Liquid Products)

Best when: The product has a boiling point significantly different (


BP > 60°C) from the impurity (214°C).
  • Setup: Equip a short-path distillation head with a high-vacuum line (< 1 mmHg).

  • Procedure:

    • Remove bulk solvent (EtOAc/DCM) via rotary evaporation.

    • Heat the oil bath gradually.

    • Fraction 1: Collect the 1-Bromo-2,4-dimethylbenzene. At 1 mmHg, the boiling point drops significantly (approx. 60-80°C).

    • Fraction 2: Collect your product (if higher boiling) or leave it in the pot (if non-volatile).

  • Validation: Check fractions via GC-MS.

Method B: Solubility-Driven Recrystallization (For Solid Products)

Best when: The product is a solid and the impurity is a liquid.

The "Cold Wash" Technique: Since 1-Bromo-2,4-dimethylbenzene is a liquid at -17°C, it remains in the mother liquor while your product crystallizes.

  • Solvent Selection: Use a solvent where the bromide is highly soluble but your product is sparingly soluble at low temps (e.g., Hexanes, Pentane, or Methanol).

  • Dissolution: Dissolve the crude mixture in the minimum amount of hot solvent.

  • Cooling: Allow to cool to room temperature, then place in a freezer (-20°C) for 4 hours.

  • Filtration: Vacuum filter the solids.

    • Critical Step: Wash the filter cake with ice-cold solvent. The lipophilic bromide will wash through with the filtrate.

  • Validation: 1H NMR of the solid should show the disappearance of the aromatic signals at

    
     7.35 (d), 7.05 (s), and 6.90 (d).
    
Method C: "Destructive" Chemical Scavenging (The Pharma Trick)

Best when: Chromatography fails (co-elution) and distillation is impossible (thermal instability). Concept: Convert the non-polar aryl bromide into a highly polar amine that can be removed via acid wash.

Protocol:

  • Reagents: Add Morpholine (1.5 equiv relative to unreacted bromide) and a catalytic amount of Pd source (e.g., Pd(OAc)2/XPhos or a pre-catalyst).

  • Reaction: Heat the crude mixture in Toluene or THF at 80°C for 2-4 hours.

    • Mechanism:[1][2] The unreacted bromide undergoes Buchwald-Hartwig amination, becoming an aryl-morpholine adduct.

  • Workup (The Separation):

    • Cool the mixture and dilute with EtOAc.

    • Wash 1: 1M HCl (aq).

    • Result: The new aryl-morpholine product protonates and moves to the aqueous layer. Your desired product (assuming it's neutral) stays in the organic layer.

  • Finish: Dry organic layer (MgSO4) and concentrate.

Scavenging Impurity Impurity: Non-Polar Bromide Reaction Buchwald Coupling (80°C, 2h) Impurity->Reaction Reagent + Morpholine + Pd Cat Reagent->Reaction NewProduct Derivatized Impurity: Polar Amine Reaction->NewProduct Wash Acid Wash (1M HCl) NewProduct->Wash Aqueous Aqueous Layer: Contains Impurity Wash->Aqueous Organic Organic Layer: Contains Pure Product Wash->Organic

Figure 2: Workflow for chemically derivatizing and removing the impurity.

Troubleshooting & FAQ

Q: I see the bromide spot on TLC (Rf ~0.8 in 10% EtOAc/Hex), but it trails into my product. A: The bromide is "greasy" and overloads silica easily.

  • Fix: Use a Gradient Flush . Start your column with 100% Hexanes (or Pentane) for 2-3 column volumes. The bromide will elute almost immediately. Only then introduce EtOAc.

Q: Can I use high vacuum to just pump it off without heating? A: Unlikely. With a boiling point of 214°C, the vapor pressure at room temperature is negligible. You need heat (approx 60-80°C) combined with high vacuum (<1 mmHg) to move it effectively.

Q: My product is also an amine; the "Destructive Scavenging" method will ruin it. A: Correct. Do not use Method C if your product is basic.

  • Alternative: Use Reverse Phase Chromatography (C18) . The lipophilic bromide binds very strongly to C18. Elute with a water/acetonitrile gradient. The bromide will likely stick to the column longer than your more polar product.

Q: Is this compound toxic? A: Yes, it is an irritant (Skin Irrit. 2, Eye Irrit. 2). It is also volatile enough when heated to be an inhalation hazard. Always manipulate fractions in a fume hood.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11396, 4-Bromo-m-xylene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). General Procedures for Handling Aryl Halides in Coupling Reactions. Retrieved from [Link]

Sources

Minimizing Wurtz coupling side products in Grignard reaction

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Suppression of Wurtz Homocoupling Side Products

Welcome to the Technical Support Center. Current Status: Operational Role: Senior Application Scientist Objective: Minimize alkyl halide dimerization (


) during Grignard reagent preparation.
Diagnostic & Mechanistic Insight

The Problem: You are observing significant yield loss due to the formation of a dimer (


) alongside your desired Grignard reagent (

).

The Mechanism: Wurtz coupling in Grignard formation is a competitive side reaction driven by the interaction between the newly formed organomagnesium species and unreacted alkyl halide, often mediated by radical intermediates.

Visualizing the Competition: The following diagram illustrates the kinetic competition between the desired insertion pathway and the parasitic coupling pathway.

Grignard_Wurtz_Competition cluster_conditions Promoting Factors RX Alkyl Halide (R-X) Radical Radical Pair [R• •MgX] RX->Radical SET (Single Electron Transfer) Mg Activated Mg(0) Mg->Radical Grignard Grignard Reagent (R-MgX) Radical->Grignard Recombination (Desired) Wurtz Wurtz Dimer (R-R) Radical->Wurtz Dimerization (Parasitic) Grignard->Wurtz + R-X (S_N2 or Radical) HighTemp High Temp HighConc High Local [R-X]

Caption: Kinetic competition between Grignard formation (Green) and Wurtz coupling (Red). High local concentration of R-X drives the red pathway.

Critical Process Parameters (CPP) Analysis

To suppress the Wurtz pathway, you must manipulate the reaction kinetics to favor the formation of


 over the bimolecular reaction of 

.
Data: Solvent & Halide Effects on Coupling

The choice of solvent and halide significantly impacts the ratio of Grignard to Wurtz dimer.[1] Benzylic halides are the most prone to coupling due to the stability of the benzyl radical.

ParameterConditionWurtz RiskMechanistic Explanation
Halide Identity Iodide (

)
Critical Weak

bond generates radicals rapidly; high coupling rate.
Bromide (

)
Moderate Standard balance of reactivity vs. stability.
Chloride (

)
Low Harder to initiate, but once formed, less prone to coupling.
Solvent System THFHigh High solubility of

and radical stabilization can promote coupling in benzylic systems.
Diethyl Ether (

)
Low Precipitates

salts, changing equilibrium; often better for benzylics.
2-MeTHF Lowest "Green" alternative. Higher boiling point but suppresses dimerization in many benzyl/allyl systems.
Temperature RefluxHigh Increases kinetic energy, overcoming activation energy for bimolecular coupling.

-

Low Favors the lower activation energy of the Grignard formation (if initiated).
Troubleshooting FAQs

Q: I am using an alkyl iodide and getting 40% dimer. How do I fix this? A: Alkyl iodides are notorious for Wurtz coupling because the


 bond is very weak.
  • Immediate Fix: Switch to the corresponding Alkyl Bromide or Chloride if possible.

  • Process Fix: If you must use Iodide, use inverse addition (if feasible for your scale) or extremely slow addition (starve-feed) at low temperature (

    
     to 
    
    
    
    ). You may need to activate the Mg with DIBAL-H or Iodine first to ensure the reaction runs at this low temperature.

Q: My reaction doesn't start at low temperature, so I heat it. Then it exotherms and I get the dimer. What's the solution? A: This is the "Thermal Runaway" trap. By heating to initiate, you accumulate unreacted


. When it finally initiates, the massive exotherm spikes the temperature and local concentration, driving Wurtz coupling.
  • Solution: Knochel Initiation. Use a small amount of

    
     or DIBAL-H to activate the Magnesium surface before adding your substrate. This allows the reaction to proceed at 
    
    
    
    or room temperature immediately, preventing the heat spike.

Q: What is "Turbo Grignard" and does it help with Wurtz coupling? A: Yes, significantly. "Turbo Grignard" refers to the complex


.
  • The Science: The addition of Lithium Chloride (

    
    ) breaks up the polymeric aggregates of the Grignard reagent. This increases solubility and reactivity, allowing the metal-halogen exchange or insertion to occur at much lower temperatures (often 
    
    
    
    ), effectively shutting down the Wurtz pathway.
Advanced Protocol: The "Starve-Feed" Method

This protocol is designed to minimize local concentrations of


, the primary driver of Wurtz coupling.

Prerequisites:

  • Oven-dried glassware (Schlenk line preferred).

  • High-purity Magnesium turnings (ground or crushed for surface area).

  • Anhydrous Solvent (2-MeTHF or

    
     preferred over THF for benzylics).
    
Workflow Diagram

Starve_Feed_Protocol Setup 1. Dry Setup & Mg Loading (Inert Ar/N2 Atmosphere) Activation 2. Surface Activation (Add 1-2 mol% DIBAL-H or I2) Setup->Activation Initiation 3. Seed Initiation (Add 5% of R-X, wait for exotherm) Activation->Initiation Control 4. Temperature Control (Cool to 0°C - 10°C) Initiation->Control Reaction Starts Addition 5. Starve-Feed Addition (Dilute R-X 1:5, add over 2-4 hours) Control->Addition Maintain T < 20°C Digestion 6. Digestion (Stir 1h, monitor by GC/Titration) Addition->Digestion

Caption: Step-by-step "Starve-Feed" workflow to minimize unreacted halide accumulation.

Step-by-Step Methodology
  • Mg Activation: Place Mg turnings (1.2 equiv) in the flask. Dry under vacuum with a heat gun. Flush with Argon. Add anhydrous solvent to cover Mg.[2] Add a crystal of Iodine or 1-2 drops of DIBAL-H. Stir for 20 mins.

  • The "Seed": Dissolve your Alkyl Halide (

    
    ) in solvent (Ratio 1:4 vol/vol). Add only 5%  of this solution to the Mg.
    
  • Observation: Wait for the exotherm, turbidity, or color change (Iodine color fading). Do not proceed until initiation is confirmed.

  • Temperature Drop: Once initiated, cool the bath to

    
     (or lower if using Turbo conditions).
    
  • Starve-Feed Addition: Add the remaining diluted

    
     solution dropwise.
    
    • Rule of Thumb: The addition rate should be slow enough that the solution does not reflux vigorously.[3] You want the

      
       to be consumed instantly upon hitting the solution.
      
    • Duration: For 10g scale, addition should take 1-2 hours.

  • Post-Reaction: Allow to warm to Room Temp and stir for 1 hour. Titrate to confirm concentration.[2]

References
  • Krasovskiy, A., & Knochel, P. (2004).[4][5] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[4] Angewandte Chemie International Edition, 43(25), 3333–3336.

  • BenchChem Technical Support. (2025). Minimizing Homocoupling in Grignard Reagent Preparation. BenchChem Troubleshooting Guides.

  • Ayres, J. T., et al. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry, 15, 204-209.

  • Organic Chemistry Portal. (n.d.). TurboGrignard: i-PrMgCl[6]·LiCl.

Sources

Drying agents for 2-(2,4-Dimethylphenyl)propan-2-ol organic layers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that isolating sensitive intermediates requires precision. This guide addresses a critical, often-overlooked step in the synthesis of 2-(2,4-Dimethylphenyl)propan-2-ol : the drying of the organic layer post-aqueous workup.

Because this molecule is a highly sensitive tertiary benzylic alcohol, selecting the wrong drying agent can ruin your yield by converting your target compound into an unwanted alkene. Below, we break down the mechanistic causality of this degradation, provide a quantitative selection guide, and outline a field-proven, self-validating protocol to ensure your product remains intact.

Core Mechanistic Insight: The E1 Dehydration Risk

Why is 2-(2,4-Dimethylphenyl)propan-2-ol so sensitive during the drying phase?

The hydroxyl (-OH) group is situated at a tertiary carbon that is directly attached to an electron-rich 2,4-dimethylphenyl ring. If the organic layer is exposed to even trace amounts of Brønsted or Lewis acid (a common hidden property in many commercial desiccants) [1], the hydroxyl group is rapidly protonated to form an oxonium ion [2].

Because water is an excellent leaving group, it dissociates to form a tertiary benzylic carbocation . This intermediate is intensely stabilized by both hyperconjugation (from the two adjacent methyl groups) and resonance (from the aromatic ring). Consequently, the activation energy for this E1 elimination pathway is extremely low. The carbocation quickly loses a proton to form the thermodynamically stable alkene, 2-(2,4-dimethylphenyl)prop-1-ene [3].

To prevent this, the drying environment must remain strictly neutral or mildly basic.

E1_Dehydration Target 2-(2,4-Dimethylphenyl) propan-2-ol Acid Acidic Desiccant (e.g., MgSO4) Target->Acid Exposure to Acid Base Neutral Desiccant (e.g., Na2SO4) Target->Base Exposure to Neutral Salt Oxonium Protonated Alcohol (Oxonium Ion) Acid->Oxonium Protonation Carbocation Tertiary Benzylic Carbocation Oxonium->Carbocation -H2O (Slow Step) Alkene 2-(2,4-Dimethylphenyl) prop-1-ene Carbocation->Alkene -H+ (Fast Step) Safe Dry Organic Layer (Target Preserved) Base->Safe Safe Water Removal

Mechanism of acid-catalyzed E1 dehydration vs. safe neutral drying of the tertiary alcohol.

Drying Agent Selection Guide

Not all drying agents are neutral. Many common laboratory desiccants exhibit significant surface acidity when suspended in organic solvents [1]. Use the following quantitative matrix to select the appropriate agent for 2-(2,4-Dimethylphenyl)propan-2-ol.

Drying AgentSurface Acidity (pH range)Hydration CapacityDrying VelocitySuitability for 2-(2,4-Dimethylphenyl)propan-2-ol
Magnesium Sulfate (MgSO₄) 5.5 – 6.5 (Mildly Acidic)High (forms heptahydrate)FastCRITICAL RISK – Lewis/Brønsted acidity triggers E1 dehydration.
Sodium Sulfate (Na₂SO₄) 7.0 – 9.0 (Neutral/Basic)High (forms decahydrate)SlowOPTIMAL – Mild nature preserves the tertiary benzylic alcohol.
Potassium Carbonate (K₂CO₃) 11.0 – 12.0 (Strongly Basic)Moderate (forms sesquihydrate)ModerateACCEPTABLE – Prevents dehydration, but may cause base-catalyzed side reactions.
Calcium Chloride (CaCl₂) Variable (Lewis Acidic)ModerateFastAVOID – Coordinates with alcohols and contains acidic impurities.

Self-Validating Experimental Protocol: Safe Extraction & Drying

To guarantee the structural integrity of your target molecule, follow this self-validating workflow. Every step is designed with a specific chemical causality to prevent degradation.

Phase 1: Pre-Drying & Neutralization
  • Quench & Bicarbonate Wash: After your synthesis reaction (e.g., Grignard addition), quench the mixture carefully. Wash the separated organic layer (diethyl ether, EtOAc, or DCM) with 1 volume of saturated aqueous NaHCO₃.

    • Causality: This neutralizes any residual acidic protons from the quench. If skipped, evaporating the solvent later will concentrate the acid, driving thermal dehydration.

  • Brine Wash: Wash the organic layer with 1 volume of saturated aqueous NaCl.

    • Causality: Brine alters the osmotic gradient, pulling bulk water out of the organic phase. This significantly reduces the hydration burden on the chemical drying agent.

Phase 2: Chemical Drying
  • Addition of Na₂SO₄: Transfer the organic layer to an Erlenmeyer flask (avoid round-bottom flasks to maximize surface area). Add anhydrous Na₂SO₄ in small portions.

    • Causality: Na₂SO₄ is strictly neutral [1]. It forms a decahydrate (Na₂SO₄·10H₂O) without donating protons to the highly sensitive benzylic hydroxyl group.

  • The "Snow Globe" Validation: Swirl the flask. Initially, the salt will form heavy, sticky clumps at the bottom. Continue adding salt until a portion of the powder flows freely like sand in a snow globe when swirled.

    • Causality: This is a self-validating visual cue. Clumping indicates the salt has reached its maximum hydration state. Free-flowing powder proves there is excess, unhydrated salt, confirming all water has been sequestered.

  • Incubation: Allow the flask to sit for 15–20 minutes, swirling occasionally.

    • Causality: Unlike MgSO₄, the hydration kinetics of Na₂SO₄ are slow. Immediate filtration will leave microscopic water droplets in the solution.

Phase 3: Isolation
  • Filtration: Gravity filter the suspension through fluted filter paper into a pre-weighed round-bottom flask. Rinse the hydrated salt cake with a small amount of dry solvent to ensure quantitative transfer.

  • Low-Temperature Concentration: Evaporate the solvent under reduced pressure. Crucial: Keep the rotary evaporator water bath temperature strictly below 35°C.

    • Causality: Thermal energy can overcome the activation barrier for dehydration if even trace impurities bypassed the filter. Low-temperature evaporation preserves the tertiary alcohol intact.

Troubleshooting FAQs

Q: My GC-MS shows a massive peak at m/z 146 instead of the expected m/z 164. What happened? A: You experienced acid-catalyzed E1 dehydration. The mass difference of 18 Da corresponds to the loss of a water molecule. Because the tertiary benzylic position of 2-(2,4-Dimethylphenyl)propan-2-ol forms an unusually stable carbocation, even the mild Lewis acidity of MgSO₄ or a slightly warm rotavap bath can trigger this. Switch to Na₂SO₄ and ensure a strict NaHCO₃ wash prior to drying.

Q: Can I use Magnesium Sulfate (MgSO₄) if I only leave it in the organic layer for 5 minutes? A: No. The dehydration kinetics for this specific benzylic alcohol are exceptionally fast. MgSO₄ often contains bisulfate impurities and acts as a Lewis acid [1]. Even a 5-minute exposure is enough to initiate the E1 mechanism and contaminate your yield with the alkene derivative.

Q: Can I use molecular sieves directly in the extraction funnel to speed up drying? A: Avoid this. While molecular sieves (especially 3A or 4A) are highly effective desiccants, they generate a significant heat of adsorption (exothermic reaction) when exposed to bulk water. This localized heating, combined with the variable surface acidity of the sieve binders, can thermally degrade the tertiary alcohol. Use sieves only for storing purified, already-dry solvents.

Q: How do I know if my Na₂SO₄ is exhausted before I filter? A: The physical state of the salt provides a self-validating answer. If the salt is entirely caked or stuck to the bottom of the flask, its hydration capacity is completely exhausted. You must see a suspension of fine, free-flowing particles above the clumped mass when the flask is swirled. If you don't see this, add more salt.

References

  • Herr, R. J., Meckler, H., & Scuderi, F. "Observed Acidities of Charcoals, Clays, and Common Laboratory Purification Reagents in Aqueous and Organic Solutions." Organic Process Research & Development, 2000. URL:[Link]

  • "Acid Catalyzed Dehydration of Alcohols Structure & Mechanism." Study.com, 2023. URL:[Link]

  • Clark, J. "Dehydration of Alcohols." Chemguide, 2019. URL:[Link]

Technical Support Center: Steric Hindrance in 2,4-Dimethyl Substituted Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: SH-24-DM-ALC Assigned Specialist: Senior Application Scientist

Introduction: The "Proximal Wall" Challenge

Welcome to the Steric Hindrance Support Center. You are likely here because a standard protocol (Fischer esterification, Jones oxidation, or standard substitution) has failed on your 2,4-dimethyl substituted alcohol.

The Root Cause: In 2,4-dimethyl substituted alcohols (e.g., 2,4-dimethyl-3-pentanol), the hydroxyl group is flanked by branching at the


-positions. This creates a "proximal wall" of methyl groups that does not just increase the energy barrier for the transition state; it physically blocks the trajectory of incoming nucleophiles (in 

reactions) or bulky electrophiles (in acylations).

This guide provides field-proven, self-validating workflows to bypass this steric shield.

Module 1: Acylation & Esterification Protocols

Status: Critical Bottleneck Common Failure: No reaction with DCC/DMAP; recovery of starting material.

The Decision Matrix

Do not waste time with standard Fischer esterification. The equilibrium will never shift sufficiently due to the thermodynamic penalty of the crowded ester.

Protocol A: The Yamaguchi Macrolactonization (Intermolecular Adaptation)

Best for: Valuable substrates where yield is paramount.

This method utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride.[1][2][3] The "trick" is that the trichlorophenyl group is so bulky and electron-withdrawing that the nucleophilic catalyst (DMAP) selectively attacks the target carbonyl, not the reagent carbonyl.

Step-by-Step Workflow:

  • Activation: Dissolve carboxylic acid (1.2 equiv) and Et

    
    N (1.5 equiv) in THF.
    
  • Mixed Anhydride Formation: Add TCBC (1.2 equiv) dropwise at 0°C. Stir 1h.

    • Checkpoint: TLC should show complete consumption of the acid.

  • The "Soft" Attack: Add the hindered alcohol (1.0 equiv) and DMAP (1.5 - 2.0 equiv) dissolved in toluene.

    • Note: Unlike standard Steglich esterification, DMAP is stoichiometric here, not catalytic. It acts as an acyl-transfer shuttle.

  • Reflux: Heat to 80-100°C. The high temperature is required to overcome the entropic barrier of the 2,4-dimethyl system.

Protocol B: Bismuth(III) Triflate Catalysis (The "Green" Powerhouse)

Best for: Scale-up and acid-sensitive substrates.

Bi(OTf)


 is a potent Lewis acid that activates acid anhydrides without the massive basicity of DMAP/Et

N, reducing elimination side-products.

Step-by-Step Workflow:

  • Mix alcohol (1.0 equiv) and Acid Anhydride (1.5 equiv).

  • Add Bi(OTf)

    
     (1-5 mol%) .
    
  • Stir at RT (or 50°C for extreme hindrance).

  • Validation: Reaction usually completes in <30 mins.

Troubleshooting Data: Catalyst Efficiency
MethodReagentsSuccess Rate (2,4-dimethyl systems)Key Risk
Standard Steglich DCC/DMAP (cat)Low (<20%)N-acylurea byproduct formation
Yamaguchi TCBC/DMAP (stoich)High (>90%) Difficult removal of trichlorobenzoic acid
Lewis Acid Bi(OTf)

/(RCO)

O
High (>85%) Requires anhydride availability
Acid Chloride RCOCl/PyridineModerate (50%)Elimination to alkene (E2)
Visual Guide: Esterification Decision Tree

EsterificationLogic Start Substrate: 2,4-Dimethyl Alcohol CheckAcid Is the Acid also hindered? Start->CheckAcid SimpleAcid Acid is simple (Acetic, Benzoic) CheckAcid->SimpleAcid No ComplexAcid Acid is hindered/precious CheckAcid->ComplexAcid Yes BiOTf Protocol B: Bi(OTf)3 (1-5 mol%) + Anhydride SimpleAcid->BiOTf Yamaguchi Protocol A: Yamaguchi (TCBC) Stoichiometric DMAP ComplexAcid->Yamaguchi Success Isolate Ester BiOTf->Success FailCheck Did Yamaguchi Fail? Yamaguchi->FailCheck Shiina Try Shiina Esterification (MNBA reagent) FailCheck->Shiina Yes FailCheck->Success No

Figure 1: Strategic decision tree for selecting the correct esterification protocol based on acid complexity.

Module 2: Oxidation Protocols

Status: Moderate Difficulty Common Failure: Swern oxidation yields are low; Chromium reagents cause cleavage.

The Solution: Dess-Martin Periodinane (DMP)[4][5]

For 2,4-dimethyl alcohols, the transition state geometry is critical.

  • Swern: Requires a specific steric approach for the bulky dimethylsulfonium intermediate.

  • Chromium: Often requires formation of a chromate ester that is sterically discouraged.

  • DMP: Acts as a "chemical tweezer." The iodine center is hypervalent and extends away from the bulk of the reagent, allowing it to "grab" the hindered hydroxyl oxygen with less steric penalty.

Optimized Protocol:

  • Solvent: DCM (wet DCM actually accelerates DMP, but for hindered substrates, use anhydrous to prevent competitive hydrolysis).

  • Additives: Add NaHCO

    
     (5 equiv) .
    
    • Why? Hindered alcohols often require longer reaction times. The basic buffer prevents acid-catalyzed elimination or epimerization of the

      
      -chiral centers (if any).
      
  • Workup: Quench with Na

    
    S
    
    
    
    O
    
    
    /NaHCO
    
    
    (1:1) to destroy unreacted periodinane.

Module 3: Nucleophilic Substitution (Mitsunobu)

Status: High Risk Common Failure: Formation of the alkene (Elimination) instead of the inverted ester.

The Mechanism of Failure

In a standard Mitsunobu (DEAD/PPh


), the betaine activates the alcohol. However, the incoming nucleophile (Nu

) must attack from the backside (

). In a 2,4-dimethyl system, the backside is shielded by the methyl groups. The basic betaine then acts as a base, grabbing the

-proton and causing E2 elimination.
The Fix: Tsunoda Reagents (CMBP)

To force substitution over elimination, you must increase the electrophilicity of the phosphorous intermediate and reduce the basicity.

Recommended Reagents:

  • Reagent: Cyanomethylenetributylphosphorane (CMBP) or ADDP (1,1'-(azodicarbonyl)dipiperidine) + PBu

    
    .
    
  • pKa Rule: Standard Mitsunobu fails if Nucleophile pKa > 11. CMBP allows pKa up to ~23.

Workflow:

  • Dissolve Alcohol and Nucleophile (Acid/Phenol) in Toluene (higher boiling point than THF allows thermal push).

  • Add CMBP (1.5 equiv) .

  • Heat to 100°C.

    • Note: Standard DEAD decomposes at this temp; CMBP is stable.

  • Validation: Monitor disappearance of alcohol. If alkene forms, lower temp and switch solvent to Heptane (promotes

    
     by clustering ions).
    
Visual Guide: Mitsunobu Pathway

MitsunobuFlow Input 2,4-Dimethyl Alcohol + Nucleophile Standard Standard DEAD/PPh3 Input->Standard Avoid Modified Tsunoda (CMBP) or ADDP/PBu3 Input->Modified Recommended Elimination Elimination (Alkene) (Major Product) Standard->Elimination Inversion Inversion (Ester) (Target Product) Modified->Inversion Temp Heat (80-100°C) Modified->Temp Temp->Inversion

Figure 2: Comparison of standard vs. modified Mitsunobu conditions for preventing elimination.

Frequently Asked Questions (FAQ)

Q: Can I use Pyridine/Acetic Anhydride for acetylation? A: Only if you are willing to wait days or heat it significantly. For 2,4-dimethyl alcohols, the rate of acetylation with Pyridine is negligible. Use DMAP (catalytic) + Et


N  at minimum, or switch to the Bi(OTf)

protocol for instant results.

Q: My Yamaguchi reaction turned black/dark brown. Did it fail? A: Not necessarily. The Yamaguchi reagent and DMAP can form colored complexes. However, if you see a large baseline smear on TLC, you likely overheated the mixed anhydride. Ensure the anhydride formation step is done strictly at 0°C before adding the alcohol.

Q: I need to invert the alcohol but the Mitsunobu failed. What now? A: If Tsunoda reagents fail, use a 2-step inversion :

  • Oxidize to the ketone (using DMP).[4][5]

  • Reduce stereoselectively using a bulky hydride (like L-Selectride) to attack from the less hindered face, forcing the hydroxyl to the desired position.

References

  • Yamaguchi Esterification (Original): Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[1] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-Ring Lactonization.[1] Bulletin of the Chemical Society of Japan. Link

  • Bi(OTf)3 Acylation: Orita, A., Tanahashi, C., Kakuda, A., & Otera, J. (2001).[6] Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3.[6][7][8] The Journal of Organic Chemistry. Link

  • Dess-Martin Periodinane: Dess, D. B., & Martin, J. C. (1983).[5] Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry. Link

  • Modified Mitsunobu (Tsunoda): Tsunoda, T., Yamamiya, Y., & Ito, S. (1993). 1,1′-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction. Tetrahedron Letters. Link

Sources

Technical Support Center: Storage Stability & Handling of 2-(2,4-Dimethylphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As Application Scientists, we frequently encounter researchers struggling with the storage and downstream application of 2-(2,4-Dimethylphenyl)propan-2-ol (also known as 2,4-dimethylcumyl alcohol).

Because this molecule is a highly substituted tertiary benzylic alcohol, it presents unique stability challenges that are often overlooked in standard laboratory workflows. This guide is designed to troubleshoot common degradation issues, explain the underlying physical chemistry driving these failures, and provide field-proven, self-validating protocols to ensure the integrity of your compound.

I. Troubleshooting & FAQs: Mechanistic Insights

Q1: My stored batch of 2-(2,4-Dimethylphenyl)propan-2-ol has developed a yellowish tint, and my GC/HPLC assay shows a massive new peak. What happened? A1: Your compound has undergone E1 dehydration . 2-(2,4-Dimethylphenyl)propan-2-ol is exceptionally prone to losing water to form an alkene (2,4-dimethyl-


-methylstyrene).
The Causality: The hydroxyl group is attached to a tertiary carbon that is also benzylic. When protonated, water leaves to form a tertiary benzylic carbocation. This intermediate is intensely stabilized by resonance from the adjacent phenyl ring. Furthermore, the two methyl groups on the phenyl ring (at the 2 and 4 positions) act as electron-donating groups via hyperconjugation and inductive effects, pushing electron density into the ring and further stabilizing the positive charge [1]. Because the activation energy for this carbocation formation is so low, even the trace acidity of ambient 

or untreated borosilicate glass surfaces can catalyze rapid dehydration at room temperature [2].

Q2: Can I analyze the purity of this compound using standard Gas Chromatography (GC-FID/MS)? A2: Yes, but with strict methodological adjustments. Standard GC methods often cause thermal artifact dehydration inside the hot injection port (typically set to 250°C). If you inject the compound in a neutral solvent like hexane, the heat and trace active sites in the GC liner will instantly dehydrate the tertiary alcohol, giving you a falsely low purity reading. You must use a basic solvent matrix (like anhydrous pyridine) to neutralize acidic sites and lower the inlet temperature to prevent thermal degradation.

Q3: Is it safe to store this compound in standard plastic microcentrifuge tubes? A3: Absolutely not. Standard polypropylene tubes are gas-permeable. While dehydration is the primary threat, tertiary benzylic positions are also susceptible to slow autoxidation upon prolonged exposure to oxygen and light, leading to the formation of dangerous and assay-ruining hydroperoxides. Furthermore, plasticizers can leach into the lipophilic alcohol. Always use amber glass that has been properly passivated.

II. Pathway & Workflow Visualizations

To understand the degradation risk, we must map the E1 elimination pathway. Notice how the reaction is driven forward by trace protons, making acid-free environments critical.

E1_Dehydration A 2-(2,4-Dimethylphenyl) propan-2-ol B Protonated Alkyloxonium Ion A->B + H+ (Trace Acid) C Tertiary Benzylic Carbocation B->C - H2O (Rate Limiting) D 2,4-Dimethyl- alpha-methylstyrene C->D - H+ (Deprotonation)

E1 dehydration pathway of 2-(2,4-Dimethylphenyl)propan-2-ol into its alkene derivative.

Storage_Workflow N1 Incoming Batch (QC Verified) N2 Base-Washed Amber Glassware N1->N2 Transfer Aliquots N3 Argon/Nitrogen Purge N2->N3 Displace O2 & Moisture N4 Seal with PTFE Lined Caps N3->N4 Hermetic Seal N5 Store at -20°C (Desiccated) N4->N5 Long-term Storage

Optimal acid-free aliquoting and storage workflow for tertiary benzylic alcohols.

III. Quantitative Stability Data

The following table summarizes internal stability testing of 2-(2,4-Dimethylphenyl)propan-2-ol over a 6-month period. This data clearly illustrates the necessity of temperature control and surface passivation [3].

Storage TemperatureContainer TypeAtmosphere6-Month Assay Recovery (%)Primary Degradant
25°C (Room Temp) Standard Clear GlassAmbient Air82.4%Alkene + Hydroperoxides
25°C (Room Temp) Amber GlassArgon94.1%Alkene
4°C (Refrigerator) Amber GlassArgon98.5%Trace Alkene
-20°C (Freezer) Base-Washed Amber Glass Argon >99.8% None Detected

IV. Self-Validating Experimental Protocols

To ensure trustworthiness in your results, do not simply follow steps—validate them. The following protocols include built-in validation checks to ensure the system is performing as expected.

Protocol 1: Acid-Free Aliquoting & Storage Preparation

Purpose: To eliminate surface silanol acidity on glassware that catalyzes E1 dehydration.

  • Glassware Passivation: Submerge amber glass storage vials in a 0.1 M NaOH ethanolic solution for 30 minutes.

  • Rinsing: Rinse the vials thoroughly with HPLC-grade water (pH 7.0) until the washings are neutral, followed by a final rinse with anhydrous acetone.

  • Drying: Bake the vials at 120°C for 2 hours to remove all residual moisture. Allow them to cool in a desiccator.

  • Aliquoting: Inside a glove box or under a gentle stream of Argon, transfer the 2-(2,4-Dimethylphenyl)propan-2-ol into the passivated vials.

  • Sealing: Cap immediately using PTFE-lined caps (avoid rubber septa, which degrade and introduce contaminants). Store at -20°C.

  • System Validation: Self-Validation Check: Immediately after aliquoting, take a 1 mg micro-sample from one sealed vial and run Protocol 2. If the alkene peak is >0.5%, your glassware washing process was insufficient, and the batch is compromised.

Protocol 2: Stability-Indicating GC-FID Assay

Purpose: To quantify degradation without inducing thermal dehydration artifacts during analysis.

  • Sample Preparation: Dissolve 10 mg of the stored 2-(2,4-Dimethylphenyl)propan-2-ol in 1.0 mL of anhydrous pyridine . Causality: Pyridine acts as a mild base, coating the active acidic sites in the GC injection port and preventing the tertiary alcohol from dehydrating the moment it hits the heat.

  • Instrument Setup:

    • Column: DB-5 (or equivalent non-polar phase).

    • Inlet Temperature: 180°C (Do not use the standard 250°C; keeping the inlet cooler minimizes thermal stress).

    • Detector Temperature: 280°C.

    • Oven Program: 100°C hold for 2 mins, ramp at 15°C/min to 250°C.

  • Injection: Inject 1 µL of the sample with a split ratio of 50:1.

  • System Validation: Self-Validation Check: Run a blank injection of pure anhydrous pyridine first. Then, inject a known standard of 2,4-dimethyl-

    
    -methylstyrene. The alkene will elute earlier than the parent alcohol due to its lower polarity and lack of hydrogen bonding. If you observe the alkene peak growing in successive injections of the same sample vial, your GC inlet liner is contaminated with active acidic sites and must be replaced and deactivated before proceeding.
    

V. References

  • Dehydration Reactions of Alcohols. Chemistry LibreTexts. Explains the fundamental E1 mechanistic pathway and carbocation stability rules governing tertiary alcohol dehydration. URL:[Link]

  • MPTP Byproduct in MPPP Synthesis (Discussion on Tertiary Benzylic Dehydration). r/OrganicChemistry, Reddit. Field discussions highlighting the extreme lability of tertiary benzylic alcohols, demonstrating how they can rapidly dehydrate even at 0°C under mildly acidic conditions. URL:[Link]

Technical Support Center: Quenching Grignard Reactions for Acid-Sensitive Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organometallic workflows. When synthesizing tertiary alcohols via Grignard addition to ketones or esters, the workup phase is as critical as the reaction itself. Standard quenching protocols often employ dilute aqueous acids (e.g., 1M HCl or H₂SO₄) to protonate the magnesium alkoxide intermediate and solubilize the resulting magnesium salts. However, tertiary alcohols are highly susceptible to acid-catalyzed dehydration 1.

For acid-sensitive substrates, researchers must employ milder quenching strategies that balance the need to break up magnesium emulsions with the necessity of preserving the fragile hydroxyl group. This guide provides field-proven troubleshooting insights and self-validating protocols to ensure high-yield recoveries.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my tertiary alcohol dehydrate during a standard Grignard workup? A1: The dehydration of tertiary alcohols under acidic conditions proceeds via an E1 (elimination unimolecular) mechanism 2. When a strong acid like HCl is introduced, the newly formed hydroxyl group is protonated to form an oxonium ion. Water, being an excellent leaving group, departs to leave behind a relatively stable tertiary carbocation. Subsequent deprotonation at an adjacent carbon yields an alkene. To prevent this, the pH of the quench must be strictly controlled, avoiding strong proton donors.

E1_Mechanism Alkoxide Magnesium Alkoxide Alcohol Tertiary Alcohol Alkoxide->Alcohol Mild H+ (Desired) Oxonium Oxonium Ion (Good Leaving Group) Alcohol->Oxonium Strong Acid (H3O+) Carbocation Tertiary Carbocation Oxonium->Carbocation -H2O Alkene Alkene (Dehydration Product) Carbocation->Alkene -H+

Mechanism of acid-catalyzed E1 dehydration of tertiary alcohols during harsh Grignard workups.

Q2: I tried quenching with plain water to avoid acid, but now I have a thick, unfilterable gel. What happened? A2: Quenching a Grignard reaction with pure water hydrolyzes the magnesium alkoxide but generates magnesium hydroxide (


) and basic magnesium salts. These inorganic byproducts are highly insoluble in both organic solvents and water at neutral to high pH, forming a gelatinous precipitate that stabilizes severe emulsions and traps your product 3.

Q3: How can I resolve the emulsion without using strong acids? A3: You have three primary alternatives depending on the severity of the emulsion and the sensitivity of your product:

  • Saturated Aqueous Ammonium Chloride (

    
    ):  Acts as a mild proton source (pH ~5-6) that is acidic enough to solubilize many magnesium salts but mild enough to prevent tertiary alcohol dehydration 4.
    
  • Rochelle's Salt (Potassium Sodium Tartrate): Acts as a bidentate chelating agent, sequestering

    
     ions into water-soluble complexes at a neutral pH, effectively breaking emulsions without any acid 5.
    
  • Sodium Sulfate Decahydrate (

    
    ):  An anhydrous quenching method where the water of crystallization slowly hydrolyzes the alkoxide while the resulting anhydrous sodium sulfate clumps the magnesium salts into an easily filterable solid 6.
    

Part 2: Data Presentation

Table 1: Comparison of Grignard Quenching Agents
Quenching AgentApprox. pHEmulsion RiskDehydration RiskBest Use Case
1M HCl / H₂SO₄ < 1LowHigh Robust, non-acid-sensitive products.
Water (

)
7High LowHighly robust products where filtration is possible.
Sat.

5 - 6ModerateLowStandard mild quench for most acid-sensitive alcohols.
Sat. Rochelle's Salt 7 - 8LowNoneHighly acid-sensitive products prone to severe emulsions.

NeutralLowNoneExtreme acid sensitivity or water-miscible products.

Part 3: Experimental Protocols

Protocol A: The Mild Buffered Quench (Saturated Aqueous )

Causality:


 provides a controlled protonation of the alkoxide without significantly lowering the pH of the bulk solution, preventing the oxonium ion formation required for E1 dehydration.
  • Cooling: Upon completion of the Grignard reaction, cool the reaction flask to 0 °C using an ice-water bath to mitigate the exothermic quench.

  • Dilution: Dilute the reaction mixture with additional anhydrous solvent (e.g., diethyl ether or THF) to prevent the precipitation of salts as the temperature drops.

  • Addition: Using an addition funnel, add saturated aqueous

    
     dropwise under vigorous stirring.
    
    • Self-Validating Check: The reaction will bubble initially as unreacted Grignard reagent is neutralized. Continue addition until all bubbling ceases and the mixture separates into two distinct phases.

  • Extraction: Transfer to a separatory funnel. If a mild emulsion persists, add a small volume of saturated NaCl (brine) to increase the ionic strength of the aqueous layer. Extract the aqueous layer 3x with your chosen organic solvent.

  • Drying: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Protocol B: The Emulsion-Busting Chelation Quench (Rochelle's Salt)

Causality: Tartrate ions chelate magnesium, forming a water-soluble complex at neutral pH. This bypasses the need for acid entirely while preventing


 precipitation.
  • Cooling: Cool the reaction mixture to 0 °C.

  • Addition: Slowly add a saturated aqueous solution of Rochelle's salt (Potassium Sodium Tartrate) dropwise.

  • Agitation: Remove the ice bath and let the mixture warm to room temperature. Stir vigorously for 1 to 2 hours.

    • Self-Validating Check: The initial cloudy, gelatinous mixture will eventually resolve into two completely clear, easily separable liquid layers.

  • Separation: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate or diethyl ether.

  • Washing: Wash the combined organics with brine, dry over

    
    , and concentrate.
    
Protocol C: The Anhydrous "Fieser-Style" Quench ( )

Causality: Solid sodium sulfate decahydrate releases water slowly to quench the reaction, while the resulting anhydrous salt acts as an in-situ drying and clumping agent for the magnesium salts.

  • Cooling & Dilution: Cool the reaction to 0 °C and dilute with a generous amount of THF or diethyl ether (at least equal to the reaction volume).

  • Addition: Add solid

    
     (Glauber's salt) portion-wise to the vigorously stirring solution.
    
  • Maturation: Stir at room temperature for 30–60 minutes.

    • Self-Validating Check: The magnesium salts will transition from a sticky gel into a granular, white, easily filterable solid.

  • Filtration: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with warm THF or ethyl acetate.

  • Concentration: The filtrate contains your dry product. Concentrate directly in vacuo.

Part 4: Decision Workflow

Quench_Workflow Start Grignard Reaction Complete AcidSens Is the product acid-sensitive? Start->AcidSens Standard Quench with 1M HCl or H2SO4 AcidSens->Standard No Emulsion High risk of severe emulsion? AcidSens->Emulsion Yes NH4Cl Quench with Sat. NH4Cl Emulsion->NH4Cl No WaterSol Is product highly water-soluble? Emulsion->WaterSol Yes Rochelle Quench with Rochelle's Salt WaterSol->Rochelle No Anhydrous Anhydrous Quench (Na2SO4·10H2O) WaterSol->Anhydrous Yes

Workflow for selecting the optimal Grignard quenching strategy based on substrate properties.

References

  • The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions - Rsc.org - 1

  • What is the role of ammonium chloride in the workup of a Grignard reaction? - Chemistry Stack Exchange - 2

  • Grignard Reaction Part VII - Quenching - YouTube - 3

  • Technical Support Center: Effective Quenching Methods for Grignard Reactions - Benchchem - 4

  • 1_STANDARD EXPERIMENTAL PROTOCOLS-1 - UCSB.edu - 5

  • Work-up and purification of ester reduction - Reddit (r/OrganicChemistry) - 6

Sources

Validation & Comparative

Spectroscopic Validation Guide: 2-(2,4-Dimethylphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical framework for the structural validation of 2-(2,4-Dimethylphenyl)propan-2-ol (CAS: 70303-30-1), a tertiary alcohol intermediate often synthesized via Grignard addition to 2,4-dimethylacetophenone.

The Challenge: In synthetic workflows, this compound is prone to two primary failure modes:

  • Incomplete Conversion: Residual ketone starting material.

  • Spontaneous Dehydration: Formation of the styrenic olefin (2-(2,4-dimethylphenyl)prop-1-ene) under acidic conditions or excessive heat.

Scope: This document objectively compares the 1H NMR profile of the target alcohol against its specific synthetic precursors and degradation products, providing a self-validating analytical workflow.

Structural Analysis & Theoretical Shifts

The target molecule consists of a 1,2,4-trisubstituted benzene ring and a dimethyl carbinol moiety. The steric bulk of the ortho-methyl group (C2) significantly influences the chemical environment of the tertiary alcohol.

Predicted 1H NMR Assignment (CDCl₃)

Based on substituent chemical shift additivity rules and analogous 2,3-dimethyl isomer data [1, 5].

Proton GroupCountMultiplicityApprox.[1][2][3][4] Shift (δ ppm)Structural Insight
Aliphatic (Gem-dimethyl) 6HSinglet1.55 – 1.70 Diagnostic for tertiary alcohol formation. Distinct from acetyl CH₃.[1][2][5]
Hydroxyl (-OH) 1HBroad Singlet1.70 – 2.50 Exchangeable. Shift varies with concentration and H₂O content.
Aromatic Methyls 6HTwo Singlets2.25 – 2.50 Ar-CH₃ groups.[4] Often overlapping.
Aromatic H-3 1HSinglet6.90 – 7.05 Isolated between two methyl groups.
Aromatic H-5 1HDoublet (J~8Hz)6.95 – 7.10 Ortho to C4-Me.
Aromatic H-6 1HDoublet (J~8Hz)7.30 – 7.45 Ortho to the carbinol group. Deshielded, but less so than in the ketone precursor.

Comparative Analysis: Product vs. Alternatives

The following table contrasts the target alcohol with its critical impurities. This data is essential for reaction monitoring.

Diagnostic Signal Comparison
FeatureTarget: Alcohol Precursor: Ketone (2,4-Dimethylacetophenone)Impurity: Alkene (Dehydration Product)
Key Aliphatic Signal 1.6 ppm (s, 6H) (Gem-dimethyl)2.53 ppm (s, 3H) (Acetyl -COCH₃) [2]2.0 - 2.1 ppm (s, 3H) (Allylic -CH₃) [4]
Olefinic Region Silent (No peaks 4.5–6.0 ppm)Silent 5.05 & 5.35 ppm (Terminal =CH₂) [4]
Aromatic H-6 Shift ~7.3 - 7.4 ppm (Shielded by sp³ C)7.60 - 7.66 ppm (Deshielded by C=O) [2]~7.1 - 7.3 ppm (Conjugated)
Hydroxyl Signal Present (D₂O exch.)Absent Absent
Performance & Stability Note
  • Thermal Stability: The target alcohol is thermally sensitive. In GC-MS analysis, it may dehydrate in the injector port, leading to a false positive for the alkene. NMR is the superior method for purity assay as it operates at ambient temperature.

  • Acid Sensitivity: Use of CDCl₃ containing traces of HCl (common in aged solvent) can catalyze dehydration in the NMR tube. Always filter CDCl₃ through basic alumina or use fresh ampoules for this compound.

Experimental Protocol: Self-Validating NMR Workflow

Sample Preparation[7][8]
  • Solvent Selection: Use CDCl₃ (99.8% D) with 0.03% TMS.

    • Why: Provides clear separation of aromatic signals.

  • Neutralization (Critical): Add ~5 mg of anhydrous K₂CO₃ to the NMR tube if the sample was derived from an acidic workup.

    • Why: Prevents in-situ acid-catalyzed dehydration during the scan [5].

  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent. High concentrations shift the -OH peak downfield, preventing overlap with the gem-dimethyl signal.

D₂O Exchange Test (Validation Step)

If a peak at ~1.7–2.0 ppm is ambiguous (overlapping with water or methyls):

  • Acquire the standard 1H spectrum.[6]

  • Add 1 drop of D₂O to the tube and shake.

  • Re-acquire.[7]

  • Result: The -OH peak will disappear or diminish significantly, confirming the alcohol moiety.

Decision Logic & Workflow

The following diagram outlines the logical process for validating the synthesis product using the comparative data above.

NMR_Validation Start Start: Acquire 1H NMR (CDCl3) Check_Olefin Check 5.0 - 5.5 ppm (Olefinic Region) Start->Check_Olefin Dehydration CRITICAL FAILURE: Dehydration Product Present (Alkene Impurity) Check_Olefin->Dehydration Peaks Detected Check_Ketone Check 2.5 - 2.6 ppm (Acetyl Methyl Singlet) Check_Olefin->Check_Ketone Silent Region Incomplete FAILURE: Unreacted Starting Material (Ketone Present) Check_Ketone->Incomplete Singlet Present Check_Gem Check 1.5 - 1.7 ppm (Gem-dimethyl Singlet) Check_Ketone->Check_Gem Absent Check_Gem->Incomplete Absent/Weak Success SUCCESS: Target Alcohol Confirmed 2-(2,4-Dimethylphenyl)propan-2-ol Check_Gem->Success Strong Singlet (6H)

Caption: Logic flow for distinguishing the target tertiary alcohol from common synthetic impurities.

References

  • SpectraBase. (2025).[5] 1-(2,4-Dimethyl-phenyl)-ethanone 1H NMR Spectrum. Wiley-VCH.[5] Retrieved March 5, 2026, from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. Retrieved March 5, 2026, from [Link]

  • Google Patents. (2015). Method for preparation of 2-(2,3-dimethylphenyl)-1-propanal (US9126915B2). [Includes comparative NMR data for 2,3-dimethyl isomers].

Sources

Analytical Comparison Guide: FTIR Absorption Profiling of 2-(2,4-Dimethylphenyl)propan-2-ol vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on highly substituted aromatic intermediates, the ability to rapidly and conclusively identify structural isomers and analogs is paramount. 2-(2,4-Dimethylphenyl)propan-2-ol is a sterically hindered, tertiary benzylic alcohol with a 1,2,4-trisubstituted aromatic ring. Validating its structural integrity requires distinguishing it from closely related analogs, such as 2,4-Dimethylphenol (a phenolic analog) and 2-Phenylpropan-2-ol (a monosubstituted analog).

This guide provides an objective, data-driven comparison of their Fourier Transform Infrared (FTIR) spectral fingerprints, detailing the mechanistic causality behind their vibrational differences and establishing a self-validating protocol for accurate spectral acquisition.

Mechanistic Principles of the Vibrational Spectra

To utilize FTIR as a definitive identification tool, one must understand the physical causality driving the absorption peaks. The spectral differences between these compounds arise from two primary structural motifs: the nature of the hydroxyl group and the substitution pattern of the aromatic ring.

The Tertiary Carbinol vs. Phenolic C-O Dynamics

The C-O stretching vibration is highly sensitive to the local electronic and steric environment. In 2-(2,4-Dimethylphenyl)propan-2-ol, the hydroxyl group is attached to a tertiary carbon flanked by two methyl groups and an aromatic ring. The bulky gem-dimethyl groups increase the reduced mass and alter the force constant of the C-O bond, shifting the asymmetric C-C-O stretch to the 1100–1210 cm⁻¹ range[1].

This is mechanistically distinct from:

  • Primary Alcohols: Which typically exhibit C-O stretches at lower wavenumbers (1000–1075 cm⁻¹) due to less steric crowding[2].

  • Phenols (e.g., 2,4-Dimethylphenol): Where the oxygen is directly attached to the sp² hybridized aromatic ring. Resonance delocalization strengthens the C-O bond, pushing the absorption to a higher frequency (1200–1260 cm⁻¹ )[1].

Aromatic Out-of-Plane (OOP) Bending

The out-of-plane (OOP) C-H bending modes in the 900–660 cm⁻¹ fingerprint region are strictly dictated by the number of adjacent hydrogen atoms on the aromatic ring[3].

  • 1,2,4-Trisubstitution: Found in both 2-(2,4-Dimethylphenyl)propan-2-ol and 2,4-Dimethylphenol, this pattern leaves one isolated proton (C3) and two adjacent protons (C5, C6). The isolated proton wags at 870–900 cm⁻¹ , while the coupled adjacent protons wag at 810–850 cm⁻¹ [3].

  • Monosubstitution: Found in 2-Phenylpropan-2-ol, which features five adjacent protons, resulting in two massive, highly diagnostic OOP bands at 690–710 cm⁻¹ and 730–770 cm⁻¹ [3].

Comparative Spectral Data

The following table summarizes the quantitative FTIR absorption peaks, allowing for rapid differentiation between the target compound and its structural alternatives.

Vibrational Mode2-(2,4-Dimethylphenyl)propan-2-ol2,4-Dimethylphenol (Alternative 1)2-Phenylpropan-2-ol (Alternative 2)
O-H Stretch 3350 – 3450 cm⁻¹ (Broad, Aliphatic)3200 – 3400 cm⁻¹ (Broad, Phenolic)3350 – 3450 cm⁻¹ (Broad, Aliphatic)
Aromatic C-H Stretch 3010 – 3050 cm⁻¹3010 – 3050 cm⁻¹3010 – 3060 cm⁻¹
Aliphatic C-H Stretch 2850 – 2970 cm⁻¹ (Strong, multiple CH₃)2850 – 2950 cm⁻¹ (Moderate)2850 – 2970 cm⁻¹ (Moderate)
C=C Ring Stretch ~1610, 1500 cm⁻¹~1610, 1500 cm⁻¹~1600, 1495 cm⁻¹
C-O Stretch 1100 – 1210 cm⁻¹ (Tertiary)1200 – 1260 cm⁻¹ (Phenolic)1100 – 1210 cm⁻¹ (Tertiary)
C-H OOP Bending 810–850 & 870–900 cm⁻¹ 810–850 & 870–900 cm⁻¹ 690–710 & 730–770 cm⁻¹

Data synthesized from established spectroscopic parameters for tertiary alcohols and substituted benzenes[1][3][4].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in QA/QC environments, the FTIR acquisition must be executed as a self-validating system . This means the protocol inherently checks its own accuracy at each step, preventing false positives caused by environmental contamination or instrument drift.

Step 1: System Calibration & Atmospheric Validation
  • Clean the Attenuated Total Reflectance (ATR) diamond crystal using HPLC-grade isopropanol and allow it to evaporate.

  • Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Validation Check: The background spectrum must show < 0.01 absorbance units in the 3500–3900 cm⁻¹ (water vapor) and 2300–2400 cm⁻¹ (CO₂) regions. If absorbance exceeds this, purge the interferometer with dry nitrogen until the condition is met. This ensures the broad O-H peak of the sample is not artificially inflated by atmospheric moisture.

Step 2: Sample Acquisition & Signal-to-Noise Verification
  • Apply a neat liquid film or solid powder of 2-(2,4-Dimethylphenyl)propan-2-ol directly onto the ATR crystal. Apply consistent pressure using the ATR anvil.

  • Scan from 4000 to 400 cm⁻¹ using a Blackman-Harris 3-term apodization function to minimize spectral leakage during the Fast Fourier Transform (FFT).

  • Validation Check: Assess the baseline noise between 2200–2000 cm⁻¹ (a region devoid of fundamental organic vibrations). The signal-to-noise ratio (SNR) of the strongest peak (e.g., the C-O stretch) to the baseline noise must exceed 1000:1.

Step 3: Orthogonal Peak Verification (The Logic Gate)

Do not rely on a single peak for identification. Use orthogonal cross-checking:

  • Identify the C-O Stretch: Locate the dominant peak in the fingerprint region between 1100–1210 cm⁻¹[1].

  • Cross-Verify with O-H: If the tertiary C-O stretch is present, the system must automatically verify the presence of a broad O-H stretch at ~3350 cm⁻¹[4]. The absence of the O-H band invalidates the C-O assignment (indicating a potential ether rather than an alcohol).

  • Verify Substitution: Confirm the presence of exactly two OOP bending bands at 810–850 cm⁻¹ and 870–900 cm⁻¹ to rule out monosubstituted impurities (like 2-Phenylpropan-2-ol)[3].

Workflow Visualization

FTIR_Workflow A 1. Background Scan (Atmospheric Validation) B 2. ATR Sample Loading (Neat Liquid/Film) A->B C 3. Spectral Acquisition (4000-400 cm⁻¹, 32 Scans) B->C D 4. Interferogram FFT (Phase Correction) C->D E 5. Peak Deconvolution (C-O & OOP Analysis) D->E F 6. Orthogonal Cross-Check (O-H vs C-O Match) E->F

Figure 1: Self-validating ATR-FTIR workflow for aromatic alcohol analysis.

Conclusion

Differentiating 2-(2,4-Dimethylphenyl)propan-2-ol from its structural analogs requires a nuanced understanding of vibrational mechanics. While mass spectrometry provides molecular weight, FTIR uniquely resolves the structural isomerism. By focusing on the downward shift of the C-O stretch (confirming the tertiary aliphatic alcohol over a phenol) and the specific dual-band OOP bending frequencies (confirming 1,2,4-trisubstitution over monosubstitution), analytical scientists can establish a highly reliable, self-validating QA/QC pipeline for complex aromatic intermediates.

References

  • Interpretation of Infrared Spectra, A Practical Approach Wiley Analytical Science
  • Alcohols—The Rest of the Story Spectroscopy Online
  • The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols Spectroscopy Online
  • 3.1.12: Spectroscopy of Alcohols and Phenols Chemistry LibreTexts
  • 15.

Sources

Mass spectrometry fragmentation pattern of 2-(2,4-Dimethylphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Methodologies for the Characterization of 2-(2,4-Dimethylphenyl)propan-2-ol: GC-EI-MS vs. LC-ESI-MS/MS

As a Senior Application Scientist, selecting the optimal mass spectrometry platform for the structural elucidation and trace quantification of complex organic molecules is paramount. 2-(2,4-Dimethylphenyl)propan-2-ol (also known as 2,4-dimethylcumyl alcohol) is a sterically hindered tertiary benzylic alcohol. Compounds of this class frequently appear as critical synthetic intermediates, degradation products of peroxide initiators, or biomarkers in toxicological studies.

This guide objectively compares the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for analyzing this compound. By examining the causality behind its fragmentation patterns and providing self-validating experimental protocols, this guide serves as a definitive resource for drug development professionals.

Mechanistic Causality in Ionization and Fragmentation

To optimize any analytical method, one must first understand the intrinsic chemical behavior of the analyte under different ionization conditions. 2-(2,4-Dimethylphenyl)propan-2-ol (


, Exact Mass: 164.1201 Da) contains a bulky 2-hydroxypropan-2-yl group attached to a dimethyl-substituted benzene ring.
Hard Ionization: Electron Ionization (EI-MS at 70 eV)

Under standard 70 eV EI conditions, the molecular ion


 at m/z 164 is highly unstable and rarely observed at significant abundance. This instability is driven by two competing, highly favorable degradation pathways:
  • 
    -Cleavage (Base Peak Formation):  The loss of a methyl radical (
    
    
    
    Da) from the isopropyl moiety yields a fragment at m/z 149. This is typically the base peak because the resulting tertiary carbocation is heavily stabilized by resonance from the adjacent aromatic ring and the inductive effects of the ring's methyl groups (1[1]).
  • Dehydration: Tertiary alcohols are highly susceptible to the loss of water (

    
     Da), resulting in an alkene radical cation at m/z 146 (2[2]). Further fragmentation of the benzylic system often yields substituted tropylium ions (m/z 119) (3[3]).
    
Soft Ionization: Electrospray Ionization (ESI-MS/MS)

In positive ESI mode, the intact protonated molecule


 (m/z 165) is virtually non-existent. The protonated hydroxyl group is an excellent leaving group, leading to instantaneous in-source dehydration to form the 

carbocation at m/z 147. Therefore, m/z 147 must be selected as the precursor ion for Multiple Reaction Monitoring (MRM) transitions.

Fragmentation M Molecular Ion [M]+• m/z 164 A α-Cleavage [-CH3•] m/z 149 (Base Peak) M->A -15 Da (Favorable) B Dehydration [-H2O] m/z 146 M->B -18 Da (Thermal/EI) C Tropylium Derivative m/z 119 A->C -C2H6

EI-MS fragmentation pathway of 2-(2,4-Dimethylphenyl)propan-2-ol.

Platform Efficacy Comparison

When deciding between GC-MS and LC-MS/MS for this analyte, the choice hinges on the project's phase: structural confirmation vs. high-throughput trace quantification.

Performance MetricGC-EI-MS (Single Quadrupole)LC-ESI-MS/MS (Triple Quadrupole)
Primary Utility De novo structural elucidation & library matching.High-sensitivity trace quantification in complex matrices.
Ionization Mechanism Hard (70 eV). Extensive fragmentation.Soft (ESI+). In-source dehydration dominates.
Target Precursor N/A (Full Scan or SIM of m/z 149).m/z 147 (

).
Limit of Detection (LOD) ~10 - 50 ng/mL~0.1 - 1.0 ng/mL
Matrix Interference High (requires extensive sample cleanup/LLE).Low (MRM transitions provide high specificity).
Thermal Degradation Moderate risk in the injection port (>250°C).None (ambient temperature ionization).

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Both methods require the inclusion of an isotopically labeled internal standard (IS), such as Cumyl Alcohol-d6, to correct for matrix effects and variations in ionization efficiency.

Workflow Prep Sample Prep Spike Internal Std GC GC-EI-MS (DB-5MS Column) Prep->GC LC LC-ESI-MS/MS (C18 Column) Prep->LC Data System Suitability & Data Validation GC->Data LC->Data

Parallel analytical workflow for structural confirmation and quantification.
Protocol A: GC-EI-MS for Structural Confirmation

This method leverages the volatility of the compound for high-resolution chromatographic separation (4[4]).

  • System Suitability Criteria: The system must achieve a Signal-to-Noise (S/N) ratio > 10 for the m/z 149 peak at the Lower Limit of Quantitation (LLOQ), with retention time relative standard deviation (RSD) < 1% across 5 replicate injections.

  • Step 1: Sample Preparation: Extract 1.0 mL of sample using 2.0 mL of dichloromethane (DCM). Spike with 50 ng/mL of IS. Vortex for 2 minutes and centrifuge at 4000 rpm. Collect the organic layer.

  • Step 2: Chromatographic Separation: Inject 1.0 µL (splitless mode) into a GC equipped with a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Set the inlet temperature to 250°C.

  • Step 3: Temperature Program: Hold at 60°C for 1 min, ramp at 15°C/min to 280°C, and hold for 5 mins. Helium carrier gas at 1.0 mL/min (5[5]).

  • Step 4: MS Acquisition: Operate the MS in full-scan mode (m/z 50–300) for library matching, and SIM mode (m/z 149, 146, 131) for quantification.

Protocol B: LC-ESI-MS/MS for Trace Quantification

Because tertiary alcohols lack highly basic functional groups, the mobile phase chemistry must be strictly controlled to force ionization via protonation and subsequent dehydration.

  • System Suitability Criteria: The MRM transition ratio (quantifier/qualifier) must remain within ±20% of the calibration standard average.

  • Step 1: Sample Preparation: Perform protein precipitation or liquid-liquid extraction. Reconstitute the dried extract in 100 µL of Initial Mobile Phase to prevent solvent-induced peak broadening.

  • Step 2: Chromatographic Separation: Inject 5.0 µL onto a C18 UPLC column (e.g., 2.1 × 50 mm, 1.7 µm).

  • Step 3: Mobile Phase Causality: Use Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Causality note: The 0.1% Formic acid is critical; it acts as a proton donor to facilitate the formation of the

    
     ion in the ESI source. Run a gradient from 10% B to 90% B over 4 minutes.
    
  • Step 4: MRM Acquisition (Positive ESI):

    • Precursor Ion: m/z 147.0

    • Quantifier Transition: m/z 147.0

      
       131.0 (Collision Energy: 15 eV)
      
    • Qualifier Transition: m/z 147.0

      
       105.0 (Collision Energy: 25 eV)
      

Conclusion

For the rigorous characterization of 2-(2,4-Dimethylphenyl)propan-2-ol, the choice of analytical platform dictates the quality of the resulting data. GC-EI-MS provides unparalleled structural verification through its predictable


-cleavage and dehydration fragmentation mechanics. Conversely, LC-ESI-MS/MS bypasses the compound's thermal instability and leverages its rapid in-source dehydration to achieve superior trace-level quantification. Drug development professionals should implement GC-MS during early-stage synthesis and impurity profiling, and pivot to LC-MS/MS for pharmacokinetic and toxicological quantification.

References

  • Javed Iqbal. "Mass spectrometry-cleavage pattern -organic." SlideShare.
  • Dr. Arjun Kumbhar. "MASS SPECTROMETRY: Fragmentation Patterns of Alcohols." PDVPM Tasgaon.
  • "Mass Spectrometry Fragmentation Patterns." Scribd.
  • "Thermal Hazard Evaluation of Cumene Hydroperoxide-Metal Ion Mixture Using DSC, TAM III, and GC/MS." National Center for Biotechnology Information (PMC).
  • "The Identification of Unknown Semi Volatile Organic Compounds in Raw and Potable Waters by GCMS." Standing Committee of Analysts.

Sources

Distinguishing 2,4-Dimethyl vs. 2,3-Dimethyl Isomers by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

Distinguishing aliphatic structural isomers such as 2,4-dimethylpentane and 2,3-dimethylpentane presents a classic analytical challenge. Both share the same molecular formula (C₇H₁₆) and exhibit nearly identical boiling points and physical properties, rendering standard separation techniques like simple distillation ineffective.

Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive, non-destructive method for discriminating between these isomers. By leveraging the fundamental principles of molecular symmetry and stereochemistry, NMR provides a clear, objective readout of the carbon and proton frameworks. This guide objectively compares the spectral signatures of these two isomers and provides a field-proven protocol for their unambiguous identification [1].

The Causality of Magnetic Equivalence: Symmetry vs. Chirality

The core mechanism behind distinguishing these two isomers lies in magnetic equivalence dictated by their 3D spatial geometry.

  • 2,4-Dimethylpentane (Achiral & Symmetrical): This molecule possesses an internal plane of symmetry passing directly through the C3 methylene group. Because C2 and C4 are each attached to two identical methyl groups, they are not chiral centers. The symmetry renders the entire left side of the molecule magnetically equivalent to the right side. Consequently, the four methyl groups are equivalent, and the two methine (CH) groups are equivalent, drastically collapsing the number of expected NMR signals [1].

  • 2,3-Dimethylpentane (Asymmetrical & Chiral): This isomer lacks a plane of symmetry. More importantly, the C3 carbon is a chiral center (bonded to a hydrogen, a methyl, an ethyl, and an isopropyl group). The presence of this stereocenter makes the two methyl groups attached to C2 diastereotopic . Diastereotopic groups reside in permanently different magnetic environments regardless of rapid bond rotation. Therefore, every single carbon atom in 2,3-dimethylpentane is magnetically unique [2][3].

Structural_Symmetry Iso24 2,4-Dimethylpentane Achiral (Plane of Symmetry) 3 Unique ¹³C Signals Sub24 Equivalent Groups C1 ≡ C5 C2 ≡ C4 C2-Me ≡ C4-Me Iso24->Sub24 Symmetry Plane Iso23 2,3-Dimethylpentane Chiral Center at C3 7 Unique ¹³C Signals Sub23 Diastereotopic Groups C2-Me(a) ≠ C2-Me(b) C4-H(a) ≠ C4-H(b) Iso23->Sub23 Stereocenter Influence

Caption: Impact of molecular symmetry and chirality on magnetic equivalence in dimethylpentane isomers.

Comparative NMR Data

To objectively evaluate the isomers, we must look at both the signal count in ¹³C NMR and the splitting multiplicity in ¹H NMR. The data below summarizes the quantitative differences.

¹³C NMR Signal Analysis

Proton-decoupled ¹³C NMR is the most efficient diagnostic tool for this comparison. The signal count directly correlates to the number of unique carbon environments.

Feature2,4-Dimethylpentane2,3-DimethylpentaneCausality / Structural Logic
Total ¹³C Signals 3 7 Internal symmetry vs. complete asymmetry [3].
Methyl (CH₃) Signals 1 (4 equivalent methyls)4 (All 4 methyls unique)Chiral C3 induces diastereotopic methyls on C2.
Methine (CH) Signals 1 (2 equivalent methines)2 (Both methines unique)C2 and C4 are mirrored in the 2,4-isomer.
Methylene (CH₂) Signals 1 (C3 carbon)1 (C4 carbon)Both contain a single CH₂ group.
¹H NMR Splitting Patterns

While ¹³C NMR relies on signal counting, ¹H NMR relies on J-coupling (splitting patterns) and integration. The diastereotopic nature of 2,3-dimethylpentane creates highly complex multiplets compared to the clean, first-order spectrum of 2,4-dimethylpentane.

Proton Type2,4-Dimethylpentane2,3-DimethylpentaneSplitting / Multiplicity Differences
Methyls on Branches 12H (Equivalent)3H + 3H (Diastereotopic)Clean 12H Doublet (2,4) vs. Two distinct 3H Doublets (2,3).
Terminal Methyls (Included in the 12H above)3H (Triplet) + 3H (Doublet)Triplet at C5 and Doublet at C1 in the 2,3-isomer.
Methylene (CH₂) 2H (Equivalent)2H (Diastereotopic)Clean Triplet (2,4) vs. Complex ABX Multiplet (2,3).
Methines (CH) 2H (Equivalent)1H + 1H (Unique)Symmetrical Multiplet (2,4) vs. Two distinct Multiplets (2,3).

Experimental Protocol for High-Resolution Isomer Discrimination

Because the chemical shift differences between diastereotopic methyl groups in 2,3-dimethylpentane can be exceptionally small (< 0.05 ppm), a rigorous, self-validating NMR acquisition protocol is required to prevent signal overlap and misidentification.

Step 1: Sample Preparation

  • Solvent: Use high-purity Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Concentration: Accurately weigh 15–20 mg of the analyte for ¹H NMR, or 75–100 mg for ¹³C NMR, and dissolve in 0.6 mL of CDCl₃.

  • Causality: Proper concentration ensures a high Signal-to-Noise Ratio (SNR) without causing viscosity-induced line broadening, which would obscure fine diastereotopic splitting.

Step 2: Instrument Setup & Shimming

  • Hardware: Utilize a high-field NMR spectrometer (≥ 400 MHz).

  • Causality: Higher magnetic fields increase signal dispersion (Hz/ppm), which is strictly necessary to resolve the closely spaced diastereotopic methyl doublets of 2,3-dimethylpentane.

  • Shimming: Perform automated gradient shimming on the Z-axis, followed by manual fine-tuning until the TMS signal exhibits a line width at half-height (FWHM) of < 0.5 Hz.

Step 3: Acquisition Parameters

  • ¹H NMR: Set a spectral width of 12 ppm. Use a relaxation delay (D1) of 2.0 seconds and acquire 16 scans.

  • ¹³C NMR: Use a proton-decoupled sequence (e.g., WALTZ-16). Set a spectral width of 250 ppm, a D1 of 2.0 seconds, and acquire a minimum of 512 scans to ensure the quaternary/methine carbons are clearly visible above the baseline noise.

Step 4: Data Processing & Self-Validation

  • Processing: Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier Transformation.

  • Self-Validation Check: Integrate the ¹H spectrum. The total integration must equal exactly 16 protons. In the ¹³C spectrum, verify that the CDCl₃ solvent triplet (centered at 77.16 ppm) is perfectly resolved from the aliphatic signals (which should all appear between 8–50 ppm). If the ¹³C spectrum yields exactly 3 peaks in the aliphatic region, the sample is definitively 2,4-dimethylpentane. If it yields 7 peaks, it is 2,3-dimethylpentane.

NMR_Workflow A Sample Preparation (CDCl₃ + TMS) B Acquire ¹³C & ¹H NMR (≥400 MHz for dispersion) A->B Transfer to Magnet C Analyze ¹³C Signal Count (Proton-Decoupled) B->C Fourier Transform & Phase D 3 Unique Carbon Signals (High Symmetry) C->D Plane of Symmetry E 7 Unique Carbon Signals (Asymmetry / Chiral Center) C->E Diastereotopic Effects F Identify as 2,4-Dimethylpentane D->F G Identify as 2,3-Dimethylpentane E->G

Caption: Logical workflow for distinguishing dimethylpentane isomers via ¹³C NMR signal counting.

References

  • National Center for Biotechnology Information. "2,4-Dimethylpentane" PubChem Compound Database. Retrieved from:[Link]

  • National Center for Biotechnology Information. "2,3-Dimethylpentane" PubChem Compound Database. Retrieved from: [Link]

  • American Chemical Society. "Upper-Level Courses and Across the Curriculum Volume 3: 13C NMR Spectroscopy" ACS Symposium Series. Retrieved from:[Link]

Comparative Guide: GC-MS Profiling of 2-(2,4-Dimethylphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2,4-Dimethylphenyl)propan-2-ol (also known as


-tetramethylbenzyl alcohol) is a tertiary benzylic alcohol used frequently as a synthesis intermediate and a photoinitiator precursor. Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) presents a specific challenge: thermal instability .

Like many tertiary benzylic alcohols, this compound is prone to rapid dehydration in hot GC injection ports, converting it into its alkene analog, 2,4-dimethylstyrene . This conversion can lead to false identification, inaccurate quantification, and co-elution with other impurities.

This guide compares the retention behavior of the intact alcohol against its degradation products and structural analogs, providing a validated protocol to ensure data integrity.

Key Performance Metrics
MetricTarget: Intact AlcoholArtifact: Dehydration ProductComparator: Parent Alcohol
Compound 2-(2,4-Dimethylphenyl)propan-2-ol 2,4-Dimethylstyrene 2-Phenyl-2-propanol
MW ( g/mol ) 164.25132.20136.19
Predicted RI (DB-5) 1310 – 1340 1080 – 1100 1080 – 1100
Base Peak (m/z) 149 (M-15)117 (M-15) or 132 (M+)121 (M-15)
Critical Risk Thermal degradationFalse positive for impurityCo-elution with artifact

Chemical Profile & Retention Behavior[2][3][4][5][6][7][8][9]

Structural Dynamics

The target compound contains a tertiary hydroxyl group attached to a bulky, electron-rich aromatic ring. The steric strain from the ortho-methyl group (position 2) combined with the tertiary nature of the alcohol weakens the C-O bond, lowering the activation energy for thermal elimination of water.

Retention Index (RI) Prediction

On non-polar columns (e.g., DB-5MS, HP-5), retention is driven by volatility and London dispersion forces.

  • Base Line: The parent compound, 2-phenyl-2-propanol (Cumyl alcohol), has a validated RI of 1089 .

  • Methylation Shift: Adding a methyl group to the benzene ring typically increases RI by 100–120 units.

  • Calculation:

    
    
    
  • Result: Expect the target to elute significantly later than the parent, in the 1310–1340 range.

The "Artifact" Trap

If the injector temperature exceeds 200°C, the target dehydrates to 2,4-dimethylstyrene .

  • RI of Artifact: The alkene elutes much earlier, at RI 1080–1100 .

  • Co-elution Risk: Note that the artifact (2,4-dimethylstyrene) has nearly the same retention time as the parent alcohol (2-phenyl-2-propanol). This makes separating mixtures of these specific derivatives critical.

Experimental Protocol: Minimizing Thermal Degradation

To successfully analyze 2-(2,4-Dimethylphenyl)propan-2-ol without degradation, you must use a "Soft Ionization" approach to the chromatography itself.

Optimized GC-MS Conditions
ParameterStandard Method (High Risk)Optimized Method (Recommended)
Inlet Mode Split/Splitless @ 250°CCold Splitless (or PTV)
Inlet Temp 250°C (Isothermal)Ramp: 60°C

250°C @ 12°C/sec
Liner Type Standard Glass WoolDeactivated, Baffled (No Wool)
Column DB-5MS (30m x 0.25mm)DB-5MS UI (Ultra Inert)
Flow Rate 1.0 mL/min1.2 mL/min (Faster elution)

Why this works:

  • Cold Injection: Introduction at 60°C prevents immediate flash vaporization-induced dehydration.

  • No Glass Wool: Glass wool provides a high surface area with active sites (silanols) that catalyze dehydration. Removing it reduces surface activity.

  • Ultra Inert Column: Reduces peak tailing for polar alcohols.

Mass Spectral Interpretation

Understanding the fragmentation is essential to distinguish the intact alcohol from the alkene artifact, especially if chromatographic separation is partial.

Fragmentation Pathway Diagram

The following diagram illustrates the competing pathways between stable ionization (Target) and thermal degradation (Artifact).

MassSpecPathway cluster_legend Pathway Legend Target Target Molecule MW 164 M_15 Base Peak [M-CH3]+ m/z 149 Target->M_15 EI Fragmentation (Loss of Methyl) M_18 Dehydration Ion [M-H2O]+ m/z 146 Target->M_18 Minor EI Pathway Artifact Thermal Artifact (2,4-Dimethylstyrene) MW 132 Target->Artifact Thermal Degradation (Injector Port) Art_Base Artifact Base Peak [M-CH3]+ m/z 117 Artifact->Art_Base EI Fragmentation key1 Blue: Intact Analysis key2 Red: Degradation Error

Figure 1: Mass spectral fragmentation and thermal degradation pathways. The presence of m/z 149 confirms the intact alcohol, while a shift to m/z 132/117 indicates thermal breakdown.

Diagnostic Ions
  • Target (Intact): Look for m/z 149 (Base Peak). The molecular ion (m/z 164) is often weak or absent.

  • Artifact (Degraded): Look for m/z 132 (Molecular ion of alkene) and m/z 117 .

  • Differentiation: If your peak has a base peak of 117 or 132, you are looking at the alkene, not the alcohol.

References

  • NIST Mass Spectrometry Data Center. Retention Indices for 2-Phenyl-2-propanol and 2,4-Dimethylstyrene. NIST Chemistry WebBook, SRD 69. [Link][1]

  • PubChem. Compound Summary: 2,4-Dimethylstyrene (CID 16694).[2] National Library of Medicine. [Link]

  • Journal of Chromatography A.Dehydration of tertiary benzylic alcohols in gas chromatography injectors. (General Reference for Mechanism).

Sources

High-Precision Thermal Characterization of Dimethylbenzyl Alcohol Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Melting point comparison of dimethylbenzyl alcohol isomers Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the synthesis of fine chemicals and pharmaceutical intermediates, the precise identification of dimethylbenzyl alcohol isomers is critical. These isomers—structurally defined by a benzene ring substituted with a hydroxymethyl group and two methyl groups (


)—exhibit distinct thermal properties governed by their molecular symmetry and crystal packing efficiency.

This guide provides a definitive comparison of the melting points (MP) of the six ring-substituted isomers. It synthesizes experimental data with structural analysis to aid researchers in purification, identification, and solid-state characterization.

Comparative Data: Melting Point Landscape

The following table aggregates experimentally validated melting point ranges for the six regioisomers of (dimethylphenyl)methanol. Note the significant deviation of the 2,6-isomer, attributed to steric locking and symmetry effects.

Isomer IUPAC NameStructure CodeMelting Point (°C)Physical State (RT)CAS Number
2,6-Dimethylbenzyl alcohol 2,6-DMBA81 – 82 Crystalline Solid62285-58-9
2,3-Dimethylbenzyl alcohol 2,3-DMBA63 – 67 Crystalline Solid13651-14-4
3,4-Dimethylbenzyl alcohol 3,4-DMBA62 – 65 Crystalline Solid6966-10-5
2,5-Dimethylbenzyl alcohol 2,5-DMBA40 – 42 Low-Melting Solid53957-33-8
2,4-Dimethylbenzyl alcohol 2,4-DMBA21 – 22 Liquid / Semi-Solid16308-92-2
3,5-Dimethylbenzyl alcohol 3,5-DMBA< 20 (Liquid)Liquid27129-87-9

> Note:


-Dimethylbenzyl alcohol (2-phenyl-2-propanol), often confused with the ring isomers, has a melting point of 29–31 °C .
Technical Analysis: Structural Determinants of Melting Point

The thermal behavior of these isomers is not random; it follows specific crystallographic principles related to molecular symmetry (Carnelley’s Rule) and steric hindrance.

1. The "Orthogonal" Effect (2,6-Isomer)

The 2,6-dimethylbenzyl alcohol exhibits the highest melting point (~81 °C).

  • Mechanism: The two methyl groups flanking the hydroxymethyl moiety create a rigid steric pocket. This restricts the rotation of the

    
     group, reducing the entropy of fusion (
    
    
    
    ). A lower entropic penalty upon freezing typically results in a higher melting point (
    
    
    ).
  • Packing: The molecule possesses a high degree of local symmetry, facilitating efficient packing in the crystal lattice.

2. Vicinal Substitution (2,3- and 3,4-Isomers)

Both vicinal isomers melt in the 60–65 °C range.

  • Mechanism: The adjacent methyl groups create a predictable hydrophobic edge, allowing for stable "herringbone" or sheet-like stacking interactions that are more stable than the asymmetric distributions found in the 2,4- or 2,5- isomers.

3. The Symmetry Paradox (3,5-Isomer)

While 3,5-disubstitution is symmetrical (pseudo-


), 3,5-dimethylbenzyl alcohol  is a liquid at room temperature.
  • Mechanism: Similar to

    
    -xylene (MP -48 °C), the meta-substitution pattern prevents the dense packing observed in para- or highly substituted ortho-systems. The "gap" between methyls disrupts intermolecular Van der Waals forces, lowering the lattice energy.
    
Visualization: Isomer Structural Relationships

The following diagram illustrates the structural relationship and the resulting thermal hierarchy.

IsomerHierarchy HighMP High Melting Point (>80°C) 2,6-DMBA MidMP Medium Melting Point (60-70°C) 2,3-DMBA | 3,4-DMBA LowMP Low Melting Point (20-45°C) 2,5-DMBA | 2,4-DMBA Liquid Liquid at RT (<20°C) 3,5-DMBA Factors Determinants of MP Factors->HighMP Steric Locking Low Entropy of Fusion Factors->MidMP Vicinal Stacking Factors->LowMP Asymmetry Factors->Liquid Meta-Disruption Poor Packing

Figure 1: Thermal hierarchy of dimethylbenzyl alcohol isomers driven by steric and symmetry factors.

Experimental Protocol: High-Precision Melting Point Determination

For pharmaceutical applications, simple capillary methods may yield broad ranges due to polymorphism or impurities. The following protocol ensures high reproducibility.

Method A: Differential Scanning Calorimetry (DSC)

Recommended for final product characterization.

  • Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan. Hermetically seal.

  • Equilibration: Hold at 0 °C for 5 minutes to ensure thermal equilibrium.

  • Ramp: Heat from 0 °C to 100 °C at a rate of 5 °C/min .

  • Analysis: Record the onset temperature (

    
    ) of the endothermic melting peak. This value is independent of heating rate and represents the true thermodynamic melting point.
    
Method B: Capillary Tube (Optimized)

Recommended for routine purity checks.

  • Drying: Desiccate sample over

    
     for 24 hours to remove hygroscopic water (which depresses MP).
    
  • Packing: Pack the capillary to a height of 2–3 mm. Compact by dropping through a glass tube onto a hard surface.

  • Ramp:

    • Fast Ramp (10 °C/min) to 10 °C below expected MP.

    • Slow Ramp (1 °C/min ) through the phase transition.

  • Observation: Record the "Clear Point" (complete liquefaction) as the upper limit.

Protocol Sample Crude Isomer Dry Desiccation (24h, P2O5) Sample->Dry Pack Capillary Packing (Compact to 3mm) Dry->Pack Ramp Thermal Ramp (1°C/min near MP) Pack->Ramp Detect Optical Detection (Meniscus/Clear Point) Ramp->Detect

Figure 2: Optimized workflow for capillary melting point determination.

References
  • National Institute of Standards and Technology (NIST). 2,4-Dimethylbenzyl alcohol Properties. NIST Chemistry WebBook.[1] Available at: [Link]

  • PubChem. 2,6-Dimethylbenzyl alcohol Compound Summary. National Library of Medicine. Available at: [Link]

  • Carl Roth. 2,3-Dimethylbenzyl alcohol Data Sheet. Available at: [Link]

Sources

Comparative Analytical Guide: Elemental Analysis & Orthogonal Differentiation of C11H16O Isomers

Author: BenchChem Technical Support Team. Date: March 2026

PART 1: CORE DIRECTIVE

Objective: This guide addresses the analytical verification of C11H16O isomers. While Elemental Analysis (EA) provides critical purity data, it is chemically blind to isomerism. This document details how to utilize EA as a foundational quality gate and compares its "performance" (specificity and utility) against orthogonal techniques (NMR, IR, MS) to definitively identify specific C11H16O candidates such as cis-Jasmone, 2-tert-Butyl-6-methylphenol, and 1-Adamantanecarbaldehyde.

PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

The C11H16O Manifold: The Challenge of Isomerism

The molecular formula C11H16O (Molecular Weight: 164.24 g/mol ) represents a diverse chemical space containing distinct functional groups and structural skeletons. Three scientifically significant isomers relevant to drug development and fine chemicals are:

  • cis-Jasmone: A cyclopentenone-based fragrance and pheromone (Ketone).

  • 2-tert-Butyl-6-methylphenol: An antioxidant and industrial intermediate (Phenol).

  • 1-Adamantanecarbaldehyde: A bulky, cage-structured intermediate for viral therapeutics (Aldehyde).

Elemental Analysis Data: The "Null" Result

For any pure isomer of C11H16O, the theoretical elemental composition is identical. Therefore, EA cannot distinguish between them. Its primary function is to validate purity and empirical formula , ruling out solvent occlusion (e.g., trapped CHCl3) or inorganic contamination.

Table 1: Theoretical Elemental Composition (C11H16O)
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon 1112.011132.12180.44%
Hydrogen 161.00816.1289.82%
Oxygen 115.99915.9999.74%
Total 164.248 100.00%
Table 2: Experimental Acceptance Criteria (ASTM D5291 Standard)

Note: In a regulated environment, experimental values must fall within specific tolerances of the theoretical value to confirm purity.

ElementTheoretical %Typical Tolerance (+/-)Acceptable Experimental Range
Carbon 80.44%0.40%80.04% – 80.84%
Hydrogen 9.82%0.30%9.52% – 10.12%
Nitrogen 0.00%0.30%< 0.30% (Must be absent)

Expert Insight: If your experimental EA data deviates >0.4% from theoretical, do not proceed to spectral identification. The sample is likely impure (e.g., wet with water or solvent). For example, 1% retained water will lower Carbon content by approximately 0.8%, causing a "Fail" result.

Comparative Performance: EA vs. Orthogonal Alternatives

To verify which isomer you possess, you must compare the "performance" of EA against techniques that probe connectivity and functional groups.

Table 3: Analytical Technique Performance Matrix
FeatureElemental Analysis (EA) High-Res Mass Spec (HRMS) 1H NMR Spectroscopy FT-IR Spectroscopy
Primary Output % Composition (Purity)Exact Mass (Formula)Connectivity & EnvironmentFunctional Groups
Specificity for Isomers None (Identical for all)Low (Fragments may differ)High (Definitive Fingerprint)Medium (C=O vs -OH)
Sample Requirement 2–5 mg (Destructive)<1 mg (Destructive)5–10 mg (Non-destructive)1–2 mg (Non-destructive)
Key Limitation Cannot differentiate isomers.[1][2][3][4][5][6]Isomers often have identical parent ions.Requires solubility (CDCl3).Hard to distinguish positional isomers.
Differentiation Strategy: Case Studies

Once EA confirms the C11H16O formula, use NMR/IR to distinguish the specific isomer.

  • Case A: cis-Jasmone (Ketone)

    • IR: Strong C=O stretch at ~1700 cm⁻¹. No broad OH stretch.

    • 1H NMR: Olefinic protons (5.2–5.4 ppm) from the side chain and ring. Methyl singlet on double bond.

  • Case B: 2-tert-Butyl-6-methylphenol (Phenol) [3][7][8][9]

    • IR: Broad OH stretch (3200–3400 cm⁻¹). Aromatic C=C signals.[10][3][4]

    • 1H NMR: Aromatic protons (6.5–7.5 ppm). Sharp tert-butyl singlet (~1.4 ppm, 9H). Exchangeable OH proton.

  • Case C: 1-Adamantanecarbaldehyde (Aldehyde)

    • IR: C=O stretch (~1720 cm⁻¹). Fermi resonance of aldehyde C-H (~2700/2800 cm⁻¹).

    • 1H NMR: Distinctive aldehyde proton singlet at ~9.3–9.5 ppm. "Cage" protons (multiplets 1.6–2.0 ppm). No aromatic or olefinic protons.

PART 3: VISUALIZATION & FORMATTING

Experimental Protocols
Protocol 1: High-Precision CHN Analysis (Combustion)

Standard: ASTM D5291 (Petroleum/Lubricants) or equivalent for organics.

  • Preparation: Dry sample in a vacuum desiccator (P2O5) for 24h to remove surface moisture.

  • Weighing: Accurately weigh 2.0–3.0 mg of sample into a tin capsule using a microbalance (readability 0.001 mg). Fold capsule to exclude air.

  • Combustion: Introduce sample into the combustion reactor (typically 950–1000°C) with oxygen boost.

    • Reaction: C11H16O + O2 → 11 CO2 + 8 H2O.

  • Separation: Gases pass through reduction column (Cu, 650°C) to remove excess O2 and reduce NOx to N2. Separation via GC column.

  • Detection: Thermal Conductivity Detector (TCD) measures CO2, H2O, and N2 peaks.[11]

  • Validation: Run acetanilide standard (C8H9NO) before samples. K-factor must be within 0.995–1.005.

Protocol 2: Rapid Differentiation Workflow (NMR)
  • Dissolution: Dissolve ~10 mg of C11H16O sample in 0.6 mL CDCl3 (ensure solvent is acid-free for acetals/aldehydes).

  • Acquisition: Acquire 1H NMR (16 scans, 1s relaxation delay).

  • Analysis Logic:

    • Check 9.0–10.0 ppm : Signal present? → Aldehyde (Adamantanecarbaldehyde).[4][6]

    • Check 6.0–8.0 ppm : Signals present? → Aromatic (Phenol derivative).

    • Check 5.0–6.0 ppm : Signals present? → Olefinic (Jasmone).

Visualization: C11H16O Identification Logic Flow

C11H16O_Analysis Start Unknown Sample (Theoretical C11H16O) EA Elemental Analysis (CHN) Combustion Method Start->EA Check Check %C and %H (Tol: +/- 0.4%) EA->Check Fail FAIL: Impure Sample (Recrystallize/Distill) Check->Fail Dev > 0.4% Pass PASS: Confirmed C11H16O (Isomer Unidentified) Check->Pass Within Range NMR 1H NMR Spectroscopy (Differentiation Step) Pass->NMR Decision Key Chemical Shifts? NMR->Decision Result1 Aldehyde Proton (9.5 ppm) Cage Protons (1.6-2.0 ppm) ID: 1-Adamantanecarbaldehyde Decision->Result1 CHO signal Result2 Aromatic Protons (6.5-7.5 ppm) t-Butyl Singlet (1.4 ppm) ID: 2-tert-Butyl-6-methylphenol Decision->Result2 Ar-H signal Result3 Olefinic Protons (5.2-5.4 ppm) Ketone C=O (IR: 1700) ID: cis-Jasmone Decision->Result3 C=C signal

Caption: Analytical decision tree for validating and identifying C11H16O isomers using EA as a purity gate and NMR for structural assignment.

References

  • ASTM International. "ASTM D5291-21: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants."[12] ASTM Standards, 2021.[12][13]

  • Biological Magnetic Resonance Data Bank (BMRB). "Entry bmse001246: cis-Jasmone NMR Data." BMRB, University of Wisconsin-Madison.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1549018, cis-Jasmone." PubChem, 2024.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 16643, 2-tert-Butyl-6-methylphenol." PubChem, 2024.

  • Japan Science and Technology Agency (JST). "Expansion of Substrate Scope for Nitroxyl Radical/Copper-Catalyzed Aerobic Oxidation... (Data for 1-Adamantanecarbaldehyde)." Chem. Pharm. Bull., 2021.[1][12][13]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(2,4-Dimethylphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

As laboratory professionals, our responsibility extends beyond the successful execution of experiments to the safe and environmentally conscious management of all chemical byproducts. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(2,4-Dimethylphenyl)propan-2-ol, ensuring the safety of personnel and compliance with regulatory standards. The procedures outlined herein are grounded in established chemical safety principles and are designed to be a self-validating system for your laboratory's chemical hygiene plan.

Hazard Identification and Risk Assessment: The 'Why' Behind the Procedure

The structure combines an aromatic ring, characteristic of phenols, with a tertiary alcohol group. This suggests potential hazards including flammability, skin and eye irritation, and oral toxicity. Therefore, it must be treated as a hazardous waste.[1][2]

Table 1: Inferred Hazard Profile of 2-(2,4-Dimethylphenyl)propan-2-ol

Hazard ClassClassificationRationale & Safety Implications
Flammability Likely Combustible or Flammable LiquidSimilar aromatic alcohols are classified as combustible or flammable. Vapors can form explosive mixtures with air.[3] All ignition sources must be strictly controlled during handling and disposal.[4]
Acute Toxicity Harmful if SwallowedBased on analogs like 2-Phenyl-2-propanol.[5] Ingestion can be harmful, and waste should never be stored near foodstuffs or beverages.[6]
Skin Irritation Causes Skin IrritationPhenolic compounds are known skin irritants.[5] Prolonged contact must be avoided through the use of appropriate gloves and lab coats.
Eye Irritation Causes Serious Eye IrritationA common hazard for this class of chemicals.[4][5] Chemical splash goggles or a face shield are mandatory to prevent severe eye damage.
Environmental Potentially Harmful to Aquatic LifeOrganic chemicals should not be released into the environment as they can be toxic to aquatic organisms.[4][7] Sink or drain disposal is strictly prohibited.[8][9][10]

Immediate Safety: Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, the appropriate PPE must be worn. This is a non-negotiable step to prevent personal exposure.

Table 2: Required Personal Protective Equipment (PPE)

EquipmentSpecificationRationale
Hand Protection Nitrile or Neoprene GlovesProvides a barrier against skin contact.[11] Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[5]
Eye/Face Protection ANSI-approved Safety Goggles or a Face ShieldEssential for protecting against splashes that can cause serious eye irritation.[4]
Body Protection Fully-buttoned Laboratory CoatProtects skin and personal clothing from contamination.[12] For larger quantities or potential splashes, a chemically resistant apron is recommended.[12]
Footwear Closed-toe ShoesProtects feet from spills.[11]

All handling of 2-(2,4-Dimethylphenyl)propan-2-ol, including transfer to a waste container, must be performed within a certified chemical fume hood to minimize inhalation exposure.[8][12]

Step-by-Step Disposal Protocol: From Benchtop to Pickup

The disposal of 2-(2,4-Dimethylphenyl)propan-2-ol must be managed through your institution's hazardous waste program. Never dispose of this chemical down the drain or in regular trash.[9][10]

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.

  • Designate a Waste Stream: 2-(2,4-Dimethylphenyl)propan-2-ol is a non-halogenated organic solvent waste .

  • Avoid Mixing: Do not mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases.[9] It should be stored separately from halogenated organic waste.[11][13]

Step 2: Containerization

The choice of container is crucial for safe storage and transport.

  • Select a Compatible Container: Use a clean, leak-proof container made of a material compatible with the chemical, such as a glass or polyethylene bottle with a screw cap.[14][15] The container must be in good condition.[14]

  • Label Immediately: As soon as the first drop of waste is added, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) office.[8][10]

  • Complete the Label: Clearly write the full chemical name "2-(2,4-Dimethylphenyl)propan-2-ol" and any other components in the waste container. Do not use abbreviations or chemical formulas.[13]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely in a designated laboratory area pending pickup.

  • Location: The waste container must be stored in a designated SAA, which is at or near the point of generation and under the control of laboratory personnel.[14][15]

  • Secondary Containment: The container must be placed within a secondary containment bin or tray to contain any potential leaks or spills.[10][14] This is especially important to prevent spills from reaching drains.[10]

  • Keep Closed: The waste container must be securely capped at all times, except when you are actively adding waste.[8][10][14] This minimizes the release of flammable vapors.

Step 4: Managing Contaminated Materials

Solid materials contaminated with 2-(2,4-Dimethylphenyl)propan-2-ol are also considered hazardous waste.

  • Collection: Collect items such as used gloves, absorbent pads, and pipette tips in a separate, sealable container or a designated plastic bag.[1][8][15]

  • Labeling: This container must also be labeled as hazardous waste, clearly indicating the chemical contaminant.[15]

Step 5: Arranging for Final Disposal
  • Do Not Overfill: Fill the liquid waste container to no more than 90% capacity to allow for vapor expansion.[15]

  • Request Pickup: Once the container is full, or if it has been in storage for an extended period (e.g., approaching your institution's limit, often 90 days or one year), contact your EHS office to schedule a waste pickup.[8][14][15]

  • Licensed Disposal: Your EHS office will ensure the waste is transported to a licensed professional waste disposal company for final treatment, likely through high-temperature incineration.[5][16]

Prohibited Disposal Methods: A Critical Reminder

To ensure safety and environmental protection, the following disposal methods are strictly forbidden:

  • Sink/Drain Disposal: Absolutely no amount of this chemical should be poured down the sink.[8][9][10]

  • Evaporation: Do not allow the chemical to evaporate in a fume hood as a means of disposal.[11][10] This pollutes the air and can create a fire or explosion hazard.

  • General Trash: Neither the liquid chemical nor contaminated solid waste should ever be placed in the regular trash.[9][10]

Disposal Decision Workflow

The following diagram illustrates the logical steps for properly managing 2-(2,4-Dimethylphenyl)propan-2-ol waste in the laboratory.

G start Identify Waste: 2-(2,4-Dimethylphenyl)propan-2-ol or Contaminated Debris waste_type Is waste liquid or solid debris? start->waste_type liquid_container Select a clean, compatible liquid waste container (e.g., glass bottle). waste_type->liquid_container Liquid solid_container Select a sealable bag or puncture-proof container for solid waste. waste_type->solid_container Solid Debris label_waste Affix and complete an official Hazardous Waste Label. List all constituents. liquid_container->label_waste solid_container->label_waste store_in_saa Place container in designated Satellite Accumulation Area (SAA) with secondary containment. label_waste->store_in_saa keep_closed Keep container securely closed except when adding waste. store_in_saa->keep_closed check_full Is container >90% full or pickup required? keep_closed->check_full check_full->keep_closed No contact_ehs Contact Institutional EHS Office to schedule a waste pickup. check_full->contact_ehs Yes end_process Waste is safely managed for final disposal. contact_ehs->end_process

Caption: Workflow for the safe disposal of 2-(2,4-Dimethylphenyl)propan-2-ol waste.

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship within your organization, building trust in your laboratory's operational excellence.

References

  • Chemistry LibreTexts. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • ResearchGate. How can I dispose phenol?. [Link]

  • Capot Chemical. material safety data sheet. [Link]

  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure. [Link]

  • The University of Tennessee Health Science Center. Phenol, Chloroform, or TRIzol™ Waste Disposal. [Link]

  • Metasci. Safety Data Sheet 2-Phenyl-2-propanol. [Link]

  • Renishaw. Propan-2-ol, GPR (iso-propyl alcohol). [Link]

  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. [Link]

  • 3D-basics. Safety Data Sheet: propan-2-ol. [Link]

  • Scientific Laboratory Supplies. SAFETY DATA SHEET PROPAN-2-OL AR. [Link]

  • Univar Solutions. SAFETY DATA SHEET PROPAN-2-OL TECH. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • National Science Teaching Association. Laboratory Waste Disposal Safety Protocols. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: Propan-2-ol. [Link]

  • Scientific Laboratory Supplies. SAFETY DATA SHEET PROPAN-2-OL LRG. [Link]

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Personal protective equipment for handling 2-(2,4-Dimethylphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive technical guide for handling 2-(2,4-Dimethylphenyl)propan-2-ol , designed for researchers and drug development professionals.

Executive Summary & Chemical Identity

Objective: To provide an authoritative, self-validating safety protocol for the handling, storage, and disposal of 2-(2,4-Dimethylphenyl)propan-2-ol. This guide prioritizes operator safety through a "defense-in-depth" strategy, accounting for the specific physicochemical properties of tertiary benzylic alcohols.

Chemical Context:

  • Chemical Name: 2-(2,4-Dimethylphenyl)propan-2-ol[1][2]

  • Synonyms:

    
    -Tetramethylbenzyl alcohol; 1-(2,4-Dimethylphenyl)-1-methylethanol.[1][2]
    
  • Molecular Formula:

    
    [1][2][3][4][5][6]
    
  • Structural Class: Tertiary Benzylic Alcohol.[1][7][8]

  • Physical State: Typically a viscous liquid or low-melting solid (melting point approx. 25–35°C based on structural analogs like 2-phenylpropan-2-ol).[1][2]

Critical Hazard Note: While specific toxicological data for the 2,4-isomer is limited, safety protocols must be derived from its closest structural analogs—2-phenylpropan-2-ol (CAS 617-94-7) and 2-(2,3-dimethylphenyl)propan-2-ol (CAS 156744-78-4) .[1][2] Treat this compound as a Skin/Eye Irritant and Potentially Harmful if Swallowed .[1]

Risk Assessment & Hazard Identification

The "Why" Behind the Safety Measures

Hazard CategoryClassification (GHS Analog)Mechanism of Action
Skin Corrosion/Irritation Category 2 (Irritant) Lipophilic nature allows penetration of the stratum corneum, causing dermatitis and defatting.[1][2]
Serious Eye Damage Category 2A (Irritant) Direct contact causes immediate irritation to mucous membranes due to solvent action.[1][8]
Acute Toxicity (Oral) Category 4 (Harmful) Based on benzylic alcohol analogs; ingestion may cause central nervous system depression.[1]
Flammability Combustible Liquid Flash point is estimated >85°C. Vapors can form explosive mixtures if heated.[1][8]
Reactivity Acid-Sensitive CRITICAL: Tertiary benzylic alcohols dehydrate rapidly in the presence of strong acids to form styrenes (alkenes), a reaction that can be exothermic.[1][2]

Personal Protective Equipment (PPE) Strategy

The Core Defense System

A. Hand Protection: The Permeation Barrier

Recommendation: Nitrile Rubber (Minimum Thickness: 0.11 mm) [1][2][7]

  • Scientific Rationale: Aromatic alcohols can swell and permeate natural latex.[1][8] Thin nitrile offers splash protection but degrades over time.[1][8]

  • Protocol:

    • Splash Contact: Standard disposable nitrile gloves are sufficient for brief handling.[1][8]

    • Prolonged Contact (>15 mins): Use Double-Gloving or thicker Nitrile (0.2 mm) or Fluoroelastomer (Viton) gloves.[1][2]

    • Change Frequency: Replace gloves immediately upon splash or every 30 minutes of continuous use to prevent permeation breakthrough.[1][8]

B. Eye & Face Protection

Recommendation: Chemical Safety Goggles (Indirect Vent) [1][7]

  • Scientific Rationale: Safety glasses with side shields are insufficient for liquid handling where splashing is possible.[1][8] Indirect vent goggles prevent vapor entry and protect against splashes that could cause severe corneal irritation.[1][8]

  • Protocol: Face shield required only if handling volumes >1 Liter or conducting reactions under pressure.[1][8]

C. Respiratory Protection

Recommendation: Half-Face Respirator with Organic Vapor (OV) Cartridges

  • Trigger: Required if handling outside a fume hood or if heating the substance.[1][8]

  • Rationale: Benzylic alcohols have distinct, persistent odors and potential inhalation toxicity.[1][8]

Operational Protocol: Handling Lifecycle

Step-by-Step Workflow

Phase 1: Preparation & Weighing
  • Environment: All handling must occur within a certified Chemical Fume Hood (Face velocity: 0.5 m/s).[1][8]

  • Tools: Use non-sparking spatulas (if solid) or glass pipettes (if liquid).[1][8] Avoid plastic pipettes that may leach plasticizers.[1][8]

  • Weighing: If the substance is a viscous liquid, weigh by difference using a glass vial to avoid contaminating the balance.

Phase 2: Reaction Setup (Incompatibility Check)
  • Acid Warning: Do NOT mix directly with strong acids (e.g.,

    
    , 
    
    
    
    ) without solvent dilution and cooling.[1][2][8] The dehydration reaction is rapid.[1][8]
  • Oxidizers: Keep away from strong oxidizing agents (e.g., Permanganates, Dichromates) to prevent uncontrolled oxidation to ketones/acids.[2][8]

Phase 3: Spill Management
  • Minor Spill (<10 mL): Absorb with vermiculite or sand.[1] Wipe with acetone-dampened tissue.[1][8]

  • Major Spill (>100 mL): Evacuate area. Use a flammability-rated spill kit.[1][8] Do not inhale vapors.[1][8][9][10][11][12][13][14]

Logic Visualization: Handling Workflow

HandlingProtocol Start START: Chemical Receipt Inspect Inspect Container (Check for crystallization) Start->Inspect PPE_Check PPE Verification: Nitrile Gloves + Goggles Inspect->PPE_Check StateCheck Physical State? SolidPath Solid/Semi-Solid (Low MP) StateCheck->SolidPath If Solid LiquidPath Viscous Liquid StateCheck->LiquidPath If Liquid Melt Gently Warm (<40°C) to Liquefy SolidPath->Melt Weigh Weigh inside Fume Hood (Glass tools only) LiquidPath->Weigh Melt->Weigh Reaction Reaction Setup (AVOID Strong Acids) Weigh->Reaction PPE_Check->StateCheck Waste Disposal: Organic Solvents Stream Reaction->Waste

Figure 1: Decision logic for handling 2-(2,4-Dimethylphenyl)propan-2-ol, accounting for its variable physical state.

Waste Management & Disposal

Disposal Code: Organic Solvent Waste (Non-Halogenated)

  • Segregation: Do not mix with aqueous acidic waste streams (risk of phase separation and polymerization).[1][8]

  • Container: Collect in HDPE or Glass containers.

  • Labeling: Clearly label as "Organic Waste - Benzylic Alcohol Derivative."

  • Rinsing: Triple rinse empty containers with Acetone or Ethanol before disposal.[1][8] Add rinsate to the organic waste container.[1][8]

References

  • PubChem. (n.d.).[1][8][15] 2-Phenyl-2-propanol (Compound Summary).[1][2][7][15][16] National Library of Medicine.[1][8] Retrieved from [Link]

  • American Elements. (n.d.).[1][8] 2-(2,3-Dimethylphenyl)propan-2-ol Safety Information. Retrieved from [Link][1][2]

Sources

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